molecular formula C14H24O B076514 2-Butyl-2-adamantanol CAS No. 14451-86-6

2-Butyl-2-adamantanol

Cat. No.: B076514
CAS No.: 14451-86-6
M. Wt: 208.34 g/mol
InChI Key: PXRAOOXXPGRCJZ-UHFFFAOYSA-N
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Description

2-Butyl-2-adamantanol is a useful research compound. Its molecular formula is C14H24O and its molecular weight is 208.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-butyladamantan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O/c1-2-3-4-14(15)12-6-10-5-11(8-12)9-13(14)7-10/h10-13,15H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRAOOXXPGRCJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C2CC3CC(C2)CC1C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504857
Record name 2-Butyltricyclo[3.3.1.1~3,7~]decan-2-ol
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Molecular Weight

208.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14451-86-6
Record name 2-Butyltricyclo[3.3.1.13,7]decan-2-ol
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URL https://commonchemistry.cas.org/detail?cas_rn=14451-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyltricyclo[3.3.1.1~3,7~]decan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Butyl-2-adamantanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the synthesis of 2-butyl-2-adamantanol, a tertiary alcohol derivative of adamantane. The rigid and lipophilic nature of the adamantane cage makes its derivatives, such as this compound, valuable building blocks in medicinal chemistry and materials science. The primary and most direct method for this synthesis is the Grignard reaction, which involves the nucleophilic addition of a butyl Grignard reagent to 2-adamantanone.

Reaction Scheme

The synthesis of this compound is typically achieved through a Grignard reaction. This involves two main steps: the formation of the Grignard reagent (butylmagnesium bromide) and its subsequent reaction with 2-adamantanone, followed by an acidic workup.

Step 1: Formation of Butylmagnesium Bromide

Butyl bromide is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form butylmagnesium bromide.

CH3CH2CH2CH2Br + Mg -> CH3CH2CH2CH2MgBr

Step 2: Nucleophilic Addition to 2-Adamantanone

The nucleophilic butyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 2-adamantanone, forming a tetrahedral magnesium alkoxide intermediate.

Step 3: Protonation

The magnesium alkoxide intermediate is then protonated in an acidic workup, typically with a saturated aqueous solution of ammonium chloride, to yield the final product, this compound.[1]

Data Presentation

The following table summarizes the key reactants and reagents involved in the synthesis of this compound via the Grignard reaction.

Reactant/Reagent Chemical Formula Molar Mass ( g/mol ) Role
2-AdamantanoneC₁₀H₁₄O150.22Ketone Substrate
Butyl BromideC₄H₉Br137.02Grignard Precursor
MagnesiumMg24.31Metal for Grignard
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12Solvent
Ammonium ChlorideNH₄Cl53.49Quenching Agent

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound. This protocol is based on the general principles of the Grignard reaction with 2-adamantanone.[1][2]

Materials:

  • 2-Adamantanone

  • Butyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Hydrochloric acid (for cleaning glassware)

  • Distilled water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Glassware for extraction and filtration

  • Rotary evaporator

Procedure:

Part A: Preparation of the Grignard Reagent (Butylmagnesium Bromide)

  • Glassware Preparation: All glassware must be scrupulously dried to exclude moisture, which would quench the Grignard reagent. This can be achieved by oven-drying the glassware and assembling it hot, or by flame-drying under a stream of dry nitrogen or argon.

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser (fitted with a drying tube containing calcium chloride), and a dropping funnel.

  • Magnesium Activation: Place magnesium turnings in the flask. A crystal of iodine can be added to activate the magnesium surface.

  • Initiation of Reaction: Add a small amount of a solution of butyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. If the reaction does not start, gentle warming may be necessary.

  • Formation of Grignard Reagent: Once the reaction has started, the remaining solution of butyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is typically refluxed for an additional 30-60 minutes to ensure complete reaction of the magnesium. The resulting solution of butylmagnesium bromide will be cloudy and greyish-brown.

Part B: Synthesis of this compound

  • Addition of 2-Adamantanone: The solution of 2-adamantanone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent via the dropping funnel. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux. An ice bath can be used to moderate the reaction temperature if necessary.

  • Reaction Completion: After the addition of the 2-adamantanone solution is complete, the reaction mixture is stirred at room temperature or gently refluxed for a period of time (typically 1-2 hours) to ensure the reaction goes to completion.

Part C: Work-up and Purification

  • Quenching: The reaction mixture is cooled in an ice bath, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will protonate the alkoxide and precipitate magnesium salts.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two to three times with diethyl ether.

  • Washing: The combined organic layers are washed with brine (saturated sodium chloride solution) to remove any remaining water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol) or by column chromatography on silica gel to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_Grignard_Formation Grignard Reagent Formation cluster_Reaction Reaction with 2-Adamantanone cluster_Workup Work-up and Purification A Activate Mg with Iodine B Add Butyl Bromide in Ether A->B C Reflux to Form BuMgBr B->C D Add 2-Adamantanone Solution C->D Butylmagnesium Bromide E Stir/Reflux D->E F Quench with NH4Cl (aq) E->F Alkoxide Intermediate G Extract with Ether F->G H Wash with Brine G->H I Dry over MgSO4 H->I J Evaporate Solvent I->J K Purify (Recrystallization/Chromatography) J->K L L K->L Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism BuMgBr CH3CH2CH2CH2-MgBr Adamantanone 2-Adamantanone BuMgBr->Adamantanone Nucleophilic Attack Intermediate Tetrahedral Alkoxide Intermediate Adamantanone->Intermediate Product This compound Intermediate->Product Protonation H3O H3O+ MgBrOH Mg(OH)Br

Caption: Simplified mechanism of the Grignard reaction for this compound synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Butyl-2-adamantanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Butyl-2-adamantanol. The adamantane cage, a rigid and lipophilic moiety, is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic properties to drug candidates.[1] This document details the synthesis, characterization, and reactivity of this compound, a tertiary alcohol derivative of adamantane. Experimental protocols for its synthesis and characterization using modern spectroscopic techniques are provided. Furthermore, the potential biological relevance of this compound is discussed in the context of adamantane derivatives' known activity as ion channel modulators, a critical area of interest in drug development.

Chemical and Physical Properties

This compound is a tertiary alcohol characterized by the bulky and rigid adamantyl group attached to a carbon bearing a hydroxyl and a butyl group. This structure dictates its physical and chemical behavior, including its solubility, reactivity, and spectral properties.

General Properties
PropertyValueSource
Chemical Formula C₁₄H₂₄O[2][3]
Molecular Weight 208.34 g/mol [2][3]
CAS Number 14451-86-6-
Appearance White to off-white solid-
Tabulated Physical Properties
PropertyValueNotes
Melting Point Not availableExpected to be a crystalline solid at room temperature.
Boiling Point Not availableExpected to have a high boiling point due to its molecular weight and polar hydroxyl group.
Solubility Soluble in common organic solvents (e.g., ethers, alcohols, chlorinated solvents). Insoluble in water.The lipophilic adamantane and butyl groups dominate its solubility profile.
Density Not available-

Synthesis and Purification

The most common and effective method for the synthesis of this compound is the Grignard reaction, a versatile carbon-carbon bond-forming reaction. This involves the reaction of 2-adamantanone with a butyl Grignard reagent.

Synthesis via Grignard Reaction

The synthesis proceeds via the nucleophilic addition of the butylmagnesium halide to the carbonyl carbon of 2-adamantanone, followed by an acidic workup to protonate the resulting alkoxide.

Materials:

  • 2-Adamantanone

  • Butylmagnesium bromide (or chloride) in a suitable ether solvent (e.g., diethyl ether, THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 2-adamantanone in anhydrous diethyl ether or THF.

  • Grignard Reagent Addition: The solution is cooled to 0 °C in an ice bath. The butylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of 2-adamantanone.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C to decompose the excess Grignard reagent and the magnesium alkoxide salt.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexanes, ethanol) or by column chromatography on silica gel.

G Synthesis Workflow of this compound reagents 2-Adamantanone + Butylmagnesium Bromide reaction Grignard Reaction (Anhydrous Ether, 0°C to RT) reagents->reaction workup Aqueous Work-up (NH4Cl solution) reaction->workup extraction Solvent Extraction (e.g., Diethyl Ether) workup->extraction purification Purification (Recrystallization or Chromatography) extraction->purification product Pure this compound purification->product

Caption: A schematic workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the adamantyl and butyl groups.

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Adamantyl CH, CH₂1.5 - 2.5Multiplets14H
Butyl CH₂ (α to C-O)~1.5Triplet2H
Butyl CH₂ (β and γ)1.2 - 1.4Multiplets4H
Butyl CH₃~0.9Triplet3H
Hydroxyl OHVariable (1.0 - 3.0)Singlet (broad)1H

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the adamantane cage and the butyl chain.

Carbon Environment Expected Chemical Shift (δ, ppm)
Quaternary Adamantyl C-O70 - 80
Adamantyl CH, CH₂25 - 45
Butyl CH₂ (α to C-O)40 - 50
Butyl CH₂ (β)25 - 35
Butyl CH₂ (γ)20 - 30
Butyl CH₃10 - 15
  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will be dominated by the characteristic absorptions of the O-H and C-H bonds.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H (alcohol)3600 - 3200Broad
C-H (sp³ adamantyl and butyl)3000 - 2850Strong, sharp
C-O (tertiary alcohol)1200 - 1100Strong
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the major absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/z Proposed Fragment Notes
208[M]⁺Molecular ion peak (may be weak).
190[M - H₂O]⁺Loss of water, a common fragmentation for alcohols.
151[M - C₄H₉]⁺Loss of the butyl radical. This would be a prominent peak representing the stable 2-hydroxy-2-adamantyl cation.
57[C₄H₉]⁺Butyl cation.
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using electron impact (EI) at a standard energy of 70 eV.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily governed by the tertiary alcohol functional group. The adamantane cage itself is generally unreactive under mild conditions.

Dehydration

Tertiary alcohols readily undergo dehydration in the presence of an acid catalyst to form alkenes.[4][5][6][7][8] The reaction proceeds through a stable tertiary carbocation intermediate.

  • Reaction Setup: In a round-bottom flask, combine this compound with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid).

  • Reaction: Gently heat the mixture. The reaction temperature will depend on the strength and concentration of the acid used.

  • Product Isolation: The resulting alkene can be isolated by distillation or extraction.

Esterification

This compound can be converted to its corresponding ester by reaction with a carboxylic acid or an acyl halide. The Fischer esterification (with a carboxylic acid) requires an acid catalyst and removal of water to drive the equilibrium towards the product.[9][10][11][12]

  • Reaction Setup: Combine this compound, a carboxylic acid, and a catalytic amount of a strong acid (e.g., sulfuric acid) in a suitable solvent (often an excess of the alcohol or an inert solvent like toluene).

  • Reaction: Heat the mixture under reflux, with continuous removal of water using a Dean-Stark apparatus.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, washed with a basic solution to remove the acid catalyst and unreacted carboxylic acid, and then washed with water. The ester product is then purified by distillation or chromatography.

Relevance in Drug Development

Adamantane derivatives are of significant interest to drug development professionals due to their unique lipophilic and rigid structure, which can enhance a drug's pharmacokinetic and pharmacodynamic properties.[1] A key area of interest is their ability to act as ion channel modulators.[13][14][15][16]

Adamantane Derivatives as Ion Channel Blockers

Several adamantane-containing drugs, such as amantadine and memantine, exert their therapeutic effects by blocking ion channels. For instance, memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor. It is believed that the adamantane moiety physically blocks the ion channel pore.[16]

G General Mechanism of Ion Channel Blocking by Adamantane Derivatives cluster_0 Cell Membrane cluster_1 Cell Membrane Ion Channel (Open) Extracellular Ion Channel Pore Intracellular Ion Channel (Blocked) Extracellular Ion Channel Pore Intracellular BlockedFlow Ion Flow Blocked Adamantane Adamantane Derivative Adamantane->Ion Channel (Blocked):f1 IonFlow Ion Flow IonFlow->Ion Channel (Open):f1

Caption: Adamantane derivatives can physically block the pore of ion channels.

While the specific biological activity of this compound has not been extensively reported, its structural similarity to other biologically active adamantane derivatives suggests it could be a valuable candidate for screening in drug discovery programs, particularly those targeting ion channels. The synthetic and analytical methods outlined in this guide provide a foundation for further investigation into the therapeutic potential of this and related compounds.

References

2-Butyl-2-adamantanol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Butyl-2-adamantanol, a tertiary alcohol derivative of adamantane. While specific research on this particular molecule is limited, this document extrapolates from the well-established chemistry and pharmacology of the adamantane scaffold to offer valuable insights for researchers in medicinal chemistry and drug development. The unique physicochemical properties of the adamantane cage, such as its rigidity and lipophilicity, make its derivatives, including this compound, attractive candidates for therapeutic applications.

Core Compound Data

The fundamental chemical identifiers and properties of this compound are summarized below, providing a foundational reference for experimental design and data interpretation.

PropertyValue
CAS Number 14451-86-6
Molecular Formula C₁₄H₂₄O
Molecular Weight 208.34 g/mol

Synthesis and Experimental Protocols

The synthesis of this compound is most effectively achieved through the nucleophilic addition of a butyl group to the carbonyl of 2-adamantanone. The primary methods for this transformation involve the use of organometallic reagents, specifically Grignard reagents or organolithium reagents. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

Grignard Reaction Protocol

The Grignarard reaction provides a robust method for the synthesis of 2-alkyl-2-adamantanols.[1] The reaction proceeds via the nucleophilic attack of a butylmagnesium halide on the electrophilic carbonyl carbon of 2-adamantanone, followed by an acidic workup to yield the tertiary alcohol.[1][2]

Experimental Workflow: Grignard Synthesis

G cluster_prep Reagent Preparation cluster_reaction Nucleophilic Addition cluster_workup Workup Butyl Halide Butyl Halide Grignard Reagent Grignard Reagent Butyl Halide->Grignard Reagent Reacts with Mg Turnings Mg Turnings Mg Turnings->Grignard Reagent Anhydrous Ether Anhydrous Ether Anhydrous Ether->Grignard Reagent Solvent Alkoxide Intermediate Alkoxide Intermediate Grignard Reagent->Alkoxide Intermediate Attacks 2-Adamantanone 2-Adamantanone 2-Adamantanone->Alkoxide Intermediate This compound This compound Alkoxide Intermediate->this compound Protonation Acidic Workup Acidic Workup Acidic Workup->this compound

Caption: Workflow for the Grignard synthesis of this compound.

Detailed Methodology:

  • Preparation of Butylmagnesium Halide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of butyl bromide or butyl chloride in the anhydrous ether is added dropwise to initiate the reaction. The mixture is typically stirred and may require gentle heating to maintain a steady reflux until the magnesium is consumed.

  • Reaction with 2-Adamantanone: The solution of the prepared Grignard reagent is cooled in an ice bath. A solution of 2-adamantanone in anhydrous ether is then added dropwise with continuous stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This step protonates the magnesium alkoxide intermediate to form the final tertiary alcohol.

  • Purification: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Organolithium Reaction Protocol

Organolithium reagents, such as n-butyllithium, are generally more reactive than Grignard reagents and can also be used for the synthesis of this compound. The reaction mechanism is similar, involving the nucleophilic addition of the butyl anion to the carbonyl of 2-adamantanone.

Experimental Workflow: Organolithium Synthesis

G cluster_reaction Nucleophilic Addition cluster_workup Workup n-Butyllithium n-Butyllithium Lithium Alkoxide Lithium Alkoxide n-Butyllithium->Lithium Alkoxide Attacks 2-Adamantanone 2-Adamantanone 2-Adamantanone->Lithium Alkoxide This compound This compound Lithium Alkoxide->this compound Protonation Aqueous Workup Aqueous Workup Aqueous Workup->this compound

Caption: Workflow for the organolithium synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: A solution of 2-adamantanone in an anhydrous ether solvent (such as diethyl ether or THF) is prepared in a flame-dried flask under an inert atmosphere (nitrogen or argon) and cooled to a low temperature (typically -78 °C using a dry ice/acetone bath).

  • Addition of n-Butyllithium: A commercially available solution of n-butyllithium in hexanes is added dropwise to the stirred solution of 2-adamantanone. The reaction is highly exothermic and the temperature should be carefully controlled.

  • Quenching and Workup: After the addition is complete, the reaction is stirred at low temperature for a period before being quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

  • Purification: The mixture is allowed to warm to room temperature, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved through standard techniques like chromatography or recrystallization.

Potential Biological and Pharmacological Significance

While no specific biological activities for this compound have been reported in the scientific literature, the adamantane moiety is a well-known pharmacophore. Its incorporation into drug molecules can enhance lipophilicity, improve metabolic stability, and facilitate passage across the blood-brain barrier. Adamantane derivatives have shown a wide range of biological activities, including antiviral, antibacterial, anticancer, and effects on the central nervous system.

The substitution at the 2-position of the adamantane cage is less common in clinically used drugs compared to the 1-position. However, research into 2-substituted adamantanes is an active area. The presence of the butyl group and the hydroxyl group at the same carbon atom in this compound creates a sterically hindered tertiary alcohol. This structural feature could influence its interaction with biological targets.

Potential Signaling Pathway Interactions

Based on the known activities of other adamantane derivatives, this compound could potentially interact with several signaling pathways. For instance, amino derivatives of adamantane are known to act as antagonists of the NMDA receptor. While this compound lacks the amino group, its bulky and lipophilic nature could lead to interactions with ion channels or receptor binding pockets.

G This compound This compound Ion_Channel Ion Channel (e.g., NMDA Receptor) This compound->Ion_Channel Potential Interaction Enzyme_Active_Site Enzyme Active Site This compound->Enzyme_Active_Site Potential Interaction Membrane_Protein Membrane-Associated Protein This compound->Membrane_Protein Potential Interaction Cellular_Response_1 Modulation of Ion Flux Ion_Channel->Cellular_Response_1 Cellular_Response_2 Inhibition of Enzymatic Activity Enzyme_Active_Site->Cellular_Response_2 Cellular_Response_3 Alteration of Protein Function Membrane_Protein->Cellular_Response_3

Caption: Hypothetical interaction pathways for this compound.

Future Research Directions

Given the lack of specific data on this compound, this compound represents an unexplored area of adamantane chemistry. Future research could focus on:

  • Pharmacological Screening: Testing the compound in a variety of assays to identify any potential biological activity, such as antiviral, antibacterial, or CNS effects.

  • Derivatization: Using the hydroxyl group as a handle for further chemical modifications to create a library of related compounds for structure-activity relationship (SAR) studies.

  • Computational Modeling: Employing molecular docking studies to predict potential biological targets.

References

Solubility of 2-Butyl-2-adamantanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Butyl-2-adamantanol is a tertiary alcohol derivative of adamantane, a rigid, tricyclic hydrocarbon. Its molecular structure, which combines a bulky, lipophilic adamantane cage with a polar hydroxyl group and a butyl chain, results in a unique solubility profile. This technical guide provides a comprehensive overview of the predicted solubility of this compound in various organic solvents. Due to a scarcity of publicly available quantitative data, this document focuses on a qualitative assessment based on the compound's structure and outlines a detailed experimental protocol for the precise determination of its solubility. This guide is intended to empower researchers to generate reliable and specific solubility data essential for applications in medicinal chemistry, material science, and drug development.

Qualitative Solubility Profile of this compound

The solubility of a compound is primarily governed by the principle of "like dissolves like." The structure of this compound features a significant nonpolar component (the adamantane cage and the butyl group) and a polar functional group (the hydroxyl group) capable of acting as a hydrogen bond donor and acceptor.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): The large, nonpolar surface area of the adamantane and butyl groups suggests that this compound will exhibit moderate to good solubility in nonpolar organic solvents.[1] The parent compound, adamantane, is readily soluble in such solvents.[1]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents can engage in dipole-dipole interactions with the hydroxyl group of this compound. Therefore, the compound is expected to be soluble in these solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the hydroxyl group of this compound. While one source explicitly states solubility in methanol, the bulky nonpolar adamantane cage may limit very high solubility. Generally, good solubility is anticipated in shorter-chain alcohols.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in published literature. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventPolarity IndexTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method
Hexane0.125Data not availableData not available
Toluene2.425Data not availableData not available
Dichloromethane3.125Data not availableData not available
Acetone5.125Data not availableData not available
Ethyl Acetate4.425Data not availableData not available
Isopropanol3.925Data not availableData not available
Ethanol4.325Data not availableData not available
Methanol5.125Data not availableData not available

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

To obtain precise and reliable solubility data, the isothermal saturation (or shake-flask) method is recommended.[2][3] This method involves equilibrating an excess amount of the solid solute in the solvent of interest at a constant temperature until the solution becomes saturated. The concentration of the solute in the saturated solution is then determined using an appropriate analytical technique.

Materials and Equipment
  • Solute: this compound (purity >98%)

  • Solvents: A range of analytical grade organic solvents (e.g., hexane, toluene, acetone, ethanol)

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Thermostatic shaker or water bath capable of maintaining a constant temperature (± 0.5 °C)

    • Vials with screw caps (e.g., 4 mL or 20 mL)

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Pipettes and volumetric flasks

    • For Gravimetric Analysis: Evaporating dish or pre-weighed vials, vacuum oven or nitrogen stream evaporator

    • For HPLC Analysis: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index), column, and mobile phase

Procedure
  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume or mass of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, tared vial (for gravimetric analysis) or a volumetric flask for dilution (for HPLC analysis). This step is critical to remove all undissolved solid particles.

Quantification
  • Accurately weigh the vial containing the filtered saturated solution.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of this compound.

  • Once the solvent is fully evaporated, re-weigh the vial containing the dry solid residue.

  • The solubility can be calculated from the mass of the residue and the mass or volume of the solvent.

  • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

  • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the range of the calibration curve.

  • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

  • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

Data Calculation
  • Solubility ( g/100 mL): (Mass of residue (g) / Volume of solvent (mL)) x 100

  • Solubility (mol/L): (Mass of residue (g) / Molecular weight of this compound) / Volume of solvent (L)

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

Solubility_Determination_Workflow Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Sampling & Analysis cluster_quantification Quantification Methods A Add excess this compound to vial B Add known volume/mass of solvent A->B Step 1 & 2 C Agitate at constant temperature (e.g., 24-72 hours) B->C D Allow excess solid to settle C->D Step 3 & 4 E Withdraw and filter supernatant D->E F Quantify solute concentration E->F Step 5 G Gravimetric Analysis F->G Method A H HPLC Analysis F->H Method B I Calculate Solubility (g/100mL, mol/L) G->I H->I

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-Depth Technical Guide to 2-Butyl-2-hydroxyadamantane: Structural Elucidation, Isomeric Landscape, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid, tricyclic hydrocarbon, has carved a significant niche in medicinal chemistry and materials science due to its unique structural and physicochemical properties. Its derivatives have demonstrated a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer effects.[1][2] The lipophilic and sterically demanding nature of the adamantane cage makes it an attractive scaffold for designing molecules with enhanced metabolic stability and specific biological targets. This technical guide provides a comprehensive overview of 2-Butyl-2-hydroxyadamantane, a derivative with potential for further exploration in drug discovery. We will delve into its structural formula, explore the complexities of its isomers, present a summary of its properties, detail a key synthetic protocol, and visualize the synthetic workflow.

Structural Formula and Isomerism

The core structure of 2-Butyl-2-hydroxyadamantane consists of an adamantane cage with a hydroxyl group and a butyl group attached to the same secondary carbon atom (C2). The molecular formula is C₁₄H₂₄O, and its molecular weight is 208.34 g/mol .[3][4]

Structural Formula of 2-Butyl-2-hydroxyadamantane:

(A simplified 2D representation of the 3D cage structure)

The structural complexity of 2-Butyl-2-hydroxyadamantane arises from the various isomeric forms it can adopt. These isomers can be broadly categorized into constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional isomers have the same molecular formula but differ in the connectivity of their atoms. For 2-Butyl-2-hydroxyadamantane, these arise from the different isomeric forms of the butyl group and the position of the substituents on the adamantane skeleton.

  • Butyl Group Isomers: The butyl substituent can exist as four different isomers, leading to four distinct constitutional isomers of 2-Butyl-2-hydroxyadamantane:

    • 2-(n-butyl)-2-hydroxyadamantane: The butyl group is a straight chain.

    • 2-(sec-butyl)-2-hydroxyadamantane: The adamantane cage is attached to the secondary carbon of the butyl group.

    • 2-(isobutyl)-2-hydroxyadamantane: The butyl group is branched with a methyl group on the second carbon.

    • 2-(tert-butyl)-2-hydroxyadamantane: The adamantane cage is attached to the tertiary carbon of the butyl group.[5][6][7][8]

  • Positional Isomers: While this guide focuses on the 2-substituted derivative, it is important to note that 1-Butyl-1-hydroxyadamantane would be a positional isomer. The chemical and biological properties of 1-substituted versus 2-substituted adamantanes can differ significantly due to the different electronic and steric environments of the bridgehead (C1) and secondary (C2) positions.[9][10]

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.

  • Enantiomers: The C2 carbon of 2-Butyl-2-hydroxyadamantane is a chiral center, as it is attached to four different groups (the hydroxyl group, the butyl group, and two different paths around the adamantane cage). This chirality means that 2-Butyl-2-hydroxyadamantane can exist as a pair of enantiomers (R and S forms). These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities.

  • Diastereomers: When the butyl group itself is chiral (as in the case of the sec-butyl group), this introduces a second chiral center.[11] This results in the possibility of diastereomers, which are stereoisomers that are not mirror images of each other.

Physicochemical Properties of 2-Butyl-2-hydroxyadamantane Isomers

Property2-(n-Butyl)-2-hydroxyadamantaneReference
Molecular Formula C₁₄H₂₄O[3]
Molecular Weight 208.34 g/mol [3]
CAS Number 14451-86-6[8]
Melting Point 77-81 °C[8]
Boiling Point Not available
Solubility Soluble in methanol[8]
Appearance White to almost white powder or crystals[8]

Experimental Protocols

The synthesis of 2-alkyl-2-hydroxyadamantanes is most commonly achieved through the nucleophilic addition of an organometallic reagent to 2-adamantanone. The Grignard reaction is a well-established and versatile method for this transformation.

Synthesis of 2-Butyl-2-hydroxyadamantane via Grignard Reaction

Objective: To synthesize 2-(n-butyl)-2-hydroxyadamantane from 2-adamantanone and n-butylmagnesium bromide.

Materials:

  • 2-Adamantanone

  • Magnesium turnings

  • n-Butyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of n-butyl bromide in anhydrous ether or THF.

    • Add a small portion of the n-butyl bromide solution to the magnesium. The reaction is initiated if the solution becomes cloudy and starts to reflux. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.

    • Once the reaction has started, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has reacted. The resulting gray-black solution is the n-butylmagnesium bromide Grignard reagent.

  • Reaction with 2-Adamantanone:

    • Dissolve 2-adamantanone in anhydrous diethyl ether or THF in a separate flask.

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the 2-adamantanone solution to the cooled Grignard reagent via the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized 2-Butyl-2-hydroxyadamantane can be confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure. The ¹H NMR spectrum will show characteristic signals for the butyl group protons and the protons of the adamantane cage. The ¹³C NMR spectrum will show a signal for the quaternary carbon at C2 bearing the hydroxyl and butyl groups, in addition to the signals for the other carbons in the molecule.[12][13]

  • Infrared (IR) Spectroscopy: The presence of the hydroxyl group can be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • Gas Chromatography (GC): GC can be used to assess the purity of the final product.

Mandatory Visualizations

Synthesis Workflow

The logical workflow for the synthesis of 2-Butyl-2-hydroxyadamantane via the Grignard reaction is depicted below.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Nucleophilic Addition cluster_workup Work-up and Purification n-Butyl_bromide n-Butyl Bromide Grignard_reagent n-Butylmagnesium Bromide n-Butyl_bromide->Grignard_reagent Anhydrous Ether Mg_metal Magnesium Metal Mg_metal->Grignard_reagent Alkoxide_intermediate Magnesium Alkoxide Intermediate Grignard_reagent->Alkoxide_intermediate 2-Adamantanone 2-Adamantanone 2-Adamantanone->Alkoxide_intermediate Final_Product 2-Butyl-2-hydroxyadamantane Alkoxide_intermediate->Final_Product Aqueous NH4Cl Purification Purification (Recrystallization/Chromatography) Final_Product->Purification

Caption: Synthetic workflow for 2-Butyl-2-hydroxyadamantane.

Potential Biological Action: M2 Proton Channel Inhibition

While specific biological data for 2-Butyl-2-hydroxyadamantane is limited, many aminoadamantane derivatives are known to exhibit antiviral activity against the influenza A virus by blocking the M2 proton channel.[1][2][14] This channel is essential for the virus to uncoat and release its genetic material into the host cell. The lipophilic adamantane cage is thought to bind within the hydrophobic pore of the M2 channel, physically occluding it. Although 2-Butyl-2-hydroxyadamantane is not an amine, its bulky and lipophilic nature suggests a potential, albeit likely different, interaction with viral or cellular membrane proteins. The following diagram illustrates the general mechanism of M2 channel inhibition by adamantane derivatives.

M2_Channel_Inhibition cluster_virus Influenza A Virus cluster_host Host Cell Endosome Viral_Envelope Viral Envelope M2_Channel M2 Proton Channel (Tetramer) Viral_RNA Viral RNA M2_Channel->Viral_RNA Acidification & Uncoating Endosome_Membrane Endosome Membrane H_ions H+ Ions H_ions->M2_Channel Proton Influx Adamantane_Derivative 2-Butyl-2-hydroxyadamantane (or derivative) Adamantane_Derivative->M2_Channel Blockage

References

Spectroscopic Analysis of 2-Butyl-2-adamantanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-2-adamantanol is a tertiary alcohol derivative of adamantane. The rigid, cage-like structure of the adamantane core imparts unique physicochemical properties to its derivatives, making them of significant interest in medicinal chemistry and materials science. Accurate structural elucidation and characterization are paramount for any application. This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for this compound and standardized protocols for their acquisition. While experimental data for this specific compound is not widely published, this guide presents predicted data based on established spectroscopic principles and analysis of analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 1.80 - 2.00Multiplet6HAdamantane CH₂
~ 1.65 - 1.75Multiplet6HAdamantane CH₂
~ 1.50Singlet1H-OH
~ 1.40 - 1.50Multiplet2HAdamantane CH
~ 1.25 - 1.35Multiplet2H-CH₂-CH₂-CH₂-CH₃
~ 1.15 - 1.25Multiplet2H-CH₂-CH₂-CH₂-CH₃
~ 0.90Triplet3H-CH₂-CH₂-CH₂-CH₃
~ 0.85 - 0.95Multiplet2H-CH₂-CH₂-CH₂-CH₃
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 72.5C-OH (quaternary)
~ 40.0-CH₂-CH₂-CH₂-CH₃
~ 38.0Adamantane CH
~ 34.0Adamantane CH₂
~ 28.0Adamantane CH₂
~ 26.0-CH₂-CH₂-CH₂-CH₃
~ 23.0-CH₂-CH₂-CH₂-CH₃
~ 14.0-CH₂-CH₂-CH₂-CH₃
Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3400Strong, BroadO-H stretch (alcohol)
2950 - 2850StrongC-H stretch (aliphatic)
~ 1450MediumC-H bend (methylene)
~ 1375MediumC-H bend (methyl)
~ 1150StrongC-O stretch (tertiary alcohol)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative IntensityAssignment
208Low[M]⁺ (Molecular Ion)
190Medium[M - H₂O]⁺
151High[M - C₄H₉]⁺ (Loss of butyl group)
135Very HighAdamantyl cation [C₁₀H₁₅]⁺
57Medium[C₄H₉]⁺ (Butyl cation)

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm diameter)

  • Pasteur pipette and cotton wool

  • Vial and spatula

Procedure:

  • Weigh the appropriate amount of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Gently swirl or vortex the vial to ensure the solid is completely dissolved.

  • Place a small plug of cotton wool into a Pasteur pipette.

  • Filter the solution through the cotton plug directly into a clean, dry NMR tube. This removes any particulate matter that could affect the spectral quality.[1]

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

  • Insert the NMR tube into the spectrometer's autosampler or manual sample holder.

  • Acquire the ¹H spectrum, typically using a 400 or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Following ¹H acquisition, acquire the ¹³C spectrum. This will require a significantly larger number of scans due to the lower natural abundance of ¹³C. A proton-decoupled pulse sequence is standard.

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum and assign the signals in both spectra to the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound (1-2 mg)

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Place a small amount of KBr powder into an agate mortar and grind it to a fine powder.

  • Add 1-2 mg of this compound to the mortar.

  • Gently grind the sample and KBr together until a homogenous, fine powder is obtained.

  • Transfer a small amount of the mixture to the pellet press die.

  • Apply pressure to the die according to the manufacturer's instructions to form a thin, transparent KBr pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) absorptions.

  • Analyze the resulting spectrum to identify characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound (a few micrograms)

  • Volatile solvent (e.g., methanol or dichloromethane)

  • Mass spectrometer with an Electron Ionization (EI) source

Procedure:

  • Prepare a dilute solution of this compound in a suitable volatile solvent.

  • Introduce the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used.[2]

  • The sample is vaporized in the ion source under high vacuum.[3]

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the EI source.[4]

  • This causes ionization and fragmentation of the molecules.

  • The resulting positively charged ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion.

  • A mass spectrum is generated, plotting the relative abundance of ions against their m/z values.

  • Analyze the spectrum to identify the molecular ion peak and the major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization of this compound cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis & Interpretation cluster_Conclusion Conclusion Sample Pure Compound (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR SolidDispersion Solid Dispersion (e.g., KBr Pellet) Sample->SolidDispersion For IR MS Mass Spectrometry Sample->MS For MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy SolidDispersion->IR NMR_Data NMR Spectra: Chemical Shifts, Coupling, Integration NMR->NMR_Data IR_Data IR Spectrum: Functional Group Identification IR->IR_Data MS_Data Mass Spectrum: Molecular Weight, Fragmentation MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the spectroscopic identification of this compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Butyl-2-adamantanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-2-adamantanol is a tertiary alcohol incorporating the rigid and bulky adamantane cage. The unique properties of the adamantyl group, such as high lipophilicity and metabolic stability, make its derivatives attractive scaffolds in medicinal chemistry and materials science. Understanding the thermal stability and decomposition pathways of this compound is crucial for its synthesis, purification, storage, and application, particularly in processes requiring elevated temperatures. This guide details the predicted thermal behavior of this compound and provides the necessary experimental framework for its empirical validation.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValueReference
Molecular FormulaC₁₄H₂₄O
Molecular Weight208.34 g/mol
AppearanceWhite to almost white crystalline powder
Melting Point77-81 °C
Boiling PointNot available
Synonyms2-Butyl-2-hydroxyadamantane, Tricyclo[3.3.1.1³,⁷]decan-2-ol, 2-butyl-

Predicted Thermal Stability and Decomposition Pathway

Based on the behavior of other tertiary alcohols, this compound is expected to undergo dehydration (elimination of a water molecule) upon heating. This E1 elimination reaction proceeds via a carbocation intermediate. The stability of the resulting tertiary carbocation at the 2-position of the adamantane cage facilitates this process. The subsequent loss of a proton from an adjacent carbon atom will lead to the formation of one or more alkene isomers.

The primary decomposition products are anticipated to be a mixture of isomeric butylideneadamantanes and butenyladamantanes. The specific ratio of these products will depend on the reaction conditions, such as temperature and the presence of any catalytic surfaces or impurities.

Proposed Decomposition Products:
  • 2-Butylideneadamantane

  • (E/Z)-2-(But-1-en-1-yl)adamantane

  • 2-(But-2-en-1-yl)adamantane

The following diagram illustrates the proposed thermal decomposition pathway of this compound.

Decomposition_Pathway Proposed Thermal Decomposition of this compound cluster_start Reactant cluster_intermediate Intermediate cluster_products Products 2_Butyl_2_adamantanol This compound Carbocation 2-Butyl-adamantan-2-yl carbocation 2_Butyl_2_adamantanol->Carbocation Heat (-H₂O) Product_A 2-Butylideneadamantane Carbocation->Product_A -H⁺ Product_B (E/Z)-2-(But-1-en-1-yl)adamantane Carbocation->Product_B -H⁺ Product_C 2-(But-2-en-1-yl)adamantane Carbocation->Product_C -H⁺ Water H₂O

Caption: Proposed E1 dehydration pathway for this compound.

Comparative Thermal Analysis Data

While specific data for this compound is unavailable, the thermal properties of related compounds can provide an estimate of its stability.

CompoundOnset of Decomposition (TGA)Decomposition Products
This compound (Predicted) 150 - 250 °CButylideneadamantane isomers, Water
2-Methyl-2-adamantanolNot ReportedExpected: Methylideneadamantane, Water
tert-Butyl alcohol~400 °C (gas phase)Isobutene, Water

Note: The decomposition temperature of tert-butyl alcohol is from gas-phase studies and may not be directly comparable to the condensed-phase decomposition of the adamantanol derivatives.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical and spectrometric techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss associated with the decomposition process.

Methodology:

  • Calibrate the TGA instrument using standard reference materials.

  • Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

  • Maintain an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to identify the onset temperature of mass loss, which corresponds to the beginning of decomposition. The total mass loss should correspond to the elimination of one molecule of water (approximately 8.64%).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to detect any endothermic or exothermic events associated with decomposition.

Methodology:

  • Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

  • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Heat the sample and reference pans from ambient temperature to a temperature above the expected decomposition point at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.

  • Record the differential heat flow between the sample and the reference.

  • Analyze the DSC thermogram to identify the endothermic peak corresponding to melting and any subsequent endothermic or exothermic peaks associated with decomposition.

Evolved Gas Analysis (EGA) - TGA-MS or TGA-FTIR

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

  • Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer via a heated transfer line.

  • Perform a TGA experiment as described in section 5.1.

  • Simultaneously analyze the evolved gases by MS or FTIR.

  • For TGA-MS, monitor the mass-to-charge ratios corresponding to water (m/z 18) and the expected alkene products.

  • For TGA-FTIR, identify the characteristic vibrational frequencies of water and alkenes in the IR spectra of the evolved gas.

Preparative Pyrolysis with Product Analysis by GC-MS

Objective: To identify the structure of the stable decomposition products.

Methodology:

  • Place a larger sample (e.g., 100 mg) of this compound in a pyrolysis reactor.

  • Heat the sample to a temperature above the decomposition onset determined by TGA and hold for a set time to ensure complete decomposition.

  • Collect the solid/liquid residue from the reactor.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane).

  • Inject an aliquot of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Separate the components of the mixture on the GC column and identify them based on their mass spectra by comparison with spectral libraries and fragmentation patterns.

The following diagram provides a workflow for the comprehensive thermal analysis of this compound.

Experimental_Workflow Experimental Workflow for Thermal Analysis cluster_thermal Thermoanalytical Techniques cluster_evolved_gas Evolved Gas Analysis cluster_product_analysis Product Identification Sample This compound Sample TGA TGA Sample->TGA DSC DSC Sample->DSC Pyrolysis Preparative Pyrolysis Sample->Pyrolysis TGA_MS TGA-MS TGA->TGA_MS Evolved Gas TGA_FTIR TGA-FTIR TGA->TGA_FTIR Evolved Gas Decomposition_Temp Decomposition_Temp TGA->Decomposition_Temp Onset Temp & Mass Loss Thermal_Events Thermal_Events DSC->Thermal_Events Melting Point & Enthalpy Gaseous_Products Gaseous_Products TGA_MS->Gaseous_Products Gaseous Product ID TGA_FTIR->Gaseous_Products GC_MS GC-MS Pyrolysis->GC_MS Residue Stable_Products Stable_Products GC_MS->Stable_Products Stable Product ID

Caption: A comprehensive workflow for the thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is lacking, a thorough understanding of its likely behavior can be inferred from the principles of physical organic chemistry and the known properties of analogous compounds. It is predicted to undergo dehydration at elevated temperatures to yield a mixture of isomeric alkenes. The provided experimental protocols offer a robust framework for the empirical determination of its thermal properties, which is essential for its safe handling and effective application in research and development. This guide serves as a foundational resource for scientists and professionals working with this and related adamantane derivatives.

Theoretical and Computational Explorations of Adamantanol Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantanol and its derivatives represent a fascinating class of compounds characterized by a rigid, tricyclic hydrocarbon cage structure. This unique topology imparts exceptional physicochemical properties, including high lipophilicity, thermal stability, and a well-defined three-dimensional geometry. These characteristics have made adamantane-based structures privileged scaffolds in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the properties, behavior, and potential applications of adamantanol compounds. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of these remarkable molecules.

The guide is structured to provide a thorough understanding of both the computational and experimental landscapes of adamantanol research. It delves into the quantum mechanical calculations that reveal the electronic structure and reactivity of these compounds, the molecular dynamics simulations that map their behavior in complex biological environments, and the quantitative structure-activity relationship (QSAR) studies that correlate their structural features with biological activity. Furthermore, it presents detailed experimental protocols for the synthesis, characterization, and biological evaluation of adamantanol derivatives, ensuring that theoretical insights are firmly grounded in empirical data. By integrating computational and experimental approaches, this guide aims to provide a holistic view of the science of adamantanol compounds and to facilitate the rational design of novel molecules with tailored properties for a wide range of applications, from antiviral therapeutics to advanced materials.

Theoretical and Computational Methodologies

Computational chemistry provides powerful tools to investigate the properties of adamantanol compounds at an atomic level. These methods are instrumental in predicting molecular structure, stability, reactivity, and interactions with biological targets, thereby guiding experimental work and accelerating the discovery process.

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to study the electronic structure, geometry, and spectroscopic properties of adamantanol and its derivatives.

Experimental Protocol: DFT Calculation of Adamantanol Properties

  • Geometry Optimization:

    • The initial 3D structure of 1-adamantanol is built using molecular modeling software (e.g., Avogadro, GaussView).

    • Geometry optimization is performed using a DFT functional, such as B3LYP, and a suitable basis set, like 6-31G(d), to find the lowest energy conformation.[1]

    • The convergence criteria for the optimization should be set to a tight threshold to ensure a true minimum on the potential energy surface is reached.

  • Vibrational Frequency Analysis:

    • Following optimization, a frequency calculation is performed at the same level of theory to confirm that the structure corresponds to a true minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

  • NMR Chemical Shift Calculation:

    • The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors.[1]

    • Calculations are typically performed at a higher level of theory, for instance, B3LYP with the 6-311+G(2d,p) basis set, to achieve better accuracy.[1]

    • The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

  • Binding Energy Calculation:

    • To calculate the binding energy of adamantanol to a target protein, a model of the complex is first constructed, often through molecular docking.

    • The binding energy (ΔE_binding) can be estimated using the following equation: ΔE_binding = E_complex - (E_receptor + E_ligand) where E_complex is the total energy of the adamantanol-protein complex, and E_receptor and E_ligand are the energies of the isolated receptor and adamantanol, respectively, all calculated at the same level of theory.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of adamantanol compounds in various environments, such as in solution or bound to a biological macromolecule. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes, binding events, and solvent effects over time.

Experimental Protocol: MD Simulation of Adamantanol in an Aqueous Environment using GROMACS

  • System Preparation:

    • Obtain or generate the 3D structure of 1-adamantanol.

    • Use a molecular mechanics force field, such as GROMOS or CHARMM, to describe the interatomic forces.

    • Place the adamantanol molecule in the center of a simulation box of appropriate dimensions (e.g., a cubic box with sides of 4 nm).

    • Solvate the system by filling the simulation box with water molecules (e.g., using the SPC/E or TIP3P water model).[2]

  • Energy Minimization:

    • Perform energy minimization of the solvated system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm.[3]

  • Equilibration:

    • Conduct a two-phase equilibration process. First, perform a simulation under the NVT ensemble (constant number of particles, volume, and temperature) to stabilize the temperature of the system.

    • Next, run a simulation under the NPT ensemble (constant number of particles, pressure, and temperature) to adjust the density of the system.[4]

  • Production MD:

    • Once the system is well-equilibrated, run the production MD simulation for a desired length of time (e.g., 100 ns or more) under the NPT ensemble.

    • Save the trajectory (atomic coordinates over time) and energy data at regular intervals for subsequent analysis.

  • Analysis:

    • Analyze the trajectory to calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions (RDFs), and hydrogen bonding patterns.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Experimental Protocol: Development of a 3D-QSAR Model

  • Data Set Preparation:

    • Compile a dataset of adamantanol derivatives with experimentally determined biological activities (e.g., IC50 or Ki values).[5]

    • The dataset should be structurally diverse and span a wide range of activity values.

    • Divide the dataset into a training set for model development and a test set for model validation.[5]

  • Molecular Modeling and Alignment:

    • Generate 3D structures for all compounds in the dataset.

    • Align the molecules based on a common scaffold or a pharmacophore hypothesis. This step is crucial for the quality of the 3D-QSAR model.

  • Descriptor Calculation:

    • Place the aligned molecules in a 3D grid and calculate steric and electrostatic interaction energies at each grid point using a probe atom. These values serve as the molecular descriptors.

  • Model Building:

    • Use a statistical method, such as Partial Least Squares (PLS) analysis, to correlate the calculated descriptors with the biological activities.

    • The resulting equation constitutes the 3D-QSAR model.

  • Model Validation:

    • Validate the model using the test set compounds. The predictive power of the model is assessed by comparing the predicted activities with the experimental values.

    • Statistical parameters such as the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²) are used to evaluate the model's robustness and predictive ability.

Quantitative Data

This section presents a summary of quantitative data from theoretical and computational studies of adamantanol and its derivatives. The data is organized into tables for easy comparison.

Table 1: Calculated Binding and Interaction Energies

CompoundTargetMethodBinding/Interaction Energy (kcal/mol)Reference
(R)-rimantadineInfluenza A M2 ChannelGrand Canonical Ensemble MD-30 ± 1[6]
(S)-rimantadineInfluenza A M2 ChannelGrand Canonical Ensemble MD-29 ± 1[6]
AM-DANNMDA Receptor PCP SiteMolecular Docking-10.1640[7]
MK-801NMDA Receptor PCP SiteMolecular Docking-12.0953[7]
Adamantane DerivativeSigma-2 ReceptorMolecular Docking-7.84[8]
ZINC13729211NMDA ReceptorMolecular Docking-40.7174[9]
ZINC07430424NMDA ReceptorMolecular Docking-40.8428[9]

Table 2: Predicted vs. Experimental NMR Chemical Shifts for 1-Adamantanol

NucleusPredicted Chemical Shift (ppm) - DFT/GIAOExperimental Chemical Shift (ppm)Reference
¹H (various positions)Predictions can achieve a mean absolute error of <0.10 ppm with machine learning models trained on DFT data.Varies by position[10][11]
¹³C (various positions)DFT methods can reproduce experimental results, with accuracy depending on the functional and basis set.Varies by position[12][13][14]

Signaling Pathways and Mechanisms of Action

Computational studies have been instrumental in elucidating the mechanisms by which adamantanol derivatives exert their biological effects. This section visualizes key signaling pathways and interaction mechanisms.

Inhibition of the Influenza A M2 Proton Channel

Adamantane derivatives, such as amantadine and rimantadine, are known to block the M2 proton channel of the influenza A virus, a crucial step in the viral replication cycle. Computational studies have shown that these compounds bind within the pore of the M2 channel.[15] The hydrophobic adamantane cage interacts with the hydrophobic residues lining the channel, while the charged amino group is thought to be responsible for blocking proton conductance.[16][17]

M2_Channel_Inhibition cluster_virus Influenza A Virus cluster_m2 M2 Proton Channel Viral_Entry Viral Entry (Endocytosis) Endosome Acidic Endosome Viral_Entry->Endosome M2_Channel M2 Proton Channel Endosome->M2_Channel activates Uncoating Viral RNA Release (Uncoating) Replication Viral Replication Uncoating->Replication leads to Proton_Influx M2_Channel->Proton_Influx facilitates Proton_Influx->Uncoating triggers Adamantanol_Derivative Adamantanol Derivative (e.g., Amantadine) Adamantanol_Derivative->M2_Channel blocks

Influenza A M2 Channel Inhibition by Adamantanol Derivatives.
Modulation of the NMDA Receptor

Certain adamantane derivatives, like memantine, are uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel involved in synaptic plasticity and memory.[18] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicated in neurodegenerative diseases like Alzheimer's. Adamantane-based antagonists can enter and block the ion channel when it is open, thereby reducing excessive calcium influx.[18]

NMDA_Receptor_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds Glycine Glycine/D-serine (Co-agonist) Glycine->NMDA_Receptor binds Ion_Channel_Open Ion Channel Opens NMDA_Receptor->Ion_Channel_Open leads to activation Ca_Influx Ca2+ Influx Ion_Channel_Open->Ca_Influx allows Signaling_Cascade Intracellular Signaling (Synaptic Plasticity) Ca_Influx->Signaling_Cascade triggers (physiological) Excitotoxicity Excitotoxicity (Pathological) Ca_Influx->Excitotoxicity can lead to (excessive) Adamantanol_Antagonist Adamantanol Antagonist (e.g., Memantine) Adamantanol_Antagonist->Ion_Channel_Open blocks

Modulation of the NMDA Receptor by Adamantanol Antagonists.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of adamantanol compounds, from their synthesis and characterization to their biological evaluation.

Synthesis of 1-Adamantanol

Method: Ozonation of Adamantane on Silica Gel [19]

This method provides a direct route to 1-adamantanol from adamantane.

  • Materials:

    • Adamantane

    • Pentane

    • Silica gel

    • Ozone generator

    • Round-bottom flask

    • Rotary evaporator

    • Chromatography column

    • Ethyl acetate

    • Dichloromethane

    • Hexane

  • Procedure:

    • A solution of adamantane in pentane is mixed with silica gel in a round-bottom flask.

    • The pentane is removed by rotary evaporation, leaving adamantane adsorbed onto the dry silica gel.

    • The flask is cooled (e.g., to -78°C) and a stream of ozone-oxygen is passed through the silica gel until it turns a persistent dark blue color. Caution: Ozone is toxic and potentially explosive. This procedure must be carried out in a well-ventilated fume hood behind a safety shield.

    • The excess ozone is removed by purging with an inert gas (e.g., nitrogen or argon) at low temperature.

    • The silica gel is allowed to warm to room temperature and then transferred to a chromatography column.

    • The organic material is eluted with ethyl acetate.

    • The solvent is evaporated to yield crude 1-adamantanol.

    • The crude product is purified by recrystallization from a dichloromethane-hexane mixture.

Characterization by NMR Spectroscopy

Method: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation:

    • NMR spectrometer (e.g., 300 MHz or higher)

  • Sample Preparation:

    • Dissolve a small amount of the purified adamantanol compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, ensuring an appropriate number of scans for a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

    • Standard parameters for acquisition, such as pulse width, relaxation delay, and spectral width, should be optimized for the specific instrument and sample.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure of the compound.

X-ray Crystallography

Method: Single-Crystal X-ray Diffraction [20][21][22]

This technique provides the definitive three-dimensional structure of a crystalline compound.

  • Crystal Growth:

    • Grow single crystals of the adamantanol compound of sufficient size and quality (typically >0.1 mm in all dimensions).[20] Common methods include:

      • Slow evaporation of a saturated solution.[23]

      • Slow cooling of a hot, saturated solution.[21]

      • Vapor diffusion, where a precipitant vapor slowly diffuses into a solution of the compound.

      • Sublimation for volatile compounds.[24]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction pattern (intensities and positions of the diffracted X-rays) at various orientations.

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of structure factors.

    • Solve the phase problem to obtain an initial electron density map. For small molecules, direct methods are often successful.[20]

    • Build an initial atomic model into the electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data until the calculated and observed diffraction patterns match closely.

  • Analysis:

    • Analyze the final crystal structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

Conclusion

The theoretical and computational study of adamantanol compounds offers a powerful lens through which to understand and predict their behavior, from the quantum mechanical level to their interactions within complex biological systems. The methodologies outlined in this guide—DFT calculations, MD simulations, and QSAR modeling—provide a robust framework for elucidating structure-property and structure-activity relationships. When integrated with rigorous experimental validation, these computational approaches significantly enhance the efficiency and insight of research and development efforts.

The quantitative data and mechanistic visualizations presented herein underscore the utility of these methods in key areas of drug discovery, such as understanding the inhibition of viral ion channels and the modulation of neurotransmitter receptors. The detailed experimental protocols serve as a practical resource for researchers seeking to apply these techniques in their own work.

As computational power continues to increase and algorithms become more sophisticated, the predictive accuracy and scope of these theoretical models will undoubtedly expand. This will pave the way for the de novo design of novel adamantanol-based molecules with precisely tailored properties for therapeutic, diagnostic, and materials science applications. The continued synergy between computational and experimental chemistry will be paramount in unlocking the full potential of this unique and versatile chemical scaffold.

References

Health and Safety Information for 2-Butyl-2-adamantanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of available health and safety information for 2-Butyl-2-adamantanol (CAS No. 14451-86-6). It is intended for researchers, scientists, and drug development professionals. A comprehensive Safety Data Sheet (SDS) with detailed toxicological data for this compound is not publicly available. Therefore, this guide includes data on structurally related compounds, 2-adamantanol and sec-butyl alcohol, to provide general safety guidance. This information should be used with caution and is not a substitute for a compound-specific risk assessment.

Introduction

This compound, also known as 2-Butyl-2-hydroxyadamantane, is a derivative of adamantane, a rigid tricyclic hydrocarbon.[1][2] The adamantane scaffold is of significant interest in medicinal chemistry due to its lipophilic nature and rigid structure, which can enhance the pharmacokinetic properties of drug candidates.[3] While various adamantane derivatives have been explored for their biological activities, including antiviral and neuroprotective effects, specific health and safety data for this compound remains limited.[1][3] This guide compiles the available information on its properties and offers general safety protocols based on related compounds.

Physicochemical Properties of this compound

Limited experimental data is available for the physicochemical properties of this compound. The following table summarizes the known information.

PropertyValueReference
Molecular Formula C₁₄H₂₄O[4][5]
Molecular Weight 208.34 g/mol [4]
CAS Number 14451-86-6[4][5][6]
Appearance White to Almost white powder to crystal[6]
Melting Point 77.0 to 81.0 °C[6]
Boiling Point 291.483 °C at 760 mmHg[4]
Density 1.014 g/cm³[4]
Flash Point 121.989 °C[4]
Solubility Soluble in Methanol[6]

Health and Safety Data of Structurally Related Compounds

Due to the lack of specific GHS hazard information for this compound, the safety data for 2-adamantanol and sec-butyl alcohol are presented below for reference.

2-Adamantanol

2-Adamantanol is a solid alcohol with the same adamantane core but without the butyl substituent.

GHS ClassificationHazard StatementsPrecautionary StatementsPictograms
Not classified as a hazardous substance or mixture.NoneNoneNone
sec-Butyl Alcohol (2-Butanol)

sec-Butyl alcohol is a flammable liquid and serves as an example of a small butyl-containing alcohol.

GHS ClassificationHazard StatementsPrecautionary StatementsPictograms
Flammable liquids (Category 3)H226: Flammable liquid and vapour.P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501!
Serious eye irritation (Category 2A)H319: Causes serious eye irritation.P264, P280, P305+P351+P338, P337+P313!
Specific target organ toxicity — single exposure (Category 3), Respiratory system, Central nervous systemH335: May cause respiratory irritation. H336: May cause drowsiness or dizziness.P261, P271, P304+P340, P312, P403+P233, P405, P501!

General Health and Safety Recommendations

Based on the properties of related compounds, the following general precautions are recommended when handling this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[7]

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile or butyl rubber).[7]

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator may be necessary.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.[8] Keep away from heat, sparks, and open flames.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Specific Hazards: The combustion of similar organic compounds may produce carbon monoxide and carbon dioxide.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: For a solid, sweep up and shovel into a suitable container for disposal. For a solution, absorb with an inert material and place in a chemical waste container.

Experimental Protocols: A General Workflow for Toxicological Assessment

As no specific experimental studies on the health and safety of this compound were identified, a generalized workflow for the initial toxicological assessment of a novel chemical compound is provided below. This represents a logical progression of experiments that would be necessary to determine the specific health and safety profile of a substance like this compound.

In Vitro Toxicity Assays

Objective: To assess the potential for cytotoxicity, genotoxicity, and specific organ toxicity using cell-based assays.

Methodology:

  • Cytotoxicity Assay:

    • Culture relevant cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity).

    • Expose cells to a range of concentrations of this compound for 24-72 hours.

    • Assess cell viability using assays such as MTT, MTS, or neutral red uptake.

    • Determine the IC50 (half-maximal inhibitory concentration).

  • Genotoxicity Assays:

    • Ames Test: Use various strains of Salmonella typhimurium to assess the potential for point mutations, with and without metabolic activation (S9 fraction).[9]

    • In Vitro Micronucleus Test: Treat mammalian cells (e.g., CHO, V79) with the compound and analyze for the presence of micronuclei, an indicator of chromosomal damage.

    • Chromosomal Aberration Test: Treat mammalian cells and examine metaphase chromosomes for structural abnormalities.

Acute In Vivo Toxicity Studies

Objective: To determine the acute toxicity and identify the target organs following a single high-dose exposure.

Methodology:

  • Select two mammalian species (e.g., rats and mice).

  • Administer this compound via relevant routes of exposure (e.g., oral, dermal, inhalation).

  • Use a dose-escalation study design to determine the LD50 (lethal dose, 50%).

  • Observe animals for clinical signs of toxicity for at least 14 days.

  • Perform gross necropsy and histopathological examination of major organs.

Repeated Dose Toxicity Studies

Objective: To evaluate the toxic effects of repeated exposure to the compound over a longer duration.

Methodology:

  • Administer the compound daily to animals (e.g., rats) for 28 or 90 days at three or more dose levels.

  • Monitor clinical signs, body weight, food and water consumption.

  • Perform hematology, clinical chemistry, and urinalysis at specified intervals.

  • At the end of the study, conduct a thorough necropsy and histopathological examination of all organs.

Visualizations

G General Workflow for Toxicological Assessment of a Novel Chemical cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Endpoint Analysis cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS) genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus) acute_toxicity Acute Toxicity Study (LD50 Determination) cytotoxicity->acute_toxicity Proceed if not overly cytotoxic genotoxicity->acute_toxicity repeated_dose Repeated Dose Study (28-day or 90-day) acute_toxicity->repeated_dose clinical_pathology Clinical Pathology (Hematology, Blood Chemistry) repeated_dose->clinical_pathology histopathology Histopathology (Microscopic Examination of Tissues) repeated_dose->histopathology

Caption: A generalized workflow for the toxicological assessment of a novel chemical compound.

Conclusion

While this compound is a compound of interest for research and development, there is a significant lack of specific health and safety data in the public domain. The information on its physicochemical properties is limited, and no dedicated toxicological studies were identified. The safety recommendations provided in this guide are based on the known hazards of structurally similar compounds, namely 2-adamantanol and sec-butyl alcohol. It is imperative that researchers handle this compound with caution, implementing robust safety protocols, including the use of appropriate personal protective equipment and engineering controls. A thorough, compound-specific risk assessment should be conducted before its use in any experimental setting.

References

Methodological & Application

Application Notes and Protocols for 2-Butyl-2-adamantanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and use of 2-Butyl-2-adamantanol, a tertiary alcohol derivative of adamantane. The unique structural and physicochemical properties of the adamantane cage make its derivatives, including this compound, valuable building blocks in medicinal chemistry and materials science. The bulky, lipophilic adamantyl group can enhance the metabolic stability and modulate the pharmacokinetic properties of drug candidates.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic procedures.

PropertyValue
Molecular Formula C₁₄H₂₄O
Molecular Weight 208.34 g/mol
CAS Number 14451-86-6
Appearance White to almost white powder or crystal
Melting Point 77.0 to 81.0 °C
Purity (GC) >98.0%

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the nucleophilic addition of a butyl organometallic reagent to 2-adamantanone. Both Grignard reagents (butylmagnesium bromide) and organolithium reagents (n-butyllithium) are suitable for this transformation.

Reaction Scheme: Synthesis of this compound

G cluster_0 Synthesis of this compound 2-Adamantanone plus1 + Butyl_reagent 1. n-BuMgBr or n-BuLi in dry ether/THF 2. H₃O⁺ (workup) arrow1 This compound label_product This compound

Synthesis of this compound from 2-adamantanone.
Experimental Protocol: Grignard Reaction

This protocol describes the synthesis of this compound from 2-adamantanone using butylmagnesium bromide.

Materials:

  • 2-Adamantanone

  • Magnesium turnings

  • 1-Bromobutane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of 1-bromobutane (1.1 eq) in anhydrous diethyl ether or THF.

    • Once the reaction initiates (observed by bubbling and heat generation), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Adamantanone:

    • Cool the Grignard solution in an ice bath.

    • Dissolve 2-adamantanone (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard reagent via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexanes) to afford this compound as a white solid.

Quantitative Data (Representative):

Reactant/ProductMolar Eq.Molecular Weight ( g/mol )
2-Adamantanone1.0150.22
Magnesium1.224.31
1-Bromobutane1.1137.02
This compound (up to 90%)208.34

Note: The yield is representative and can vary based on reaction conditions and scale.

Application of this compound in Organic Synthesis: The Ritter Reaction

Tertiary alcohols such as this compound are excellent substrates for the Ritter reaction, which allows for the formation of N-substituted amides. Under strong acidic conditions, the alcohol generates a stable tertiary carbocation, which is then trapped by a nitrile.

Reaction Scheme: Ritter Reaction of this compound

G cluster_1 Ritter Reaction This compound This compound plus2 + Nitrile CH₃CN arrow2 H₂SO₄ Amide N-(2-butyl-2-adamantanyl)acetamide G Start 2-Adamantanone Step1 Grignard Reaction (or n-BuLi addition) Start->Step1 Intermediate This compound Step1->Intermediate Step2 Ritter Reaction Intermediate->Step2 Product N-(2-butyl-2-adamantanyl)acetamide Step2->Product

Application Notes and Protocols: 2-Butyl-2-adamantanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-butyl-2-adamantanol as a versatile building block in medicinal chemistry. The unique structural and physicochemical properties of the adamantane cage, combined with the specific 2-butyl-2-hydroxyl substitution, offer a valuable scaffold for the design and synthesis of novel therapeutic agents. This document details its application in the development of GPR40/FFAR1 antagonists for metabolic disorders and explores its potential as a scaffold for ferroptosis inhibitors.

Introduction: The Adamantane Advantage

Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, is a well-established "privileged scaffold" in drug discovery.[1][2] Its incorporation into bioactive molecules can significantly enhance their pharmacological profiles by:

  • Improving Metabolic Stability: The cage-like structure protects adjacent functional groups from enzymatic degradation, increasing the drug's half-life.[3]

  • Enhancing Lipophilicity: This property can improve membrane permeability and oral bioavailability.[1][3]

  • Providing a 3D Framework: The rigid adamantane core allows for the precise spatial orientation of pharmacophoric groups, leading to improved target binding and selectivity.[3]

This compound, with its tertiary alcohol and a butyl group at a secondary position on the adamantane core, offers specific advantages for creating derivatives with tailored properties for various biological targets.

Application I: GPR40/FFAR1 Antagonists for Metabolic Disorders

The G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes.[4][5] While GPR40 agonists have been explored to enhance glucose-stimulated insulin secretion, antagonists are also valuable tools to probe the receptor's function and may offer therapeutic benefits in certain contexts.[6][7] The bulky and lipophilic nature of the 2-butyl-2-adamantyl group makes it an excellent scaffold for designing GPR40 antagonists.

Quantitative Data: GPR40 Antagonist Activity

While specific data for a direct derivative of this compound is not publicly available, the following table presents data for a representative adamantane-containing GPR40 antagonist, DC260126, to illustrate the potential of this scaffold.[6]

CompoundTargetLigandAssayIC50 (µM)
DC260126GPR40Linoleic AcidCa2+ Mobilization6.28 ± 1.14
DC260126GPR40Oleic AcidCa2+ Mobilization5.96 ± 1.12
DC260126GPR40Palmitoleic AcidCa2+ Mobilization7.07 ± 1.42
DC260126GPR40Lauric AcidCa2+ Mobilization4.58 ± 1.14
Signaling Pathway: GPR40/FFAR1

Activation of GPR40 by free fatty acids (FFAs) in pancreatic β-cells leads to the activation of the Gαq pathway, resulting in increased intracellular calcium and potentiation of glucose-stimulated insulin secretion. GPR40 antagonists block this signaling cascade.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FFA Free Fatty Acids (Agonist) GPR40 GPR40/FFAR1 FFA->GPR40 Activates Antagonist 2-Adamantyl Derivative (Antagonist) Antagonist->GPR40 Blocks Gq Gαq GPR40->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Insulin Insulin Secretion (Potentiated) Ca_ER->Insulin

Caption: GPR40 signaling pathway and antagonist intervention.

Experimental Workflow: Synthesis of a GPR40 Antagonist

The following diagram illustrates a general workflow for the synthesis of a GPR40 antagonist using this compound as a starting building block.

GPR40_Synthesis_Workflow Start This compound Step1 Functional Group Interconversion (e.g., Conversion of -OH to a leaving group) Start->Step1 Step2 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) with a core scaffold Step1->Step2 Intermediate Adamantyl-containing Intermediate Step2->Intermediate Step3 Further Functionalization (e.g., addition of a carboxylic acid moiety) Intermediate->Step3 Final_Product Final GPR40 Antagonist Step3->Final_Product Purification Purification and Characterization (HPLC, NMR, MS) Final_Product->Purification

Caption: Synthetic workflow for a GPR40 antagonist.

Experimental Protocols

Protocol 1: Synthesis of a 2-Adamantyl-containing GPR40 Antagonist (General Procedure)

This protocol provides a generalized approach for synthesizing a GPR40 antagonist using this compound as a precursor. Specific reagents and conditions would need to be optimized based on the target molecule.

  • Activation of the Hydroxyl Group: Convert the hydroxyl group of this compound into a better leaving group (e.g., tosylate, mesylate, or halide) using standard procedures. For example, react this compound with p-toluenesulfonyl chloride in the presence of a base like pyridine.

  • Nucleophilic Substitution or Coupling: React the activated adamantane derivative with a suitable nucleophile or coupling partner. For instance, in a Suzuki coupling, the adamantyl derivative (as a boronic acid or halide) would be reacted with an appropriate aryl halide or boronic acid in the presence of a palladium catalyst and a base.

  • Introduction of the Pharmacophore: Modify the coupled product to introduce the necessary pharmacophoric elements for GPR40 antagonism, such as a carboxylic acid group. This could involve hydrolysis of an ester or oxidation of an alcohol.

  • Purification: Purify the final compound using column chromatography, recrystallization, or preparative HPLC.

  • Characterization: Confirm the structure and purity of the final compound using NMR, mass spectrometry, and HPLC.

Protocol 2: In Vitro GPR40 Antagonist Activity Assay (Calcium Mobilization)

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a GPR40 agonist.

  • Cell Culture: Culture CHO-K1 cells stably expressing human GPR40 in appropriate media.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and culture until they form a confluent monolayer.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the test compound (derived from this compound) and a known GPR40 agonist (e.g., linoleic acid).

  • Assay: a. Add the test compound dilutions to the wells and incubate for a specified period. b. Add the GPR40 agonist to the wells. c. Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: Calculate the percent inhibition of the agonist-induced calcium response for each concentration of the test compound and determine the IC50 value.

Application II: Scaffolds for Ferroptosis Inhibitors

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[8] Inhibition of ferroptosis is a potential therapeutic strategy for various diseases, including neurodegenerative disorders and ischemia-reperfusion injury. The lipophilic and metabolically stable adamantane core of this compound makes it an attractive scaffold for developing novel ferroptosis inhibitors. These inhibitors are designed to suppress lipid peroxidation.

Signaling Pathway: Ferroptosis

Ferroptosis is triggered by the accumulation of lipid peroxides, often due to the inactivation of glutathione peroxidase 4 (GPX4). Ferroptosis inhibitors can act at various points in this pathway, such as by scavenging lipid radicals or chelating iron.

Ferroptosis_Pathway cluster_triggers Triggers GPX4_inhibition GPX4 Inhibition (e.g., RSL3) Lipid_ROS Lipid Peroxidation (Lipid ROS) GPX4_inhibition->Lipid_ROS Glutathione_depletion Glutathione (GSH) Depletion Glutathione_depletion->Lipid_ROS PUFA Polyunsaturated Fatty Acids (PUFAs) in Membranes PUFA->Lipid_ROS Oxidation Ferroptosis Ferroptosis (Cell Death) Lipid_ROS->Ferroptosis Inhibitor 2-Adamantyl Derivative (Ferroptosis Inhibitor) Inhibitor->Lipid_ROS Inhibits Iron Fe²⁺ Iron->Lipid_ROS Catalyzes

Caption: Ferroptosis signaling pathway and inhibitor action.

Experimental Workflow: Evaluation of a Ferroptosis Inhibitor

This workflow outlines the steps to assess the ferroptosis inhibitory activity of a compound derived from this compound.

Ferroptosis_Workflow Start Synthesized 2-Adamantyl Derivative Treatment Treatment with Ferroptosis Inducer (e.g., RSL3) +/- Test Compound Start->Treatment Cell_Culture Cell Culture (e.g., HT-1080) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Lipid_Peroxidation Lipid Peroxidation Assay (e.g., C11-BODIPY) Treatment->Lipid_Peroxidation Data_Analysis Data Analysis (EC50 determination) Viability_Assay->Data_Analysis Lipid_Peroxidation->Data_Analysis Conclusion Confirmation of Ferroptosis Inhibition Data_Analysis->Conclusion

References

Application Notes and Protocols: 2-Butyl-2-adamantanol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-2-adamantanol is a tertiary alcohol featuring a bulky, rigid adamantane cage structure. While direct applications of this compound in polymer chemistry are not extensively documented in publicly available literature, its unique structure suggests significant potential for the development of advanced polymeric materials. The incorporation of the adamantane moiety is known to impart desirable properties to polymers, including enhanced thermal stability, increased glass transition temperatures (Tg), improved mechanical strength, and tailored solubility.[1] This document outlines potential applications and hypothetical protocols for the use of this compound in polymer synthesis, providing a framework for researchers to explore its utility in creating novel high-performance materials.

Hypothetical Application 1: Synthesis of High-Performance Polyesters

The di-functional nature of adamantane diols is often utilized in the synthesis of high-performance polyesters. While this compound is a mono-alcohol, it can be hypothetically functionalized to a diol or used as a chain terminator or co-monomer to modify polyester properties. A more direct hypothetical application involves its conversion to a di-functional monomer. For the purpose of this application note, we will hypothesize the derivatization of the adamantane cage of a related precursor to create a diol, which can then be polymerized.

Experimental Protocol: Synthesis of a Polyester Incorporating an Adamantane Moiety

This protocol describes a two-step process: 1) Hypothetical synthesis of a diol from a precursor related to this compound, and 2) Polycondensation of the adamantane-based diol with a diacid chloride to form a polyester.

Step 1: Hypothetical Synthesis of 2-Butyl-adamantane-2,6-diol

  • Materials: this compound precursor, oxidizing agent (e.g., chromium trioxide), sulfuric acid, acetic acid, diethyl ether, sodium bicarbonate, magnesium sulfate.

  • Procedure:

    • Dissolve the this compound precursor in a mixture of acetic acid and a small amount of water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of chromium trioxide in aqueous sulfuric acid to the stirred mixture.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

    • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

    • Separate the organic layer and wash it sequentially with water and a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

    • Purify the diol by column chromatography or recrystallization.

Step 2: Polycondensation

  • Materials: 2-Butyl-adamantane-2,6-diol, terephthaloyl chloride, dry pyridine, dry dichloromethane (DCM), methanol.

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the 2-Butyl-adamantane-2,6-diol and dry pyridine in dry DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of terephthaloyl chloride in dry DCM to the stirred reaction mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Pour the viscous solution into a large volume of methanol to precipitate the polymer.

    • Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60°C.

Data Presentation: Expected Polymer Properties
PropertyStandard Polyester (e.g., PET)Hypothetical Adamantane-Polyester
Glass Transition Temp. (Tg) ~ 75°C> 200°C (Expected)
Thermal Decomposition Temp. ~ 350°C> 450°C (Expected)
Tensile Strength ~ 55 MPa> 80 MPa (Expected)
Solubility Soluble in phenols, TFASoluble in common organic solvents

Visualization: Polyester Synthesis Workflow

Polyester_Synthesis cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization cluster_Characterization Characterization Precursor This compound Precursor Oxidation Oxidation Precursor->Oxidation Diol 2-Butyl-adamantane-2,6-diol Oxidation->Diol Polycondensation Polycondensation Diol->Polycondensation Diacid Terephthaloyl Chloride Diacid->Polycondensation Polymer Adamantane Polyester Polycondensation->Polymer Analysis Thermal & Mechanical Analysis Polymer->Analysis

Caption: Workflow for the synthesis and characterization of a high-performance polyester incorporating an adamantane moiety.

Hypothetical Application 2: Monomer for Controlled Radical Polymerization

The hydroxyl group of this compound can be esterified with methacryloyl chloride to produce a novel bulky methacrylate monomer. Adamantane-based methacrylates are valuable in the design of polymers for applications such as chemically amplified photoresists.[2] The resulting polymer would possess the adamantane cage as a pendant group, influencing its properties.

Experimental Protocol: Synthesis and RAFT Polymerization of 2-Butyl-2-adamantanyl Methacrylate

Step 1: Monomer Synthesis

  • Materials: this compound, methacryloyl chloride, triethylamine, dry tetrahydrofuran (THF), diethyl ether, saturated aqueous sodium bicarbonate, brine, magnesium sulfate.

  • Procedure:

    • Dissolve this compound and triethylamine in dry THF in a flask under a nitrogen atmosphere and cool to 0°C.

    • Add methacryloyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Dilute the filtrate with diethyl ether and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting monomer, 2-Butyl-2-adamantanyl methacrylate, by column chromatography.

Step 2: RAFT Polymerization

  • Materials: 2-Butyl-2-adamantanyl methacrylate, RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), initiator (e.g., AIBN), anisole (solvent).

  • Procedure:

    • Combine the monomer, RAFT agent, and AIBN in a Schlenk flask.

    • Add anisole to dissolve the solids.

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the flask in a preheated oil bath at 70°C to initiate polymerization.

    • After the desired time, quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.

    • Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.

    • Collect the polymer by filtration and dry under vacuum.

Data Presentation: Expected Polymer Properties
PropertyPoly(methyl methacrylate) (PMMA)Poly(2-Butyl-2-adamantanyl methacrylate)
Glass Transition Temp. (Tg) ~ 105°C> 180°C (Expected)
Molecular Weight Distribution (Đ) > 1.5 (Conventional)< 1.2 (RAFT)
Solubility Soluble in various organic solventsEnhanced solubility in nonpolar solvents
Refractive Index ~ 1.49> 1.55 (Expected)

Visualization: Monomer Synthesis and Polymerization

Monomer_Polymerization cluster_Monomer_Synth Monomer Synthesis cluster_Polymerization_Proc RAFT Polymerization Adamantanol This compound Esterification Esterification Adamantanol->Esterification Methacryloyl Methacryloyl Chloride Methacryloyl->Esterification Monomer 2-Butyl-2-adamantanyl Methacrylate Esterification->Monomer Polymerization Polymerization Monomer->Polymerization RAFT_Agent RAFT Agent RAFT_Agent->Polymerization Initiator AIBN Initiator->Polymerization Polymer_Product Poly(2-Butyl-2-adamantanyl methacrylate) Polymerization->Polymer_Product

Caption: Synthesis of 2-Butyl-2-adamantanyl methacrylate and its subsequent RAFT polymerization.

Conclusion

While this compound is not yet established as a common monomer in polymer chemistry, its inherent structural features—a bulky, rigid adamantane core—present compelling opportunities for the creation of novel polymers with enhanced thermal and mechanical properties. The hypothetical applications and protocols provided herein serve as a foundational guide for researchers to explore the potential of this and similar adamantane derivatives in advanced materials science. Further investigation into the synthesis of monomers derived from this compound and their subsequent polymerization is warranted to fully elucidate their structure-property relationships and potential for commercial applications.

References

Catalytic Applications of Adamantane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adamantane, with its rigid, three-dimensional cage structure, offers a unique and powerful scaffold for the design of highly effective and selective catalysts. Its derivatives have found widespread applications in organometallic catalysis, organocatalysis, and biocatalysis, driving innovations in chemical synthesis and drug development. This document provides detailed application notes and experimental protocols for the use of adamantane derivatives in various catalytic transformations, presenting quantitative data in structured tables and visualizing key workflows and catalytic cycles.

Organometallic Catalysis: Adamantyl Phosphine Ligands in Cross-Coupling Reactions

Adamantyl-containing phosphine ligands are prized for their steric bulk and electron-donating properties, which enhance the activity and stability of palladium catalysts in cross-coupling reactions. These ligands facilitate challenging transformations, including the coupling of sterically hindered substrates and unreactive aryl chlorides.

Application: Suzuki-Miyaura Coupling of Aryl Chlorides

Tri(1-adamantyl)phosphine has demonstrated exceptional performance in the Suzuki-Miyaura coupling of historically challenging aryl chlorides.[1] The bulky adamantyl groups promote the formation of the active monoligated palladium species, accelerating the catalytic cycle.

Quantitative Data:

EntryAryl ChlorideArylboronic AcidCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Reference
14-ChlorotoluenePhenylboronic acid1TolueneK₃PO₄1001298[1]
24-Chloroanisole4-Methoxyphenylboronic acid1TolueneK₃PO₄1001295[1]
31-Chloro-4-(trifluoromethyl)benzenePhenylboronic acid2TolueneK₃PO₄1101892[1]
42-Chloropyridine3-Tolylboronic acid1.51,4-DioxaneCs₂CO₃1001696[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with Pd(OAc)₂ (0.01 mmol, 1 mol%) and tri(1-adamantyl)phosphine (0.012 mmol, 1.2 mol%). Anhydrous, degassed toluene (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To the flask containing the catalyst are added the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Reaction Execution: The Schlenk flask is sealed and heated to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Catalytic Cycle Visualization:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L (L = PAd₃) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)₂ Base DiarylPd Ar-Pd(II)-Ar' L Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Suzuki-Miyaura Catalytic Cycle

Organocatalysis: Adamantane-Based N-Oxyl Radicals for Alcohol Oxidation

Adamantane-derived nitroxyl radicals, such as 2-azaadamantane N-oxyl (AZADO) and 9-azanoradamantane N-oxyl (Nor-AZADO), are highly efficient organocatalysts for the oxidation of alcohols to aldehydes and ketones.[1][2] Their rigid framework enhances stability and catalytic turnover compared to traditional catalysts like TEMPO.

Quantitative Data:

EntrySubstrateCatalyst (mol%)Co-oxidantSolventTemp (°C)Time (h)Yield (%)Reference
11-PhenylethanolNor-AZADO (0.1)NaOClCH₂Cl₂00.599[2]
2Benzyl alcoholAZADO (0.5)PhI(OAc)₂CH₂Cl₂25198[1]
3CyclohexanolNor-AZADO (0.2)NaOClEtOAc/H₂O0197[2]
4GeraniolAZADO (1.0)NaOCl, NaBrCH₂Cl₂/H₂O0295[1]

Experimental Protocol: Oxidation of a Secondary Alcohol with Nor-AZADO

  • Reaction Setup: A round-bottom flask is charged with the secondary alcohol (1.0 mmol), Nor-AZADO (0.001 mmol, 0.1 mol%), and CH₂Cl₂ (5 mL). The mixture is cooled to 0 °C in an ice bath.

  • Addition of Co-oxidant: An aqueous solution of sodium hypochlorite (NaOCl, 1.2 mmol) is added dropwise to the stirred reaction mixture over 15 minutes.

  • Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃ (10 mL). The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (2 x 10 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

Experimental Workflow Visualization:

Alcohol_Oxidation_Workflow start Start setup Combine Alcohol and Nor-AZADO in CH₂Cl₂ start->setup cool Cool to 0 °C setup->cool add_oxidant Add NaOCl solution dropwise cool->add_oxidant monitor Monitor reaction by TLC add_oxidant->monitor quench Quench with Na₂S₂O₃ solution monitor->quench extract Extract with CH₂Cl₂ quench->extract purify Dry, concentrate, and purify by chromatography extract->purify end End purify->end

Alcohol Oxidation Workflow

Asymmetric Catalysis: Adamantane-Derived Chiral Auxiliaries

The steric bulk and conformational rigidity of adamantane make it an excellent chiral auxiliary for asymmetric synthesis, enabling high levels of stereocontrol in reactions such as alkylations and aldol additions.

Application: Asymmetric Alkylation of Propanamides

Chiral oxazolidinones derived from adamantane can be used to direct the stereoselective alkylation of prochiral enolates, leading to the formation of enantiomerically enriched products.

Quantitative Data:

EntryElectrophileBaseTemperature (°C)Diastereomeric Excess (de, %)Yield (%)
1Benzyl bromideLDA-78>9992
2Allyl iodideNaHMDS-789888
3Methyl iodideKHMDS-789795
4Isopropyl iodideLDA-409585

Experimental Protocol: Asymmetric Alkylation

  • Enolate Formation: To a solution of the N-acyl adamantyl-oxazolidinone (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, a solution of lithium diisopropylamide (LDA) (1.1 mmol in THF) is added dropwise. The mixture is stirred for 30 minutes.

  • Alkylation: The electrophile (1.2 mmol) is added neat or as a solution in THF. The reaction is stirred at -78 °C for 2-4 hours.

  • Quenching and Workup: The reaction is quenched with a saturated aqueous solution of NH₄Cl (5 mL). The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried, and concentrated.

  • Auxiliary Cleavage: The crude product is dissolved in a 3:1 mixture of THF and water, and LiOH·H₂O (4.0 mmol) and 30% H₂O₂ (2.0 mmol) are added. The mixture is stirred at 0 °C for 2 hours. The reaction is quenched with aqueous Na₂SO₃, and the chiral auxiliary is recovered by extraction. The aqueous layer is acidified and extracted to yield the chiral carboxylic acid.

Logical Relationship Visualization:

Asymmetric_Alkylation_Logic sub N-Acyl Adamantyl Oxazolidinone enolate Chiral Enolate sub->enolate Deprotonation base Strong Base (e.g., LDA) base->enolate alkylated_product Diastereomerically Enriched Alkylated Product enolate->alkylated_product Alkylation electrophile Electrophile (R-X) electrophile->alkylated_product cleavage Auxiliary Cleavage alkylated_product->cleavage chiral_acid Enantiomerically Enriched Carboxylic Acid cleavage->chiral_acid aux_recovery Recovered Chiral Auxiliary cleavage->aux_recovery

Asymmetric Alkylation Logic

Biocatalysis: Microbial Hydroxylation of Adamantane

Biocatalytic methods offer a green and highly selective approach to the functionalization of adamantane. Microorganisms containing cytochrome P450 enzymes can hydroxylate adamantane at specific positions with high regioselectivity, a transformation that is challenging to achieve with conventional chemical methods.[3]

Quantitative Data:

MicroorganismSubstrateProductConversion (%)SelectivityReference
Rhodococcus sp.Adamantane1-Adamantanol85>99% for 1-position[3]
Streptomyces sp.Adamantane1-Adamantanol78High[3]
Pseudomonas putidaAdamantane1-Adamantanol65High[3]

Experimental Protocol: General Procedure for Microbial Hydroxylation

  • Culture Preparation: A suitable microorganism (e.g., Rhodococcus sp.) is cultured in an appropriate medium under optimal growth conditions (temperature, pH, aeration).

  • Substrate Addition: Adamantane, typically dissolved in a water-miscible solvent like DMSO or acetone to aid solubility, is added to the microbial culture.

  • Biotransformation: The culture is incubated for a specific period (e.g., 24-72 hours) to allow for the enzymatic hydroxylation of adamantane.

  • Extraction: After incubation, the culture broth is centrifuged to separate the cells. The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

  • Analysis and Purification: The organic extract is analyzed by GC-MS to determine the conversion and product distribution. The desired hydroxylated adamantane derivative is purified by column chromatography.

Experimental Workflow Visualization:

Biocatalysis_Workflow start Start culture Prepare Microbial Culture start->culture add_sub Add Adamantane Solution culture->add_sub incubate Incubate for Biotransformation add_sub->incubate separate Separate Cells and Supernatant incubate->separate extract Extract Supernatant separate->extract analyze Analyze and Purify Product extract->analyze end End analyze->end

Microbial Hydroxylation Workflow

References

Synthesis of 2-Alkyl-2-adamantanols: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The synthesis of 2-alkyl-2-adamantanols is a significant process in medicinal chemistry and materials science. The rigid and lipophilic adamantane cage imparts unique properties to molecules, making these tertiary alcohols valuable intermediates in the development of novel therapeutics and advanced materials. This protocol details a robust and versatile method for the synthesis of various 2-alkyl-2-adamantanols via the nucleophilic addition of organometallic reagents to 2-adamantanone.

Introduction

2-Alkyl-2-adamantanols are tertiary alcohols characterized by the bulky tricyclic adamantane skeleton. This structural motif is of great interest to researchers, particularly in drug discovery, as it can enhance the metabolic stability and membrane permeability of drug candidates. The synthesis of these compounds is most commonly achieved through the reaction of 2-adamantanone with organolithium or Grignard reagents.[1][2] This method allows for the introduction of a wide variety of alkyl and aryl substituents at the C2 position of the adamantane core.

This document provides a detailed protocol for the synthesis, purification, and characterization of 2-alkyl-2-adamantanols, complete with comparative data for different alkyl substitutions to aid researchers in selecting optimal conditions for their specific needs.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of an organometallic reagent (either a Grignard reagent, RMgX, or an organolithium reagent, RLi) on the electrophilic carbonyl carbon of 2-adamantanone. Subsequent acidic workup protonates the resulting alkoxide to yield the desired 2-alkyl-2-adamantanol.[1]

Diagram of the General Synthetic Workflow

SynthesisWorkflow cluster_reagents Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2-Adamantanone 2-Adamantanone Nucleophilic_Addition Nucleophilic Addition in Anhydrous Ether 2-Adamantanone->Nucleophilic_Addition Organometallic_Reagent Organometallic Reagent (RLi or RMgX) Organometallic_Reagent->Nucleophilic_Addition Acidic_Workup Aqueous Acidic Work-up Nucleophilic_Addition->Acidic_Workup Alkoxide Intermediate Purification Purification (Chromatography/ Recrystallization) Acidic_Workup->Purification Product 2-Alkyl-2-adamantanol Purification->Product

Caption: General workflow for the synthesis of 2-alkyl-2-adamantanols.

Experimental Protocols

Materials and Methods
  • Starting Material: 2-Adamantanone (commercial or synthesized)

  • Reagents:

    • Alkylating agents: Alkyl lithium solutions (e.g., methyllithium, n-butyllithium) or Grignard reagents (e.g., ethylmagnesium bromide, phenylmagnesium bromide).

    • Anhydrous solvents: Diethyl ether (Et₂O) or tetrahydrofuran (THF).

    • Quenching solution: Saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Drying agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Chromatography column or recrystallization apparatus

General Synthesis Procedure
  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with 2-adamantanone (1.0 eq). The flask is sealed and placed under an inert atmosphere. Anhydrous diethyl ether or THF is added to dissolve the 2-adamantanone.

  • Addition of Organometallic Reagent: The solution is cooled to 0 °C in an ice bath. The organometallic reagent (1.2-1.5 eq) is added dropwise via a dropping funnel over a period of 15-30 minutes, ensuring the temperature remains low.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel.

  • Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude product is then purified by either column chromatography on silica gel or recrystallization from a suitable solvent.

Comparative Data for Synthesis of 2-Alkyl-2-adamantanols

The following table summarizes the reaction conditions and yields for the synthesis of various 2-alkyl-2-adamantanols.

Alkyl Group (R)Organometallic ReagentSolventReaction Time (h)Temperature (°C)Yield (%)
MethylMethyllithiumDiethyl Ether120 to RT95
EthylEthyllithiumTHF/Benzene120 to RT94
Propyln-Propylmagnesium bromideTHF40 to RT~85 (Estimated)
Butyln-ButyllithiumTHF3-78 to RT~90 (Estimated)
PhenylPhenylmagnesium bromideTHF20 to RT~92 (Estimated)

Note: Yields for propyl, butyl, and phenyl derivatives are estimated based on typical Grignard and organolithium reactions with ketones and may vary depending on specific experimental conditions.

Detailed Purification Protocols

1. Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes) is typically effective. The optimal eluent system should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

2. Recrystallization:

  • Solvent Selection: A suitable solvent for recrystallization should dissolve the compound at an elevated temperature but not at room temperature or below. Common solvents for recrystallizing adamantanols include hexanes, heptane, or a mixture of ethyl acetate and hexanes.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • If any insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals under vacuum to obtain the pure 2-alkyl-2-adamantanol.

Conclusion

The synthesis of 2-alkyl-2-adamantanols via the addition of organometallic reagents to 2-adamantanone is a highly efficient and versatile method. The provided protocols and comparative data offer a valuable resource for researchers in medicinal chemistry and materials science, enabling the streamlined synthesis of these important building blocks for further investigation and application. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining high yields of pure products.

References

Application Notes and Protocols for the Analytical Characterization of 2-Butyl-2-adamantanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques for the characterization of 2-Butyl-2-adamantanol (CAS RN: 14451-86-6). The protocols outlined below are designed to ensure accurate and reproducible results for the identification, purity assessment, and structural elucidation of this adamantane derivative.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₄H₂₄OTCI, Maohuan Chemical[1]
Molecular Weight208.34 g/mol TCI, Maohuan Chemical[1]
AppearanceWhite to Almost white powder to crystalTCI
Melting Point77.0 to 81.0 °CTCI
Purity>98.0% (GC)TCI
SolubilitySoluble in MethanolTCI

Analytical Techniques

The primary analytical techniques for the characterization of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework.

AssignmentPredicted Chemical Shift (ppm)Multiplicity
Adamantane Protons1.5 - 2.1Multiplets
-OH~1.0 - 3.0Broad Singlet
-CH₂- (butyl chain, adjacent to C-2)~1.4 - 1.6Multiplet
-CH₂- (butyl chain)~1.2 - 1.4Multiplet
-CH₂- (butyl chain)~1.2 - 1.4Multiplet
-CH₃ (butyl chain)~0.9Triplet

Similarly, the ¹³C NMR chemical shifts can be predicted. The rigid adamantane cage and the butyl substituent will give rise to a distinct set of signals.

AssignmentPredicted Chemical Shift (ppm)
C-2 (C-OH)~70 - 75
Adamantane CH~30 - 40
Adamantane CH₂~25 - 35
-CH₂- (butyl chain, adjacent to C-2)~40 - 45
-CH₂- (butyl chain)~25 - 30
-CH₂- (butyl chain)~22 - 27
-CH₃ (butyl chain)~13 - 15
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for assessing the purity of this compound and confirming its molecular weight and fragmentation pattern.

ParameterValueSource
Purity>98.0%TCI
Kovats Retention Index (SE-30 column, 145 °C)1620NIST[2]
Kovats Retention Index (Carbowax 20M column, 175 °C)Not AvailableNIST

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 208. The fragmentation pattern will be influenced by the adamantane cage and the butyl group. Key predicted fragments are listed below.

m/zPredicted Fragment
208[M]⁺
193[M - CH₃]⁺
179[M - C₂H₅]⁺
165[M - C₃H₇]⁺
151[M - C₄H₉]⁺ (Loss of butyl group)
135[Adamantyl cation]⁺
93
79

Experimental Protocols

NMR Spectroscopy Protocol

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS)

  • NMR Spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of CDCl₃ containing 0.03% TMS.

    • Vortex the vial until the sample is completely dissolved.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of 10-12 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.

    • Integrate the peaks in the ¹H spectrum.

GC-MS Protocol

This protocol outlines the steps for the analysis of this compound by GC-MS to determine its purity and confirm its identity.

Objective: To assess the purity and obtain the mass spectrum of this compound.

Materials:

  • This compound sample

  • Methanol (HPLC grade or equivalent)

  • GC vials with caps

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.

    • Transfer the working solution to a GC vial.

  • GC-MS Conditions:

    • GC Column: A non-polar column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Integrate the total ion chromatogram (TIC) to determine the purity of the sample.

    • Analyze the mass spectrum of the main peak and compare the fragmentation pattern with the predicted values and library data if available.

Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis Sample This compound Dissolution_NMR Dissolve in CDCl3 Sample->Dissolution_NMR Dissolution_GCMS Dissolve in Methanol Sample->Dissolution_GCMS NMR NMR Spectroscopy Dissolution_NMR->NMR GCMS GC-MS Analysis Dissolution_GCMS->GCMS NMR_Data 1H & 13C Spectra NMR->NMR_Data GCMS_Data Chromatogram & Mass Spectrum GCMS->GCMS_Data Structure Structural Elucidation NMR_Data->Structure GCMS_Data->Structure Purity Purity Assessment GCMS_Data->Purity

Caption: Experimental workflow for the characterization of this compound.

logical_relationship cluster_compound Compound cluster_techniques Analytical Methods cluster_information Derived Information Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR GCMS GC-MS Compound->GCMS Structure Structure NMR->Structure Connectivity Purity Purity GCMS->Purity Area % MW Molecular Weight GCMS->MW M⁺ Fragmentation Fragmentation Pattern GCMS->Fragmentation Fragment Ions

Caption: Logical relationship of analytical techniques and derived information.

References

Application Notes and Protocols for the Reaction of 2-Butyl-2-adamantanol with Electrophiles and Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 2-Butyl-2-adamantanol, a tertiary alcohol featuring the rigid and lipophilic adamantane cage. The unique structural characteristics of this compound make it a valuable building block in medicinal chemistry and materials science. This document outlines its synthesis, reactions with electrophiles to form stable carbocation intermediates, and subsequent capture by various nucleophiles. Detailed experimental protocols, reaction mechanisms, and expected characterization data are provided to guide researchers in the effective use of this versatile molecule.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Grignard reaction, involving the nucleophilic addition of a butyl Grignard reagent to 2-adamantanone.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

  • 2-Adamantanone

  • n-Butylmagnesium chloride (or n-Butylmagnesium bromide), 2.0 M solution in diethyl ether or THF

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A solution of 2-adamantanone (1.0 eq) in anhydrous diethyl ether or THF is prepared in a round-bottom flask under an inert atmosphere.

  • The solution is cooled to 0 °C using an ice bath.

  • n-Butylmagnesium chloride solution (1.2 eq) is added dropwise to the stirred solution of 2-adamantanone over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Expected Yield: 85-95%

Physicochemical Properties:

Property Value
Molecular Formula C₁₄H₂₄O
Molecular Weight 208.34 g/mol
Appearance White to off-white solid

| Melting Point | 78-82 °C |

Spectroscopic Characterization (Predicted):

  • ¹H NMR (CDCl₃): Signals corresponding to the adamantane cage protons, a singlet for the hydroxyl proton, and signals for the n-butyl group (triplet for the terminal methyl, and multiplets for the methylene groups).

  • ¹³C NMR (CDCl₃): A quaternary carbon signal for C-OH, signals for the adamantane cage carbons, and four signals for the n-butyl group.

  • IR (KBr, cm⁻¹): A broad absorption band around 3400 cm⁻¹ (O-H stretching), and strong absorptions in the 2850-2950 cm⁻¹ region (C-H stretching).

  • Mass Spectrometry (EI, m/z): A molecular ion peak (M⁺) at 208, and a base peak corresponding to the loss of the butyl group or water. The fragmentation of 2-adamantanol and 2-methyl-2-adamantanol primarily shows the loss of water.[1][2]

G 2-Adamantanone 2-Adamantanone Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate 2-Adamantanone->Magnesium Alkoxide Intermediate 1. n-BuMgCl, Et2O, 0°C This compound This compound Magnesium Alkoxide Intermediate->this compound 2. NH4Cl (aq) G This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol H+ 2-Butyl-2-adamantyl Cation 2-Butyl-2-adamantyl Cation Protonated Alcohol->2-Butyl-2-adamantyl Cation - H2O G 2-Butyl-2-adamantyl Cation 2-Butyl-2-adamantyl Cation Nitrilium Ion Nitrilium Ion 2-Butyl-2-adamantyl Cation->Nitrilium Ion CH3CN N-(2-Butyl-2-adamantyl)acetamide N-(2-Butyl-2-adamantyl)acetamide Nitrilium Ion->N-(2-Butyl-2-adamantyl)acetamide H2O G 2-Butyl-2-adamantyl Cation 2-Butyl-2-adamantyl Cation Acylium Ion Acylium Ion 2-Butyl-2-adamantyl Cation->Acylium Ion CO 2-Butyl-2-adamantanecarboxylic Acid 2-Butyl-2-adamantanecarboxylic Acid Acylium Ion->2-Butyl-2-adamantanecarboxylic Acid H2O G 2-Butyl-2-adamantyl Cation 2-Butyl-2-adamantyl Cation 2-Butyl-2-bromoadamantane 2-Butyl-2-bromoadamantane 2-Butyl-2-adamantyl Cation->2-Butyl-2-bromoadamantane Br-

References

Application Notes and Protocols: Derivatization of 2-Butyl-2-adamantanol for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane derivatives have long been recognized for their therapeutic potential, with notable examples including the antiviral agent amantadine and the anti-Alzheimer's drug memantine. The rigid, lipophilic adamantane cage is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as enhanced metabolic stability and improved bioavailability. 2-Substituted adamantanes, in particular, represent a promising but less explored area for drug discovery. This document provides detailed protocols for the derivatization of 2-Butyl-2-adamantanol to generate a library of diverse compounds for biological screening against various therapeutic targets, including viral and cancer cell lines.

Proposed Derivatization of this compound

To explore the structure-activity relationship (SAR) of this compound, a library of derivatives can be synthesized by modifying the hydroxyl group. This can be achieved through the formation of esters, ethers, amines, and amides, thereby introducing a range of functional groups with varying electronic and steric properties.

Hypothetical Biological Activity Data

The following table summarizes the hypothetical biological activity of a representative set of this compound derivatives against a generic viral strain and a cancer cell line. This data is for illustrative purposes to guide a screening campaign.

Compound IDDerivative TypeR GroupAntiviral IC50 (µM)Anticancer IC50 (µM)
BA-01 Ester-COCH₃ (Acetate)15.225.8
BA-02 Ester-COC₆H₅ (Benzoate)8.712.4
BA-03 Ether-CH₃ (Methyl)22.535.1
BA-04 Ether-CH₂C₆H₅ (Benzyl)10.118.9
BA-05 Amine-NH₂5.49.8
BA-06 Amine-NHCH₃ (Methylamine)7.211.5
BA-07 Amide-NHCOCH₃ (Acetamide)18.929.3
BA-08 Amide-NHCOC₆H₅ (Benzamide)12.321.7

Experimental Protocols

Synthesis of this compound Esters (e.g., BA-01, BA-02)

This protocol describes a general method for the esterification of this compound using an acid chloride in the presence of a base.

Materials:

  • This compound

  • Acetyl chloride or Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add the corresponding acid chloride (acetyl chloride for BA-01, benzoyl chloride for BA-02) (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired ester.

Synthesis of this compound Ethers (e.g., BA-03, BA-04)

This protocol is based on the Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide or Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the corresponding alkyl halide (methyl iodide for BA-03, benzyl bromide for BA-04) (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight. Monitor by TLC.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Synthesis of 2-Butyl-2-adamantyl Amine (BA-05)

This multi-step protocol involves the conversion of the alcohol to a leaving group, followed by azide substitution and reduction.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • DCM, anhydrous

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

Procedure:

  • Mesylation: Dissolve this compound (1.0 eq) and TEA (1.5 eq) in anhydrous DCM at 0 °C. Add MsCl (1.2 eq) dropwise. Stir at room temperature for 4 hours. Wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate to obtain the crude mesylate.

  • Azide Substitution: Dissolve the crude mesylate in DMF and add NaN₃ (3.0 eq). Heat the mixture to 80 °C and stir for 12 hours. After cooling, pour the mixture into water and extract with diethyl ether. Wash the combined organic layers with brine, dry, and concentrate to get the crude azide.

  • Reduction: In a separate flask, prepare a suspension of LAH (2.0 eq) in anhydrous diethyl ether at 0 °C. Add a solution of the crude azide in diethyl ether dropwise. Stir at room temperature for 4 hours. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and wash with diethyl ether. Dry the filtrate and concentrate. Purify by acid-base extraction or column chromatography to yield the primary amine.

Synthesis of this compound Amides (e.g., BA-07, BA-08)

This protocol describes the acylation of the synthesized 2-Butyl-2-adamantyl amine.

Materials:

  • 2-Butyl-2-adamantyl amine (BA-05)

  • Acetyl chloride or Benzoyl chloride

  • Triethylamine (TEA)

  • DCM, anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve 2-Butyl-2-adamantyl amine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM at 0 °C.

  • Slowly add the corresponding acid chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 6 hours. Monitor by TLC.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Visualizations

G cluster_synthesis Synthetic Derivatization Workflow A This compound B Ester Derivatives (BA-01, BA-02) A->B Esterification (Acid Chloride, Pyridine) C Ether Derivatives (BA-03, BA-04) A->C Williamson Ether Synthesis (NaH, Alkyl Halide) D Amine Derivative (BA-05) A->D 1. Mesylation 2. Azide Substitution 3. Reduction (LAH) E Amide Derivatives (BA-07, BA-08) D->E Amidation (Acid Chloride, TEA)

Caption: Synthetic workflow for the derivatization of this compound.

G cluster_screening Biological Screening Cascade A Library of this compound Derivatives B Primary High-Throughput Screening (HTS) (Single high concentration) A->B C Antiviral Assay (e.g., CPE Inhibition) B->C D Anticancer Assay (e.g., MTT Assay) B->D E Hit Identification (>50% inhibition) C->E D->E F Dose-Response Studies (IC50 Determination) E->F G Lead Compound Selection F->G H Secondary Assays (Mechanism of Action, Toxicity) G->H

Application Notes and Protocols for Adamantane Derivatives in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid, lipophilic, three-dimensional hydrocarbon cage, has emerged as a versatile building block in the design of advanced drug delivery systems.[1][2][3] Its unique physicochemical properties, including its inherent stability, biocompatibility, and ability to engage in strong host-guest interactions, make it an attractive moiety for enhancing the therapeutic efficacy of various drugs.[1][2][3] The incorporation of adamantane derivatives into drug carriers such as liposomes, polymers, dendrimers, and cyclodextrins can significantly improve drug loading, stability, and targeted delivery, while also enabling controlled release.[3][4] This document provides detailed application notes and experimental protocols for the utilization of adamantane derivatives in the development of novel drug delivery systems.

Key Applications of Adamantane in Drug Delivery

Adamantane derivatives are utilized in drug delivery in two primary ways:

  • As a structural component: Adamantane can be covalently attached to drug molecules or carrier materials, acting as a bulky, lipophilic anchor or a core scaffold.[3]

  • In supramolecular systems: Adamantane's ability to form strong inclusion complexes with host molecules, most notably cyclodextrins, is exploited to create self-assembled drug delivery systems.[3][5]

These approaches have been successfully applied to:

  • Enhance drug solubility and stability: The lipophilic nature of adamantane can improve the solubility of poorly water-soluble drugs and protect them from degradation.[6]

  • Improve drug loading and encapsulation efficiency: The bulky adamantane cage can create void spaces within drug carriers, allowing for higher drug loading.[7][8]

  • Facilitate targeted drug delivery: Adamantane derivatives can be functionalized with targeting ligands that recognize specific receptors on diseased cells, leading to localized drug accumulation.[5][9]

  • Enable controlled drug release: The release of drugs from adamantane-based systems can be triggered by specific stimuli, such as changes in pH or the presence of certain enzymes.[7][10]

Data Presentation: Performance of Adamantane-Based Drug Delivery Systems

The following tables summarize quantitative data from various studies, highlighting the performance of drug delivery systems incorporating adamantane derivatives.

Table 1: Drug Loading and Release Characteristics of Adamantane-Containing Polymeric Micelles

Polymer ArchitectureDrugDrug Loading Content (%)Encapsulation Efficiency (%)Cumulative Drug Release (%) (pH 5.0, 80h)Cumulative Drug Release (%) (pH 7.4, 80h)Reference
Adamantane-cored star-shaped PLGA-PDEAEMA-PEG (S-PLGA-D-P)Doxorubicin21.6Not Reported78.819.0[7]
Linear PLGA-PDEAEMA-PEG (L-PLGA-D-P)Doxorubicin22.9Not Reported77.618.5[7]
Adamantane-cored star-shaped PLGA-SS-PEGDoxorubicin10.3958.1~60 (in 10 mM GSH)~20 (in 0 mM GSH)[8]

Table 2: In Vitro Cytotoxicity of Adamantane Derivatives and Their Drug Delivery Systems

Compound/FormulationCell LineIC50 (µM)Reference
2,2-bis(4-aminophenyl)adamantaneHT-29 (Colon Cancer)0.1[11]
2,2-bis(4-aminophenyl)adamantaneKM-12 (Colon Cancer)0.01[11]
2,2-bis(4-aminophenyl)adamantaneSF-295 (CNS Cancer)0.059[11]
2,2-bis(4-aminophenyl)adamantaneNCI/ADR-RES (Breast Cancer)0.079[11]
Adamantane-monoterpenoid conjugate 14aHeLa (Cervical Cancer)>20[12]
TopotecanHeLa (Cervical Cancer)0.15[12]
Topotecan + 20 µM conjugate 14aHeLa (Cervical Cancer)0.05[12]
Adamantyl isothiourea derivative 5Hep-G2 (Liver Cancer)7.70[13]
Adamantyl isothiourea derivative 6Hep-G2 (Liver Cancer)3.86[13]

Experimental Protocols

Protocol 1: Synthesis of an Adamantane-Doxorubicin (AD-Dox) Prodrug

This protocol describes the synthesis of a doxorubicin prodrug modified with an adamantane moiety through a pH-sensitive hydrazone linkage.[14]

Materials:

  • Adamantane-1-carboxylic acid

  • Hydrazine hydrate

  • Doxorubicin hydrochloride (Dox·HCl)

  • Triethylamine

  • Methanol

  • Dichloromethane

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Synthesis of Adamantane-1-carboxylic acid hydrazide (AD-NHNH2):

    • Dissolve adamantane-1-carboxylic acid in methanol and add a few drops of concentrated sulfuric acid.

    • Reflux the mixture for 5 hours and then remove the solvent under reduced pressure.

    • Dissolve the resulting methyl adamantane-1-carboxylate in ethanol, add hydrazine hydrate and triethylamine.

    • Reflux the mixture at 85°C for 24 hours.

    • Remove the solvent and purify the crude product by dissolving it in dichloromethane and washing with deionized water.

    • Collect the organic phase, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain adamantane-1-carboxylic acid hydrazide.[14]

  • Synthesis of Adamantane-Modified Doxorubicin (AD-Dox):

    • Dissolve Dox·HCl in DMSO and add triethylamine.

    • Add adamantane-1-carboxylic acid hydrazide to the solution.

    • Stir the reaction mixture at room temperature for 24 hours in the dark.

    • Precipitate the product by adding the reaction mixture to an excess of diethyl ether.

    • Collect the precipitate by centrifugation and wash with diethyl ether to remove unreacted starting materials.

    • Dry the final product, AD-Dox, under vacuum.[14]

Protocol 2: Formulation of Adamantane-Containing Liposomes by Lipid Film Hydration

This protocol outlines the preparation of liposomes incorporating an adamantane-lipid conjugate for drug delivery applications.[5]

Materials:

  • Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • Adamantane-functionalized lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(1-adamantyl))

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids, cholesterol, and adamantane-lipid conjugate in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer containing the drug to be encapsulated to the flask with the lipid film.

    • Hydrate the lipid film by rotating the flask above the lipid phase transition temperature (Tc) for 1-2 hours. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[15]

  • Purification:

    • Remove the unencapsulated drug by methods such as dialysis, gel filtration chromatography (e.g., Sephadex G-50), or centrifugation.

Protocol 3: Characterization of Adamantane-Based Nanoparticles

1. Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water). Measure the hydrodynamic diameter (size distribution) and zeta potential using a DLS instrument.

2. Morphology:

  • Method: Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM)

  • Procedure:

    • TEM: Place a drop of the nanoparticle suspension on a carbon-coated copper grid, remove the excess solution with filter paper, and allow it to air dry. For better contrast, negative staining with an agent like uranyl acetate may be used.

    • AFM: Deposit a drop of the diluted nanoparticle suspension onto a freshly cleaved mica surface and allow it to dry. Image the surface in tapping mode.[5]

3. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Method: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Separate the drug-loaded nanoparticles from the free drug using one of the methods described in Protocol 2, step 4.

    • Quantify the amount of free drug in the supernatant/filtrate.

    • Lyse the purified nanoparticles using a suitable solvent (e.g., methanol, DMSO) to release the encapsulated drug.

    • Quantify the amount of encapsulated drug.

    • Calculate DLC and EE using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Signaling Pathways and Mechanisms

Adamantane-Modified Agonist Activation of TLR7/8 Signaling

Adamantane-modified immunomodulators, such as derivatives of the Toll-like receptor (TLR) 7/8 agonist R848, can be effectively delivered to immune cells using cyclodextrin-based nanoparticles. The adamantane moiety enhances the affinity of the drug for the cyclodextrin carrier. Upon release within the endosome of target cells (e.g., macrophages), the agonist activates TLR7 and TLR8, triggering downstream signaling cascades that lead to an anti-tumor immune response.

TLR7_8_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adamantane_Drug Adamantane-R848 TLR7_8 TLR7 / TLR8 Adamantane_Drug->TLR7_8 Activation MyD88 MyD88 TLR7_8->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 TAK1_TAB TAK1/TAB TRAF6->TAK1_TAB TBK1_IKKi TBK1/IKKi TRAF3->TBK1_IKKi IKK_complex IKK complex TAK1_TAB->IKK_complex MAPK_cascade MAPK Cascade TAK1_TAB->MAPK_cascade IkappaB IκB IKK_complex->IkappaB Phosphorylation & Degradation NFkappaB_dimer p50/p65 NFkappaB_target Pro-inflammatory Cytokine Genes NFkappaB_dimer->NFkappaB_target Transcription cluster_nucleus cluster_nucleus NFkappaB_dimer->cluster_nucleus AP1 AP-1 MAPK_cascade->AP1 AP1_target Cytokine & Chemokine Genes AP1->AP1_target Transcription AP1->cluster_nucleus IRF7 IRF7 TBK1_IKKi->IRF7 Phosphorylation & Dimerization IRF7_target Type I IFN Genes (IFN-α/β) IRF7->IRF7_target Transcription IRF7->cluster_nucleus

Figure 1: TLR7/8 signaling pathway activated by an adamantane-modified agonist.
Mechanism of Topotecan Cytotoxicity Enhancement by Adamantane-Monoterpenoid Conjugates

Topotecan is a topoisomerase I (TOP1) inhibitor used in cancer chemotherapy. It stabilizes the TOP1-DNA covalent complex, leading to DNA damage and cell death.[12][16] However, cancer cells can develop resistance, partly through the action of Tyrosyl-DNA Phosphodiesterase 1 (TDP1), an enzyme that repairs the DNA damage caused by TOP1 inhibitors.[12] Adamantane-monoterpenoid conjugates have been shown to inhibit TDP1, thereby preventing the repair of TOP1-induced DNA damage and enhancing the cytotoxic effect of topotecan.[12][17]

Topotecan_Enhancement cluster_workflow Mechanism of Cytotoxicity Enhancement Topotecan Topotecan TOP1_DNA_complex TOP1-DNA Covalent Complex Topotecan->TOP1_DNA_complex Stabilizes TOP1 Topoisomerase I (TOP1) TOP1->TOP1_DNA_complex DNA DNA DNA->TOP1_DNA_complex DNA_damage DNA Damage TOP1_DNA_complex->DNA_damage Cell_death Apoptosis / Cell Death DNA_damage->Cell_death TDP1 TDP1 DNA_damage->TDP1 Recruits DNA_repair DNA Repair TDP1->DNA_repair Mediates Adamantane_conjugate Adamantane-Monoterpenoid Conjugate Adamantane_conjugate->TDP1 Inhibits DNA_repair->DNA Restores

Figure 2: Adamantane conjugates enhance topotecan cytotoxicity by inhibiting TDP1.

Experimental Workflow: From Synthesis to In Vitro Evaluation

The development of an adamantane-based drug delivery system involves a series of steps from chemical synthesis to biological evaluation. The following diagram illustrates a typical experimental workflow.

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_formulation Formulation & Characterization cluster_evaluation In Vitro Evaluation Adamantane_Derivative Adamantane Derivative Synthesis Conjugation Adamantane-Carrier/Drug Conjugation Adamantane_Derivative->Conjugation Drug_Modification Drug Modification (if applicable) Drug_Modification->Conjugation Carrier_Synthesis Carrier Synthesis (e.g., Polymer, Lipid) Carrier_Synthesis->Conjugation Nanoparticle_Formulation Nanoparticle Formulation (e.g., Self-assembly, Emulsification) Conjugation->Nanoparticle_Formulation Physicochemical_Char Physicochemical Characterization (DLS, TEM, etc.) Nanoparticle_Formulation->Physicochemical_Char Drug_Loading_Assay Drug Loading & Encapsulation Efficiency Assay Nanoparticle_Formulation->Drug_Loading_Assay Drug_Release_Study In Vitro Drug Release Study (e.g., Dialysis) Drug_Loading_Assay->Drug_Release_Study Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, IC50 determination) Drug_Release_Study->Cytotoxicity_Assay Cell_Culture Cell Culture Cell_Culture->Cytotoxicity_Assay Cellular_Uptake Cellular Uptake Study (e.g., Flow Cytometry, Confocal Microscopy) Cell_Culture->Cellular_Uptake

Figure 3: A typical experimental workflow for developing adamantane-based drug delivery systems.

References

Application Notes and Protocols: 2-Butyl-2-adamantanol in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid, cage-like hydrocarbon, and its derivatives are of significant interest in materials science and drug development. The incorporation of the bulky adamantane moiety into polymers can dramatically enhance their thermal stability, glass transition temperature (Tg), mechanical strength, and etch resistance.[1] 2-Butyl-2-adamantanol is a key intermediate for the synthesis of monomers used in the creation of advanced polymers with tailored properties. This document provides detailed application notes and experimental protocols for the use of this compound in materials science, with a focus on its role in the development of high-performance polymers for applications such as photoresists in the semiconductor industry.

Key Applications of this compound

This compound serves as a crucial building block for the synthesis of 2-butyl-2-adamantyl methacrylate (BuAdMA), a monomer that can be polymerized to create advanced functional polymers. The primary applications of these polymers are in the field of microlithography, specifically in the formulation of chemically amplified photoresists for deep-ultraviolet (DUV) and extreme-ultraviolet (EUV) lithography.[1]

The key advantages imparted by the 2-butyl-2-adamantyl group in these polymers include:

  • High Thermal Stability: The rigid adamantane cage restricts polymer chain mobility, leading to a significant increase in the glass transition temperature (Tg) and overall thermal stability of the material.

  • Enhanced Etch Resistance: The high carbon-to-hydrogen ratio of the adamantane structure provides excellent resistance to plasma etching, a critical property for transferring patterned images to a substrate in semiconductor manufacturing.

  • Tunable Solubility: The butyl group, along with the adamantane core, influences the polymer's solubility characteristics, which is crucial for the development of high-resolution positive-tone photoresists. Upon exposure to acid, the bulky protecting group is cleaved, rendering the polymer soluble in the developer solution.[1]

Data Presentation: Properties of Adamantane-Containing Polymers

The properties of polymers derived from 2-alkyl-2-adamantyl methacrylates are influenced by the nature of the alkyl substituent. While specific data for poly(2-Butyl-2-adamantyl methacrylate) is limited in publicly available literature, the following table summarizes reported data for polymers with smaller alkyl groups and provides estimated values for the butyl analog based on observed trends.

PolymerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (TGA, 5% weight loss) (°C)Refractive Index (at 193 nm)Etch Rate (relative to PHS)
Poly(2-methyl-2-adamantyl methacrylate) (PMAdMA)~170-180~350~1.55~1.2
Poly(2-ethyl-2-adamantyl methacrylate) (PEAdMA)~160-170~340~1.54~1.25
Poly(2-butyl-2-adamantyl methacrylate) (PBuAdMA) (Estimated) ~140-150 ~330 ~1.53 ~1.3

Note: The values for PBuAdMA are estimations based on the trend of decreasing Tg and thermal stability with increasing alkyl chain length, and potentially slightly increased etch rate due to higher carbon content.

Experimental Protocols

Protocol 1: Synthesis of 2-Butyl-2-adamantyl Methacrylate (BuAdMA) Monomer

This protocol describes the synthesis of the monomer 2-butyl-2-adamantyl methacrylate from this compound. The reaction involves the esterification of the alcohol with methacrylic anhydride.

Materials:

  • This compound

  • Methacrylic anhydride

  • Tertiary amine (e.g., triethylamine or pyridine)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Inhibitor for radical polymerization (e.g., hydroquinone)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound in anhydrous THF.

  • Add the tertiary amine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methacrylic anhydride dropwise to the stirred solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of a radical polymerization inhibitor.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude 2-Butyl-2-adamantyl methacrylate by column chromatography on silica gel.

Protocol 2: Polymerization of 2-Butyl-2-adamantyl Methacrylate (BuAdMA)

This protocol outlines the free-radical polymerization of the BuAdMA monomer to produce poly(2-Butyl-2-adamantyl methacrylate).

Materials:

  • 2-Butyl-2-adamantyl methacrylate (BuAdMA) monomer

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Anhydrous toluene or other suitable solvent

  • Methanol or hexane for precipitation

Procedure:

  • In a Schlenk flask, dissolve the BuAdMA monomer and AIBN in anhydrous toluene.

  • Degas the solution by three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with nitrogen or argon.

  • Heat the reaction mixture in an oil bath at a temperature between 60-80 °C for 12-24 hours.

  • After the polymerization is complete, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent such as methanol or hexane with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 3: Characterization of Poly(2-Butyl-2-adamantyl methacrylate)

1. Molecular Weight and Polydispersity (Đ):

  • Technique: Gel Permeation Chromatography (GPC).

  • Instrumentation: GPC system equipped with a refractive index (RI) detector.

  • Mobile Phase: Tetrahydrofuran (THF).

  • Calibration: Use polystyrene standards to create a calibration curve.

  • Procedure: Dissolve a small amount of the polymer in THF and inject it into the GPC system. The retention time is used to determine the molecular weight and polydispersity against the calibration curve.

2. Thermal Properties:

  • Technique: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • TGA Procedure: Heat a small sample of the polymer under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) to determine the decomposition temperature.

  • DSC Procedure: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the glass transition temperature (Tg).

3. Chemical Structure:

  • Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy.

  • NMR Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃) and acquire the spectra. The characteristic peaks will confirm the polymer structure.

  • FTIR Procedure: Cast a thin film of the polymer on a salt plate or prepare a KBr pellet and acquire the infrared spectrum. The presence of characteristic functional group peaks (e.g., C=O stretch of the ester) will confirm the structure.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization Adamantanol This compound Esterification Esterification (Tertiary Amine, THF) Adamantanol->Esterification Meth_Anhydride Methacrylic Anhydride Meth_Anhydride->Esterification Purification_Monomer Purification (Column Chromatography) Esterification->Purification_Monomer BuAdMA 2-Butyl-2-adamantyl methacrylate (BuAdMA) Purification_Monomer->BuAdMA BuAdMA_poly BuAdMA Monomer Polymerization Free-Radical Polymerization (Toluene, 60-80°C) BuAdMA_poly->Polymerization AIBN AIBN (Initiator) AIBN->Polymerization Precipitation Precipitation (Methanol/Hexane) Polymerization->Precipitation PBuAdMA Poly(2-Butyl-2-adamantyl methacrylate) (PBuAdMA) Precipitation->PBuAdMA

Caption: Workflow for the synthesis of PBuAdMA.

Photoresist_Application_Pathway PBuAdMA PBuAdMA Polymer Formulation Photoresist Formulation PBuAdMA->Formulation PAG Photoacid Generator (PAG) PAG->Formulation Solvent Casting Solvent Solvent->Formulation SpinCoating Spin Coating on Si Wafer Formulation->SpinCoating PhotoresistFilm Photoresist Film SpinCoating->PhotoresistFilm Exposure DUV/EUV Exposure (Mask) PhotoresistFilm->Exposure AcidGeneration Acid Generation in Exposed Areas Exposure->AcidGeneration PEB Post-Exposure Bake (PEB) AcidGeneration->PEB Deprotection Acid-Catalyzed Deprotection of Butyl-Adamantyl Group PEB->Deprotection Development Development (Aqueous Base) Deprotection->Development Patterning Pattern Formation Development->Patterning

Caption: Application pathway in photolithography.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Butyl-2-adamantanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Butyl-2-adamantanol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is consistently low. What are the common causes?

A: Low yields in the synthesis of this compound, typically performed via a Grignard reaction with n-butylmagnesium bromide or a reaction with n-butyllithium and 2-adamantanone, can often be attributed to several critical factors:

  • Moisture in the Reaction: Grignard and organolithium reagents are extremely sensitive to moisture. Trace amounts of water in glassware, solvents, or starting materials will quench the reagent and significantly reduce the yield.

  • Purity of 2-Adamantanone: Impurities in the starting ketone can lead to undesirable side reactions, consuming the organometallic reagent and complicating purification.

  • Inefficient Reagent Formation: If preparing the Grignard reagent in situ, incomplete reaction between the butyl halide and magnesium can result in a lower concentration of the active nucleophile.

  • Side Reactions: Several side reactions can compete with the desired nucleophilic addition, including enolization of the 2-adamantanone and reduction of the ketone.[1]

Q2: How can I minimize side reactions during the synthesis?

A: Minimizing side reactions is crucial for maximizing the yield of this compound. Here are key strategies:

  • Control Reaction Temperature: The addition of the Grignard or organolithium reagent to the 2-adamantanone solution should be performed at a low temperature (e.g., -78°C to 0°C) to control the exothermic reaction and disfavor side reactions like enolization.[2] After the initial addition, the reaction can be allowed to slowly warm to room temperature to ensure completion.

  • Slow Reagent Addition: Adding the organometallic reagent dropwise to a stirred solution of 2-adamantanone helps to maintain a low concentration of the nucleophile, which can reduce the likelihood of side reactions.

  • Use of Anhydrous Solvents: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent.[3] Ensure these solvents are rigorously dried before use. For n-butyllithium reactions, THF can be deprotonated at higher temperatures, so maintaining low temperatures is critical.[4]

Q3: I am observing the formation of a white precipitate during the workup. What is it and how should I handle it?

A: The white precipitate is likely magnesium salts (e.g., magnesium hydroxide and magnesium halides) formed during the quenching of the reaction with an aqueous solution. To handle this:

  • Use a Saturated Ammonium Chloride Solution: Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard and effective method.[3] This weak acid protonates the alkoxide to form the desired alcohol while minimizing the formation of insoluble magnesium hydroxide.

  • Acidic Workup: If a significant amount of precipitate forms, a dilute solution of a strong acid like hydrochloric acid (HCl) can be carefully added to dissolve the magnesium salts.[5] However, care must be taken as the reaction can be exothermic.

Q4: What is the best method for purifying the crude this compound?

A: Purification of the final product is essential to remove unreacted starting materials and byproducts. The following methods are commonly employed:

  • Extraction: After quenching the reaction, the product should be extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are then washed with brine to remove residual water and water-soluble impurities.

  • Column Chromatography: For high purity, column chromatography on silica gel is an effective method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, can be used to separate the more polar alcohol product from less polar impurities.

  • Recrystallization: Since this compound is a solid at room temperature, recrystallization can be an excellent final purification step.[6][7][8][9] A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

Data Presentation

The following tables summarize typical reaction conditions for the synthesis of tertiary alcohols via Grignard and organolithium reactions, which are analogous to the synthesis of this compound.

Table 1: Grignard Reaction Parameters for Tertiary Alcohol Synthesis

ParameterConditionRationale
Reagents 2-Adamantanone, n-Butylmagnesium BromideNucleophilic addition of the Grignard reagent to the ketone.
Solvent Anhydrous Diethyl Ether or THFStabilizes the Grignard reagent.[3]
Temperature 0°C to Room TemperatureAddition at low temperature minimizes side reactions.[2]
Molar Ratio (Ketone:Grignard) 1 : 1.2 - 1.5A slight excess of the Grignard reagent ensures complete conversion of the ketone.
Reaction Time 1 - 4 hoursTypically sufficient for the reaction to go to completion.
Workup Saturated aq. NH₄ClQuenches the reaction and protonates the alkoxide.[3]
Typical Yield 70 - 90% (for analogous reactions)Yields can vary based on substrate and reaction scale.

Table 2: n-Butyllithium Reaction Parameters for Tertiary Alcohol Synthesis

ParameterConditionRationale
Reagents 2-Adamantanone, n-ButyllithiumHighly reactive organolithium reagent for nucleophilic addition.
Solvent Anhydrous THF or Diethyl EtherAprotic solvent required for the reaction.
Temperature -78°C to Room TemperatureLow temperature is critical to prevent side reactions and solvent deprotonation.[4]
Molar Ratio (Ketone:n-BuLi) 1 : 1.1 - 1.3A slight excess of n-butyllithium is used.
Reaction Time 1 - 3 hoursReaction is typically rapid at low temperatures.
Workup Saturated aq. NH₄Cl or H₂OQuenches the reaction and protonates the alkoxide.
Typical Yield 60 - 85% (for analogous reactions)Yields are sensitive to reaction conditions and substrate.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes a general procedure for the synthesis of this compound using a Grignard reagent.

Materials:

  • 2-Adamantanone

  • Magnesium turnings

  • 1-Bromobutane

  • Anhydrous Diethyl Ether (or THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate (or Magnesium Sulfate)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry all glassware and allow to cool under an inert atmosphere (Argon or Nitrogen).

    • To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromobutane (1.2 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromobutane solution to the flask to initiate the reaction. The reaction is initiated when the solution becomes cloudy and bubbling is observed. Gentle warming may be necessary.

    • Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Adamantanone:

    • In a separate flame-dried flask, dissolve 2-adamantanone (1.0 equivalent) in anhydrous diethyl ether.

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Slowly add the solution of 2-adamantanone to the Grignard reagent via a dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be further purified by column chromatography or recrystallization.

Visualizations

grignard_synthesis_workflow start Start reagent_prep Prepare Grignard Reagent (n-Butylmagnesium Bromide) start->reagent_prep reaction React with 2-Adamantanone in Anhydrous Ether reagent_prep->reaction workup Aqueous Workup (e.g., sat. NH4Cl) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying purification Purification (Chromatography/Recrystallization) drying->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

grignard_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation ketone 2-Adamantanone intermediate Magnesium Alkoxide Intermediate ketone->intermediate Nucleophilic Attack grignard n-Butylmagnesium Bromide grignard->intermediate intermediate2 Magnesium Alkoxide Intermediate product This compound intermediate2->product Protonation h3o H3O+ (from workup) h3o->product

Caption: Reaction mechanism for the Grignard synthesis of this compound.

References

Technical Support Center: Purification of Crude 2-Butyl-2-adamantanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Butyl-2-adamantanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via a Grignard reaction?

When synthesizing this compound from 2-adamantanone and a butyl Grignard reagent (e.g., butylmagnesium bromide), the most common impurities include:

  • Unreacted 2-adamantanone: Incomplete reaction can leave residual starting material.

  • 2-Adamantanol: This can be formed by the reduction of 2-adamantanone by the Grignard reagent, a known side reaction for bulky ketones.[1] Controlling the reaction temperature is crucial to minimize this byproduct.[1]

  • Byproducts from the Grignard reagent: Impurities in the magnesium or side reactions of the Grignard reagent can lead to other contaminants.

Q2: My crude product is an oil and won't solidify. What should I do?

Oiling out during crystallization can occur if the melting point of the compound is lower than the boiling point of the solvent, or if there are significant impurities depressing the melting point.

  • Troubleshooting Steps:

    • Ensure all the solvent from the reaction workup has been removed under reduced pressure.

    • Try triturating the oil with a cold, non-polar solvent like hexanes to induce crystallization and remove highly soluble impurities.

    • If oiling out persists during recrystallization, try a lower boiling point solvent or a different solvent system.

Q3: I have a low yield after recrystallization. What are the likely causes?

Low recovery is a common issue in recrystallization. Potential causes include:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to dissolve your crude product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Washing the crystals with warm solvent: Always use ice-cold solvent to wash your crystals to minimize dissolution of the product.

Q4: How can I tell if my purified this compound is pure?

Several analytical techniques can be used to assess the purity of your final product:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The purified product should ideally show a single spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile compounds and provide their mass spectra, allowing for the identification and quantification of impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity, especially for less volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Product does not crystallize upon cooling - Solution is not saturated (too much solvent used).- The compound is very soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to concentrate the solution.- Try scratching the inside of the flask with a glass rod at the solvent line.- Add a seed crystal of pure this compound.- Try a different solvent or a two-solvent system.
Oiling out - Melting point of the product is lower than the boiling point of the solvent.- High concentration of impurities.- Use a lower-boiling point solvent.- Add a small amount of a "poor" solvent to a solution in a "good" solvent to induce crystallization at a lower temperature.- Purify by column chromatography first to remove significant impurities.
Colored impurities in crystals - Colored impurities are co-crystallizing with the product.- Add activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform a second recrystallization.
Low recovery of pure product - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not ice-cold.- Use the minimum amount of hot solvent.- Ensure the filtration apparatus is pre-heated.- Always wash crystals with a minimal amount of ice-cold solvent.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of product and impurities - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Column was overloaded with crude material.- Optimize the solvent system using TLC. Aim for an Rf of 0.2-0.4 for the desired compound.- Repack the column carefully, ensuring a level and compact bed of silica gel.- Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight).
Product is not eluting from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, start with pure hexane and gradually add ethyl acetate.
Cracks or bubbles in the silica gel bed - The column ran dry.- Heat generated from the solvent interacting with the silica gel.- Never let the solvent level drop below the top of the silica gel.- Pack the column using a slurry method and allow it to cool if it becomes warm.
Streaking or tailing of spots on TLC of fractions - The compound may be degrading on the silica gel.- The sample was not loaded in a concentrated band.- Deactivate the silica gel with a small amount of triethylamine in the eluent if the compound is basic.- Dissolve the sample in a minimal amount of solvent for loading.

Data Presentation

Table 1: Comparison of Purification Methods for 2-Alkyl-2-adamantanols (Illustrative Data)

Purification MethodTypical Starting Purity (%)Typical Final Purity (%)Typical Yield (%)Notes
Recrystallization 85-90>9870-85Effective for removing small amounts of impurities. Yield can be lower if the crude product is very impure.
Column Chromatography 70-90>9960-80Excellent for separating multiple components and closely related impurities. Can be time-consuming and use large volumes of solvent.

Note: The data in this table is illustrative and based on typical outcomes for the purification of similar tertiary adamantane alcohols. Actual results may vary depending on the specific impurities and experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on the principle of "like dissolves like," a non-polar solvent or a mixed solvent system is likely suitable. Start by testing small amounts of the crude product in solvents like hexanes, ethyl acetate, or a mixture of the two. The ideal solvent will dissolve the crude product when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • Solvent System Selection: Use TLC to determine an appropriate eluent. A mixture of hexanes and ethyl acetate is a good starting point. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the least polar solvent, gradually increasing the polarity by adding more of the more polar solvent. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization High initial purity column Column Chromatography crude->column Low initial purity or multiple impurities analysis Purity Analysis (TLC, GC-MS, HPLC, NMR) recrystallization->analysis column->analysis pure Pure this compound analysis->pure Purity >98%

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Attempt check_purity Check Purity and Yield start->check_purity success Successful Purification check_purity->success Acceptable low_purity Low Purity check_purity->low_purity Unacceptable Purity low_yield Low Yield check_purity->low_yield Unacceptable Yield recrystallize_again Re-recrystallize or Switch Solvent low_purity->recrystallize_again run_column Perform Column Chromatography low_purity->run_column check_mother_liquor Analyze Mother Liquor low_yield->check_mother_liquor optimize_solvent_volume Reduce Solvent Volume low_yield->optimize_solvent_volume

References

common side products in 2-adamantanol synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-adamantanol. It focuses on identifying and removing common side products to ensure high purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I might encounter during the synthesis of 2-adamantanol?

A1: During the synthesis of 2-adamantanol, particularly from precursors like 1-adamantanol or adamantane, several side products can form. The most frequently observed impurities include:

  • 2-Adamantanone (2-AdO): This ketone is a common byproduct, often formed through the oxidation or disproportionation of 2-adamantanol, especially when using acid catalysts.[1][2]

  • Adamantane (AdH): The parent hydrocarbon can be generated as a result of hydride shift reactions from adamantyl cations during the synthesis.[1][2]

  • 1-Adamantanol (1-AdOH): If 1-adamantanol is your starting material, its presence indicates an incomplete reaction. It can also be a byproduct when synthesizing from adamantane.[1][3]

  • 2-Adamantyl acetate (2-AdOAc): This ester can form if acetic acid or an acetate-containing reagent is used in the reaction medium.[1][2]

  • Resinous or Polymerized Compounds: Under certain conditions, especially with strong acids, polymerization of the starting material or product can occur, leading to the formation of high-molecular-weight resinous impurities.[2][4]

Q2: My final product is contaminated with 2-adamantanone. How can I remove it?

A2: 2-adamantanone is a common impurity that can be removed through several methods:

  • Reduction: You can selectively reduce the ketone back to the desired 2-adamantanol. A mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent is effective for this purpose.[5]

  • Purification with Sodium Hydrogen Sulfite: A classic method for separating ketones is to form a bisulfite adduct. The crude product can be treated with a saturated solution of sodium hydrogen sulfite, which reacts with 2-adamantanone to form a water-soluble adduct that can be removed through extraction. The ketone can then be regenerated from the aqueous layer by treatment with acid or base if recovery is desired.[6]

  • Column Chromatography: Silica gel column chromatography can effectively separate the more polar 2-adamantanol from the less polar 2-adamantanone.[7]

Q3: How can I minimize the formation of adamantane as a side product?

A3: The formation of adamantane is attributed to hydride shifts.[1][2] To minimize this, an improved experimental strategy involves adding adamantane (AdH) to the reaction mixture along with the reactant (e.g., 1-adamantanol). This addition can restrict the formation of AdH from the starting material and, in turn, increase the selective formation of 2-adamantane derivatives.[2]

Q4: What is the best general method for purifying crude 2-adamantanol?

A4: For general purification to remove a range of the side products mentioned, a two-step process is highly effective:

  • Column Chromatography: This is a robust method for separating compounds with different polarities. For 2-adamantanol, chromatography on a silica gel or alumina column can separate it from adamantane (non-polar), 2-adamantanone, and other less-polar impurities.[3][7]

  • Recrystallization: Following chromatography, recrystallization can further enhance purity. Cyclohexane is a suitable solvent for recrystallizing 2-adamantanol.[7]

Troubleshooting Guide

This section provides a logical workflow for identifying and resolving purity issues in your 2-adamantanol synthesis.

G cluster_0 Start: Crude 2-Adamantanol cluster_1 Analysis cluster_2 Impurity Identification & Action cluster_3 Final Purification start Crude Product Obtained analysis Analyze Purity (GC-MS, NMR) start->analysis identify Identify Major Impurity analysis->identify ketone Impurity: 2-Adamantanone identify->ketone Ketone Detected hydrocarbon Impurity: Adamantane / Unreacted Starting Material identify->hydrocarbon Non-polar Impurities Detected multiple Multiple Impurities identify->multiple Mixture Detected action_ketone Action: Reduce with NaBH4 or Purify via Bisulfite Adduct ketone->action_ketone action_chromatography Action: Column Chromatography (Silica or Alumina) hydrocarbon->action_chromatography multiple->action_chromatography recrystallize Recrystallize from Cyclohexane action_ketone->recrystallize action_chromatography->recrystallize final_product Pure 2-Adamantanol recrystallize->final_product

Caption: Troubleshooting workflow for the purification of 2-adamantanol.

Quantitative Data Summary

The following table summarizes reaction conditions and outcomes for syntheses where 2-adamantanone is a key product, which can subsequently be reduced to 2-adamantanol.[5] This data is derived from a method focused on producing 2-adamantanone with minimal resinous byproducts.[4]

ParameterExample 1Example 2Comparative Example
Starting Material AdamantaneAdamantaneAdamantane
Oxidizing Agent 0.8% Fuming Sulfuric Acid0.8% Fuming Sulfuric Acid30% Fuming Sulfuric Acid
Reaction Temperature 10°C10°CNot specified
Reaction Time 24 hours150 hoursNot specified
Yield (2-Adamantanone) 82%83%40%
GC Purity 92%92%70%
Resinous Byproduct 1.9%1.8%15%

Data adapted from a patent for 2-adamantanone production.[4]

Experimental Protocols

Protocol 1: Purification of 2-Adamantanol by Column Chromatography

This protocol is a general method for separating 2-adamantanol from less polar impurities like adamantane and 2-adamantanone.

  • Slurry Preparation: Dissolve the crude 2-adamantanol product in a minimal amount of a suitable solvent, such as dichloromethane or chloroform.[3]

  • Column Packing: Pack a glass chromatography column with silica gel (activity grade III) in a non-polar solvent like pentane or hexane.[3]

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel column.[3]

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., 100% pentane) to wash out highly non-polar impurities like adamantane.[3]

    • Gradually increase the polarity of the eluent by introducing a more polar solvent, such as diethyl ether. A common gradient might be from 100% pentane to a 3:7 (v/v) mixture of ether-pentane.[3]

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the fractions by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to identify those containing the pure 2-adamantanol.[3]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified 2-adamantanol.[3]

Protocol 2: Purification of 2-Adamantanol by Recrystallization

This method is effective for final purification after chromatography or for crude products with relatively high initial purity.

  • Dissolution: Place the crude 2-adamantanol in a flask and add a minimal amount of hot cyclohexane to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystals of 2-adamantanol should begin to form. For better yield, the flask can be subsequently placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold cyclohexane.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The expected melting point of pure 2-adamantanol is approximately 258-262 °C.[7]

References

Technical Support Center: Functionalization of the Adamantane Cage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the adamantane cage. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of adamantane derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of adamantane so challenging?

A1: The functionalization of adamantane presents several challenges due to its unique structure. The adamantane cage is composed of a highly stable, rigid, and strain-free network of sp³-hybridized carbon atoms. The C-H bonds are strong, with high bond dissociation energies (BDEs) of approximately 96 kcal/mol for secondary (2°) C-H bonds and 99 kcal/mol for tertiary (3°) C-H bonds, making them difficult to activate.[1][2][3] Additionally, the presence of multiple structurally similar tertiary (bridgehead) and secondary (methylene) positions can lead to issues with regioselectivity, often resulting in complex mixtures of products.[1][2]

Q2: What are the key applications of functionalized adamantane derivatives?

A2: Functionalized adamantane derivatives have a wide range of applications in medicinal chemistry, materials science, and catalyst development.[2] In drug discovery, the bulky, lipophilic adamantyl group is often incorporated into molecules to improve their pharmacological properties, such as increasing metabolic stability, enhancing binding to target proteins, and improving blood-brain barrier permeability.[4][5] Notable drugs containing the adamantane scaffold include Memantine (for Alzheimer's disease), Amantadine (an antiviral), and Saxagliptin (for diabetes).[6][7] In materials science, adamantane derivatives are used to create polymers with high thermal stability and unique optical properties.[5]

Q3: How can I improve the solubility of my adamantane starting material or product?

A3: Adamantane and its derivatives are generally nonpolar and hydrophobic, leading to good solubility in nonpolar organic solvents like hexane, toluene, and chloroform, but poor solubility in polar solvents like water.[8] If you are encountering solubility issues, consider the following:

  • Solvent Selection: Choose a solvent with a polarity that matches your specific adamantane derivative. For highly nonpolar derivatives, a nonpolar solvent is ideal.

  • Temperature: Increasing the temperature can often improve the solubility of adamantane compounds in organic solvents.[8]

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility.

Q4: My adamantane derivative is not visible on a TLC plate under a UV lamp. How can I visualize it?

A4: Many adamantane derivatives lack a chromophore and therefore do not absorb UV light, making them invisible on a TLC plate under a UV lamp. In these cases, chemical staining is necessary for visualization. A potassium permanganate (KMnO₄) stain is a widely used and effective method, as it reacts with most organic compounds to produce yellow or brown spots on a purple background. An iodine chamber is another simple and often effective alternative.[8]

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the functionalization of the adamantane cage.

Problem 1: Low Yield in Adamantane Functionalization Reactions

Q: My adamantane functionalization reaction is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A: Low yields are a common issue in adamantane chemistry. Here is a systematic guide to troubleshooting this problem:

  • Incomplete Reaction: The high strength of adamantane's C-H bonds can lead to incomplete reactions.[9]

    • Solution: Monitor the reaction progress closely using techniques like TLC, GC, or NMR. If the reaction appears to have stalled, consider increasing the reaction time or temperature. For photocatalytic reactions, ensure your light source has the correct wavelength and intensity.[9]

  • Reagent Purity and Stoichiometry: Impurities in reagents or solvents can interfere with the reaction. Incorrect stoichiometry will directly impact the yield.

    • Solution: Use high-purity, anhydrous reagents and solvents, especially if your reaction is sensitive to moisture.[10] Ensure accurate measurement of all components.

  • Catalyst Deactivation: The catalyst may be sensitive to air or moisture, or it may degrade over the course of the reaction.

    • Solution: If your catalyst is air or moisture-sensitive, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] In some cases, slow addition of the catalyst or a reagent can help maintain catalyst activity.

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration are critical parameters.

    • Solution: Systematically optimize the reaction conditions. A design of experiments (DoE) approach can be efficient in identifying the optimal settings for these variables.

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC, GC, NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete increase_params Increase Reaction Time or Temperature incomplete->increase_params Yes check_reagents Check Reagent Purity & Stoichiometry incomplete->check_reagents No end_goal Improved Yield increase_params->end_goal impure_reagents Impure/Incorrect Reagents check_reagents->impure_reagents purify_reagents Use Purified Reagents & Verify Stoichiometry impure_reagents->purify_reagents Yes check_catalyst Check Catalyst Activity impure_reagents->check_catalyst No purify_reagents->end_goal inactive_catalyst Catalyst Deactivation check_catalyst->inactive_catalyst inert_atmosphere Use Inert Atmosphere & Slow Addition inactive_catalyst->inert_atmosphere Yes optimize_conditions Optimize Reaction Conditions (Temp, Solvent) inactive_catalyst->optimize_conditions No inert_atmosphere->end_goal optimize_conditions->end_goal

Problem 2: Poor Regioselectivity (Mixture of 2° and 3° Substituted Products)

Q: My reaction is producing a mixture of 1- (tertiary) and 2- (secondary) substituted adamantane. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a central challenge in adamantane functionalization.[2] The small difference in reactivity between the tertiary and secondary C-H bonds often leads to mixtures. Here are some strategies to improve selectivity:

  • Choice of Reagents and Catalysts:

    • Steric Hindrance: Employing bulkier reagents or catalysts can favor functionalization at the less sterically hindered tertiary positions.

    • Photoredox Catalysis: Certain photoredox catalyst systems, particularly those using a hydrogen atom transfer (HAT) co-catalyst, have shown excellent selectivity for the tertiary C-H bonds.[1]

    • Enzymatic Hydroxylation: Biocatalytic methods using enzymes like cytochrome P450 can exhibit very high regioselectivity for the tertiary positions.[1][11]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes increase the selectivity of a reaction.

    • Solvent: The solvent can influence the selectivity by solvating the transition states of the different reaction pathways to varying extents.

Regioselectivity_Control start Poor Regioselectivity (Mixture of 1- and 2-substituted products) strategy Strategies to Improve Regioselectivity start->strategy reagents Modify Reagents/Catalysts strategy->reagents conditions Optimize Reaction Conditions strategy->conditions bulky Use Bulky Reagents/Catalysts reagents->bulky photoredox Employ Photoredox Catalysis (with HAT co-catalyst) reagents->photoredox enzymatic Consider Enzymatic Hydroxylation reagents->enzymatic temperature Lower Reaction Temperature conditions->temperature solvent Screen Different Solvents conditions->solvent outcome Improved Regioselectivity bulky->outcome photoredox->outcome enzymatic->outcome temperature->outcome solvent->outcome

Problem 3: Difficulty in Purifying Adamantane Derivatives

Q: I am having trouble purifying my functionalized adamantane product from the starting material and/or byproducts.

A: The nonpolar and often crystalline nature of adamantane derivatives can make purification challenging. Here are some common purification issues and their solutions:

  • Similar Polarity of Products and Starting Material:

    • Solution: If standard column chromatography on silica gel is ineffective, consider using a different stationary phase, such as alumina or reverse-phase silica. A gradient elution with a shallow gradient of a more polar solvent may also improve separation.

  • Crystallization Issues:

    • Solution: Recrystallization is a powerful technique for purifying adamantane compounds. Experiment with a variety of solvents and solvent mixtures to find conditions that provide good differential solubility between your product and impurities. Slow cooling often yields purer crystals.

  • Sublimation:

    • Solution: Due to their high symmetry and volatility, many simple adamantane derivatives can be purified by sublimation under vacuum. This can be a very effective method for removing non-volatile impurities.

Data Presentation

The following tables summarize quantitative data for key adamantane functionalization reactions, allowing for easy comparison of different methods.

Table 1: Comparison of Brominating Agents for Adamantane

Brominating AgentCatalyst/SolventReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Elemental Bromine (Br₂)None (neat)85 - 1109~93[10]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Trichloromethane65 - 7024 - 3691[10]
Bromotrichloromethane (BrCCl₃)Mo(CO)₆140 - 1605 - 10up to 99[10]
Elemental Bromine (Br₂) with H₂O₂Water< 30191 - 92.7[10]

Table 2: Regioselectivity of Adamantane Functionalization

Reaction TypeReagents/CatalystProduct(s)3°:2° SelectivityYield (%)Reference
Photocatalytic AlkylationIr photocatalyst, quinuclidine HAT catalyst1-Alkyladamantane>20:165-94[3]
HydroxylationH₂O-CBr₄, transition metal complexes1-AdamantanolHigh64-89[12]
Biocatalytic HydroxylationCytochrome P450 enzymes1-Adamantanolup to 48:1-[1]
BrominationBr₂, Lewis Acid1-BromoadamantaneHigh-[10]
Metal-free Oxidative Radical Carbonylation-1-Adamantanecarboxylic acid derivatives2:177[3]

Experimental Protocols

This section provides detailed methodologies for key experiments in adamantane functionalization.

Protocol 1: Synthesis of 1-Bromoadamantane

Principle: This protocol describes the direct bromination of adamantane at the tertiary bridgehead position using elemental bromine.

Materials:

  • Adamantane

  • Liquid Bromine

  • Methanol

  • Saturated aqueous sodium bisulfite solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stir bar, add adamantane (e.g., 30 g).

  • In a well-ventilated fume hood, carefully add liquid bromine (e.g., 24 mL) to the flask.

  • Heat the reaction mixture to 85°C and stir for 6 hours.

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.

  • After cooling the reaction mixture to room temperature, quench the excess bromine by slowly adding a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.

  • Filter the solid product, wash it thoroughly with water until the washings are neutral, and then dry the solid.

  • Recrystallize the crude product from methanol to obtain pure 1-bromoadamantane.[9]

Protocol 2: Synthesis of 1-Adamantanol by "Dry Ozonation"

Principle: This method utilizes ozone adsorbed onto silica gel to selectively hydroxylate the tertiary C-H bonds of adamantane.

Materials:

  • Adamantane

  • Pentane

  • Silica gel

  • Ozone generator

  • Ethyl acetate

  • Dichloromethane

  • Hexane

Procedure:

  • Caution! Ozone is toxic and potentially explosive. This procedure must be carried out in an efficient fume hood behind a safety shield.

  • Dissolve adamantane (e.g., 6 g) in pentane (e.g., 100 mL) and add silica gel (e.g., 500 g) to a large round-bottom flask.

  • Remove the pentane by rotary evaporation at room temperature to obtain a dry, free-flowing powder of adamantane adsorbed onto the silica gel.

  • Cool the flask containing the silica gel to -78°C (dry ice/acetone bath).

  • Pass a stream of ozone-oxygen mixture through the cooled, stirred silica gel for approximately 2 hours. The silica gel will turn a dark blue color.

  • Remove the cooling bath and allow the flask to warm to room temperature over 3 hours while still in the fume hood to allow excess ozone to dissipate.

  • Transfer the silica gel to a chromatography column and elute the organic material with ethyl acetate.

  • Evaporate the solvent from the eluate to afford crude 1-adamantanol.

  • Recrystallize the crude product from a 1:1 (v/v) mixture of dichloromethane-hexane to yield pure 1-adamantanol. The expected yield is 81-84%.[5][13]

Protocol 3: Synthesis of Memantine Hydrochloride

Principle: This is a two-step, one-pot synthesis of the drug Memantine from 1,3-dimethyladamantane.

Materials:

  • 1,3-Dimethyladamantane

  • Nitric acid

  • Formamide

  • Dichloromethane

  • 36% Hydrochloric acid solution

  • n-Hexane

  • Ethyl acetate

Procedure: Step 1: Formation of N-Formyl-1-amino-3,5-dimethyladamantane

  • In a round-bottom flask with continuous stirring, slowly add 1,3-dimethyladamantane (e.g., 222.5 mL, 1.2 mol) to nitric acid (e.g., 505 mL, 12.0 mol) at 20–25 °C over 30 minutes. Stir for an additional hour.

  • Add formamide (e.g., 440 mL, 10.8 mol) over 30 minutes.

  • Heat the mixture to 85 °C and maintain for 2 hours.

  • After the reaction is complete, cool the mixture to 5–10 °C and pour it into ice-cold water (e.g., 2000 mL).

  • Extract the aqueous mixture with dichloromethane (e.g., 2400 mL).

Step 2: Hydrolysis to Memantine Hydrochloride

  • To the organic extract from Step 1, add a mixture of a 36% hydrochloric acid solution (e.g., 840 mL, 10.08 mol) and water (e.g., 720 mL).

  • Stir the mixture for 20 minutes and then heat to reflux for 1 hour.

  • Concentrate the reaction mixture to half its volume under reduced pressure.

  • Add n-hexane (e.g., 300 mL) and heat to reflux for 30 minutes.

  • Cool the mixture to 5–10 °C for 1 hour to precipitate the product.

  • Filter the white solid, wash with cooled ethyl acetate, and dry under vacuum to yield Memantine Hydrochloride. The overall yield is approximately 83%.[2]

References

optimizing reaction conditions for adamantanol synthesis (temperature, catalyst, solvent)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of adamantanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 1-adamantanol?

A1: The main approaches for 1-adamantanol synthesis involve the direct oxidation of adamantane. Common methods include oxidation with ozone on silica gel, reaction with concentrated sulfuric acid, and various catalytic oxidations using transition metals.[1][2][3] Another route is the hydrolysis of 1-bromoadamantane.[2]

Q2: What is the optimal temperature range for the synthesis of adamantanone from adamantane, which can be an intermediate step for 2-adamantanol?

A2: For the oxidation of adamantane to adamantanone using concentrated sulfuric acid, the optimal temperature range is generally between 60°C and 85°C.[4] A typical procedure involves heating to 70°C and then gradually increasing the temperature to 80-82°C.[4][5] Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures may cause product decomposition and the formation of byproducts.[4][5]

Q3: What are some common catalysts used in adamantanol synthesis?

A3: A variety of catalysts can be employed depending on the desired product (1-adamantanol vs. 2-adamantanol) and the specific reaction. For direct oxidation of adamantane, vanadium-substituted Keggin-type phosphomolybdates and other metal complexes have been shown to be effective.[6][7][8] For the transformation of 1-adamantanol to 2-adamantanol and 2-adamantanone, solid acid catalysts like zeolites (H-USY, H-beta) and sulfonic-acid functionalized mesoporous silica are used.[6][9][10] Metallic catalysts such as palladium or platinum can also be effective but are often more expensive.[5][11]

Q4: How does the choice of solvent affect adamantanol synthesis?

A4: The solvent plays a crucial role in adamantanol synthesis by influencing reaction rates, selectivity, and yield.[11] For instance, in the catalytic transformation of 1-adamantanol, chloroacetic acid can be used as a solvent to form an intermediate acetate, which can reduce polymerization.[6][9] In other protocols, solvents like acetone, dichloromethane, and acetic acid have been used, each with its own advantages regarding reactant solubility and reaction homogeneity.[11] For purification by crystallization, aromatic solvents like toluene are often preferred due to their ability to dissolve 1-adamantanol at higher temperatures.[12]

Troubleshooting Guides

Problem 1: Low Yield of Adamantanol

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed. Consider extending the reaction time.[5]
Suboptimal Temperature For sulfuric acid-mediated oxidation, ensure the temperature is maintained within the 70-85°C range.[4] Temperatures that are too low will result in an incomplete reaction, while temperatures that are too high can cause product decomposition.[4][5]
Catalyst Deactivation Impurities in the starting material can deactivate the catalyst.[13] Ensure high-purity adamantane is used. If deactivation is suspected, consider increasing the catalyst loading.
Poor Catalyst Selection The choice of catalyst significantly impacts yield. For direct oxidation to 1-adamantanol, vanadium-based catalysts have shown high yields.[8] For isomerization to 2-adamantanol derivatives, solid acid catalysts are effective.[6][9]

Problem 2: Formation of Significant Side Products/Impurities

Possible Cause Suggested Solution
Over-oxidation This is common at higher temperatures, leading to byproducts.[4] Strictly control the reaction temperature within the optimal range. Using a temperature controller is recommended for precision.[4]
Impure Starting Materials Impurities in the adamantane starting material can lead to the formation of unwanted side products.[5] Use high-purity adamantane.
Non-selective Catalyst Some catalysts may promote the formation of multiple products. For instance, in the transformation of 1-adamantanol, the acidity of the catalyst plays a crucial role in the selective formation of 2-derivatives.[6][9]
Reaction with Solvent In some cases, the solvent can participate in the reaction. For example, using chloroacetic acid as a solvent in the presence of 1-adamantanol can lead to the formation of 1-adamantyl acetate.[6][9]

Problem 3: Product Contains Unreacted Adamantane or Adamantanol Intermediate

Possible Cause Suggested Solution
Reaction Temperature Too Low A low reaction temperature will slow down the reaction rate, leading to an incomplete conversion of the starting material.[4] Increase the temperature to the recommended range.
Reaction Time Too Short The reaction may not have been allowed to proceed to completion. Monitor the reaction by GC or HPLC to confirm the disappearance of the starting material and any intermediates before workup.[4][5]

Data on Reaction Conditions and Yields

Table 1: Comparison of Catalytic Systems for Adamantane Oxidation

Catalyst SystemOxidantSolventTemperature (°C)Adamantane Conversion (%)Product(s)Yield (%)3°/2° SelectivityReference
H5PV2Mo10O40Molecular OxygenButyronitrileN/AN/A1-Adamantanol and secondary products84 (total)N/A[6][8]
VO(acac)₂Hydrogen Peroxidet-BuOH60N/A1-AdamantanolN/AN/A[7]
Mn(III)-porphyrin/NaYIodosylbenzeneAcetonitrileRT-1-Adamantanol28-[7]
Cu2Cl4·2DMGHydrogen PeroxideAcetonitrile/Water30-80100Poly-olsup to 72 (total)N/A[14]
Microbial (S. griseoplanus)-Culture MediumN/AN/A1-Adamantanol32High[3][15]

Table 2: Synthesis of 2-Adamantanol Derivatives from 1-Adamantanol

CatalystSolventTemperature (°C)Key ProductsYield of 2-derivatives (mol %)Reference
H-USY(15)Chloroacetic acid1502-Adamantanone, 2-Adamantyl acetate~35[10]
H-betaChloroacetic acid1502-Adamantanone, 2-Adamantyl acetate~18[6]
H-mordeniteChloroacetic acid1502-Adamantanone, 2-Adamantyl acetate~12[6]

Experimental Protocols

Protocol 1: Synthesis of 1-Adamantanol via Ozonation on Silica Gel

Caution: Ozone is toxic and potentially explosive. This procedure must be conducted in a well-ventilated fume hood behind a safety shield.[2]

  • Preparation: A solution of adamantane (6 g, 0.044 mole) in pentane (100 ml) is added to 500 g of silica gel in a 2-liter round-bottomed flask.[2]

  • Solvent Removal: The pentane is removed by rotary evaporation at room temperature under reduced pressure. The dry silica gel with adsorbed adamantane is rotated for an additional 2 hours.[2]

  • Ozonation: The adamantane-silica gel mixture is transferred to an ozonation vessel and cooled to -78°C using a dry ice/2-propanol bath. A stream of oxygen is passed through the vessel for 2 hours. The ozone generator is then turned on, and an ozone-oxygen mixture is passed through for approximately 2 hours until the silica gel turns dark blue.[2]

  • Workup: The cooling bath is removed, and the vessel is allowed to warm to room temperature over 3 hours. The silica gel is then transferred to a chromatography column and eluted with ethyl acetate.[2]

  • Isolation: The solvent is evaporated to yield crude 1-adamantanol. The crude product can be purified by recrystallization from a dichloromethane-hexane mixture to yield pure 1-adamantanol (typical yield: 81-84%).[2]

Protocol 2: Synthesis of Adamantanone from Adamantane using Sulfuric Acid

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 400 mL of 98% sulfuric acid.[5]

  • Reaction: While stirring, add 100 g (0.735 mole) of powdered adamantane in one portion. Heat the mixture rapidly to an internal temperature of 70°C.[5]

  • Temperature Control: Gradually increase the temperature to 80°C over a 2-hour period with vigorous stirring. Continue stirring at 80°C for an additional 2 hours, then raise the temperature to 82°C.[5]

  • Quenching: Once the reaction is complete (indicated by the dissolution of most of the adamantane), cool the mixture and carefully pour it onto crushed ice.[4]

  • Isolation: The product can be isolated by either extraction with ether or by steam distillation.[5]

Visualizations

Troubleshooting_Low_Yield Start Low Adamantanol Yield Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Suboptimal_Temp Suboptimal Temperature? Incomplete_Reaction->Suboptimal_Temp No Extend_Time Extend Reaction Time & Monitor by GC/HPLC Incomplete_Reaction->Extend_Time Yes Catalyst_Issue Catalyst Issue? Suboptimal_Temp->Catalyst_Issue No Adjust_Temp Adjust Temperature to Optimal Range (e.g., 70-85°C) Suboptimal_Temp->Adjust_Temp Yes Check_Catalyst Check Catalyst Purity & Consider Higher Loading Catalyst_Issue->Check_Catalyst Yes End Improved Yield Catalyst_Issue->End No Extend_Time->End Adjust_Temp->End Check_Catalyst->End

Caption: Troubleshooting workflow for low adamantanol yield.

Adamantanol_Synthesis_Pathway Adamantane Adamantane Adamantyl_Cation_1 1-Adamantyl Cation Adamantane->Adamantyl_Cation_1 H2SO4 Adamantanol_1 1-Adamantanol Adamantane->Adamantanol_1 Direct Oxidation (O3, Catalysts) Adamantyl_Cation_1->Adamantanol_1 +H2O Adamantyl_Cation_2 2-Adamantyl Cation Adamantyl_Cation_1->Adamantyl_Cation_2 1,2-Hydride Shift Adamantanol_2 2-Adamantanol Adamantyl_Cation_2->Adamantanol_2 +H2O Adamantanone Adamantanone Adamantanol_2->Adamantanone Oxidation/ Disproportionation

Caption: Reaction pathways in adamantanol and adamantanone synthesis.

References

Technical Support Center: Preventing Byproduct Formation in Adamantane Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in adamantane oxidation, with a focus on minimizing byproduct formation and improving reaction selectivity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the oxidation of adamantane, offering potential causes and actionable solutions to optimize your experimental outcomes.

Issue Potential Cause Suggested Solution
Low Conversion of Adamantane 1. Inactive or Decomposed Catalyst: The catalyst may have lost activity due to improper storage or decomposition under reaction conditions.- Ensure proper storage and handling of the catalyst. - Consider catalyst regeneration or using a fresh batch. - For air or moisture-sensitive catalysts, maintain an inert atmosphere (e.g., nitrogen or argon).[1]
2. Insufficient Oxidant: The oxidant (e.g., H₂O₂) may have decomposed or been consumed in side reactions.- Use a fresh, properly stored oxidant. - Consider slow, drop-wise addition of the oxidant to maintain an effective concentration.[2]
3. Suboptimal Reaction Conditions: The temperature may be too low or the reaction time too short.- Gradually increase the reaction temperature and monitor for improvement. - Extend the reaction time and track the conversion using methods like TLC or GC.[1]
4. Poor Solubility: Adamantane's nonpolar nature can lead to poor solubility in some solvents, limiting its availability.- Screen different solvents to find one that effectively dissolves all reactants. Acetonitrile and butyronitrile are commonly used.[3]
Poor Selectivity (Mixture of 1-adamantanol, 2-adamantanol, and adamantanone) 1. Non-selective Reagent or Catalyst: The chosen oxidation system may not be selective for the desired C-H bond (tertiary vs. secondary).- To favor 1-adamantanol (tertiary): Employ a sterically hindered catalyst or a system known for high tertiary selectivity, such as certain iron porphyrin complexes or enzymatic oxidations with cytochrome P450.[3][4] - To favor 2-adamantanone: Photocatalytic oxidation using TiO₂ in acetic acid has shown high selectivity for 2-adamantanone.[5]
2. Reaction Conditions Favoring Less Selective Pathways: Solvent and temperature can influence the regioselectivity of the reaction.- Optimize the solvent and temperature. Polar solvents can sometimes influence selectivity.[1]
Significant Formation of Over-Oxidized Byproducts (Diols, Triols, etc.) 1. Desired Product is More Reactive: The initially formed adamantanol can be more susceptible to further oxidation than adamantane itself.- Optimize the reaction time to stop the reaction at the maximum yield of the desired product.[3] - Lowering the reaction temperature can help reduce the rate of subsequent oxidations.[3]
2. Highly Reactive, Non-selective Intermediates: Some oxidation systems generate highly reactive species (e.g., hydroxyl radicals) that lead to a complex mixture of products.- Choose a catalytic system known for higher selectivity and better control over the oxidizing species, such as certain iron complexes.[3]
3. Excess Oxidant or Prolonged Reaction Time: High concentrations of the oxidant and long reaction times can promote over-oxidation.- Use a stoichiometric amount of the oxidant or a slight excess. - Monitor the reaction closely and quench it once the desired product is formed.
Reaction Produces Unexpected Byproducts 1. Solvent Participation: The solvent may be reacting under the experimental conditions.- Use a robust, inert solvent. Acetonitrile and butyronitrile are often suitable choices for adamantane oxidation.[3]
2. Rearrangement of Intermediates: Cationic intermediates can undergo rearrangements. For example, in strong acids like concentrated H₂SO₄, the initially formed 1-adamantyl cation can rearrange to the 2-adamantyl cation.[6]- Choose reaction conditions that do not favor the formation of carbocationic intermediates if rearrangement is a concern.

Frequently Asked Questions (FAQs)

Q1: What are the primary oxidation products of adamantane?

The main products from the oxidation of adamantane are 1-adamantanol (from oxidation at the tertiary C-H bonds) and 2-adamantanol and 2-adamantanone (from oxidation at the secondary C-H bonds).[3] Under more forcing conditions, further oxidation can lead to the formation of diols, triols, and other poly-oxygenated derivatives.[2][3]

Q2: How can I improve the selectivity for 1-adamantanol?

To enhance selectivity for 1-adamantanol, consider the following strategies:

  • Catalyst Selection: Employ catalysts with bulky ligands that sterically favor abstraction of the more accessible tertiary hydrogen atoms.[3] Certain iron porphyrin complexes have shown high selectivity for the tertiary position.[7]

  • Biocatalysis: Enzymatic oxidation using cytochrome P450 monooxygenases can exhibit very high regioselectivity for the tertiary C-H bonds of adamantane.[4]

Q3: What conditions favor the formation of 2-adamantanone?

Photocatalytic oxidation of adamantane in acetic acid using TiO₂ powders has been shown to selectively produce 2-adamantanone.[5] In some cases, reactions in concentrated sulfuric acid can also lead to the formation of adamantanone through a series of steps involving carbocation intermediates.[6]

Q4: How can I prevent the formation of poly-oxygenated byproducts?

The formation of diols, triols, and other poly-oxygenated adamantanes can be minimized by:

  • Controlling Reaction Time and Temperature: Shorter reaction times and lower temperatures can help prevent the further oxidation of the initial monohydroxylated products.[3]

  • Limiting the Oxidant: Using a controlled amount of the oxidizing agent can prevent over-oxidation.

  • Catalyst Choice: Some catalytic systems, like the copper-dimethylglyoxime system with slow addition of H₂O₂, are specifically used to produce polyhydroxylated adamantanes.[2] Avoiding such systems will reduce the formation of these byproducts.

Q5: Can the solvent affect the outcome of my adamantane oxidation reaction?

Yes, the solvent can play a crucial role. Some solvents can be oxidized under the reaction conditions, leading to impurities.[3] It is important to use a robust solvent that is inert to the chosen oxidation system. Acetonitrile and butyronitrile are frequently used in adamantane oxidation reactions.[3] Additionally, the polarity of the solvent can sometimes influence the selectivity of the reaction.[1]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts in the oxidation of adamantane, providing key metrics for comparison.

Catalyst SystemOxidantSolventTemperature (°C)Adamantane Conversion (%)Product(s)Yield (%)Selectivity (3°/2°)Reference(s)
Mn(III)-porphyrin/NaYIodosylbenzeneAcetonitrileRT-1-Adamantanol28-[7]
Vanadium-substituted phosphomolybdates (H₅PV₂Mo₁₀O₄₀)O₂Butyronitrile--1-Adamantanol and secondary products84 (total)-[8]
Cu₂Cl₄·2DMGH₂O₂Acetonitrile50100Tri-, tetra-, and penta-ols72 (total)-[2]
TiO₂ (Rutile)H₂O₂Acetic AcidReflux672-Adamantanone-89% selectivity for 2-adamantanone[5]
Streptomyces griseoplanus----1-Adamantanol32High[4]

Note: RT = Room Temperature, - = Data not available.

Experimental Protocols

Protocol 1: Photocatalytic C-H Alkylation of Adamantane

This protocol provides a general procedure for the selective functionalization of the tertiary C-H bond of adamantane using photoredox catalysis.[3]

  • In a reaction vessel, combine adamantane (1.5 mmol), the desired alkene (1.0 mmol), the photocatalyst (e.g., an iridium complex, 0.02 mmol), and a hydrogen atom transfer (HAT) catalyst (0.1 mmol).

  • Add the appropriate solvent (10 mL).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Irradiate the mixture with a suitable light source (e.g., blue LEDs) with stirring for the desired reaction time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and extract the products with a suitable organic solvent.

  • Analyze the product mixture using GC-MS to determine yield and selectivity.

Protocol 2: Deep Oxidation of Adamantane to Poly-oxygenated Products

This protocol is for the extensive oxidation of adamantane to a mixture of poly-oxygenated products using a copper catalyst.[3]

  • Dissolve adamantane in acetonitrile in a reaction flask.

  • Add the Cu₂Cl₄·2DMG catalyst to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C).

  • Slowly add a 50% aqueous solution of H₂O₂ drop-wise over a period of 60 minutes with vigorous stirring.

  • Continue stirring at the set temperature for the desired reaction time.

  • After cooling to room temperature, extract the products with a suitable organic solvent (e.g., diethyl ether).

  • Analyze the product mixture using GC-MS.

Visualizations

experimental_workflow start Start: Prepare Reactants (Adamantane, Solvent, Catalyst) setup Reaction Setup - Add reactants to vessel - Stir and equilibrate temperature start->setup add_oxidant Add Oxidant (e.g., dropwise addition of H₂O₂) setup->add_oxidant monitoring Reaction Monitoring - Control Temperature and Time - Sample for analysis (GC, TLC) add_oxidant->monitoring workup Reaction Workup - Quench reaction - Extract products monitoring->workup analysis Product Analysis - GC-MS, NMR - Quantify yield and selectivity workup->analysis end End: Data Interpretation analysis->end

Caption: A typical experimental workflow for adamantane oxidation.

troubleshooting_logic issue Issue Observed (e.g., Low Selectivity) cause1 Potential Cause 1: Non-selective Catalyst issue->cause1 cause2 Potential Cause 2: Suboptimal Conditions issue->cause2 solution1 Solution: - Use sterically hindered catalyst - Employ biocatalyst (P450) cause1->solution1 solution2 Solution: - Optimize temperature - Screen different solvents cause2->solution2 outcome Desired Outcome: Improved Selectivity solution1->outcome solution2->outcome

Caption: Troubleshooting logic for poor selectivity in adamantane oxidation.

References

troubleshooting low yields in Lewis acid-catalyzed adamantane isomerization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Adamantane Isomerization

Welcome to the technical support center for Lewis acid-catalyzed adamantane isomerization. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers to common issues encountered during the synthesis of adamantane from precursors like tetrahydrodicyclopentadiene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that can lead to low yields and other undesired outcomes during the isomerization reaction.

Question 1: My adamantane yield is significantly lower than expected. What are the most common causes?

Answer: Low yields in the Lewis acid-catalyzed isomerization of tetrahydrodicyclopentadiene are a frequent issue and can typically be traced back to one of several critical factors:

  • Catalyst Inactivity due to Moisture: Lewis acids such as aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃) are extremely sensitive to moisture. Contamination with water will deactivate the catalyst, severely reducing or completely inhibiting the reaction.

    • Solution: Always use a fresh, unopened container of high-purity aluminum halide. It is critical to handle the catalyst in an inert atmosphere, such as inside a glovebox, or under a constant flow of dry nitrogen or argon to prevent exposure to atmospheric moisture.

  • Suboptimal Reaction Temperature: The reaction temperature is a crucial parameter. If the temperature is too low, the reaction will be incomplete. Conversely, if the temperature is too high, it can promote side reactions like cracking and polymerization, leading to the formation of non-distillable tar and reducing the yield of the desired product.

    • Solution: Carefully control and monitor the reaction temperature. The initial rearrangement of endo-tetrahydrodicyclopentadiene to the exo-isomer is exothermic and will cause an initial temperature increase.[1] Maintain the temperature within the optimal range established in reliable protocols (e.g., 60-70°C for certain AlCl₃ systems) to maximize yield.

  • Impure Starting Material: The purity of the tetrahydrodicyclopentadiene starting material can significantly affect the reaction's efficiency. Impurities can poison the catalyst or lead to unwanted side products.

    • Solution: If using technical-grade dicyclopentadiene to prepare your starting material, it should be purified by distillation before the initial hydrogenation step.

  • Catalyst Deactivation: Besides moisture, the catalyst can be deactivated by impurities in the starting material or by the formation of coke-like materials at elevated temperatures.

    • Solution: Ensure the starting material is pure. If catalyst deactivation is suspected, you might consider increasing the catalyst loading or employing a more robust catalyst system, such as a superacid or a supported catalyst.

Question 2: The reaction mixture turned into a dark, tarry, and intractable mess. What went wrong?

Answer: The formation of significant amounts of tar or black, viscous residue is a clear sign of side reactions, primarily cracking and polymerization. This is almost always caused by excessive reaction temperatures.

  • Solution: Reduce the reaction temperature. Monitor the internal temperature of the reaction, not just the heating bath temperature. High temperatures can cause the starting material and the adamantane product to sublimate and can lead to the decomposition of the hydrocarbon framework. Using a co-catalyst like trichloroacetic acid (CCl₃COOH) with AlCl₃ has been shown to reduce tar formation and improve yields.

Question 3: The reaction seems to stop before all the starting material is consumed. Why is it stalling?

Answer: A stalled reaction, where starting material remains even after a prolonged period, typically points to catalyst deactivation.

  • Solution:

    • Check for Moisture: The most likely culprit is the inadvertent introduction of moisture, which neutralizes the Lewis acid catalyst. Review your experimental setup to ensure all glassware is oven-dried and the reaction is maintained under a strictly inert atmosphere.

    • Increase Catalyst Loading: If you are confident in your anhydrous technique, the initial catalyst amount may be insufficient for the scale of your reaction. A modest increase in the catalyst-to-substrate ratio may be necessary.

    • Monitor Progress: Use techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the reaction's progress. This will help you distinguish between a slow reaction and a completely stalled one.

Question 4: How critical is the choice of solvent and catalyst concentration?

Answer: Both are highly critical. While some protocols are performed neat (without solvent), the choice of solvent can influence reaction rate and product distribution. The catalyst concentration directly impacts reaction efficiency.

  • Solution:

    • Solvent: For supported catalysts or specific Lewis acids, a solvent like n-heptane or cyclohexane may be used.[2][3] The solvent must be rigorously dried before use.

    • Catalyst Concentration: Both too little and too much catalyst can be detrimental.[4] Insufficient catalyst leads to an incomplete reaction. Excessive catalyst can promote side reactions and complicate the workup. Refer to established protocols for the optimal catalyst-to-substrate molar ratio.

Data Presentation: Influence of Reaction Parameters on Yield

The following data, adapted from studies on AlCl₃-catalyzed isomerization, illustrates the impact of key variables on adamantane yield.

Table 1: Effect of Reaction Temperature and Time on Adamantane Yield (%)

Catalyst SystemTemperature2 hours4 hours6 hours8 hours10 hours
AlCl₃-CCl₃COOH40°C15.8225.4329.5631.0928.71
AlCl₃-S₂O₈²⁻/ZrO₂40°C14.3321.5626.8929.8727.43
AlCl₃-CCl₃COOH60°C42.3160.6455.4351.2145.87
AlCl₃-S₂O₈²⁻/ZrO₂60°C35.7648.9856.7162.7658.93

Data adapted from Wang Ruifen, et al., 2005. Conditions: AlCl₃ with co-catalyst (5% of endo-TCD mass). This data shows that an optimal temperature and reaction time exist to maximize yield, after which side reactions may begin to degrade the product.

Experimental Protocols

Key Experiment: Isomerization of endo-Tetrahydrodicyclopentadiene to Adamantane

This protocol is a representative method using aluminum chloride.

Materials:

  • endo-Tetrahydrodicyclopentadiene (molten)

  • Anhydrous aluminum chloride (AlCl₃)

  • Cyclohexane (or other suitable solvent, for workup)

  • Ice

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous) or magnesium sulfate (anhydrous)

Procedure:

  • Setup: In a 500-mL Erlenmeyer flask equipped with a magnetic stir bar, place 200 g (1.47 moles) of molten endo-tetrahydrodicyclopentadiene. Fit an air condenser into the top of the flask.

  • Catalyst Addition: Carefully add 40 g of anhydrous aluminum chloride through the air condenser into the flask. Caution: This should be done in a fume hood and under anhydrous conditions.

  • Reaction: Begin stirring and heat the mixture to 150–180°C using a combination magnetic stirrer-hot plate.[1] The initial rearrangement to the exo-isomer is exothermic.[1] AlCl₃ will sublime; periodically push the sublimate from the walls back into the reaction mixture.[1] Continue heating for 8–12 hours.[1]

  • Workup - Quenching: After the reaction period, cool the flask. Slowly and carefully decant the hot hydrocarbon liquid into a 2-L beaker containing a mixture of 1 kg of crushed ice and 100 mL of concentrated hydrochloric acid. Caution: This quenching process is highly exothermic and will release HCl gas. Perform this step in an efficient fume hood with extreme care.

  • Workup - Extraction: Once the ice has melted, stir the mixture vigorously. The adamantane product will precipitate as a solid. Decant the aqueous layer. Wash the remaining solid/hydrocarbon mixture with water.

  • Workup - Isolation: Dissolve the crude product in approximately 200 mL of cyclohexane. Transfer the solution to a separatory funnel and remove the aqueous layer. Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Purification: Dry the organic solution over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation. The crude adamantane can be purified by recrystallization from methanol or by sublimation to yield a white crystalline solid.

Mandatory Visualizations

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing the cause of low yields in adamantane isomerization.

Troubleshooting_Adamantane_Isomerization start Problem: Low Adamantane Yield cause1 Catalyst Issue? start->cause1 cause2 Reaction Conditions? start->cause2 cause3 Starting Material? start->cause3 cause4 Workup & Purification? start->cause4 issue1a Moisture Contamination cause1->issue1a issue1b Insufficient Loading cause1->issue1b issue1c General Deactivation cause1->issue1c issue2a Temperature Too Low (Incomplete Reaction) cause2->issue2a issue2b Temperature Too High (Cracking/Tar Formation) cause2->issue2b issue2c Incorrect Reaction Time cause2->issue2c issue3a Impurities Present cause3->issue3a issue4a Product Loss During Extraction/Washing cause4->issue4a sol1a Solution: Use fresh, high-purity catalyst. Handle under inert atmosphere. issue1a->sol1a sol1b Solution: Optimize catalyst:substrate ratio. Refer to established protocols. issue1b->sol1b sol1c Solution: Ensure pure reagents. Consider more robust catalyst. issue1c->sol1c sol2a Solution: Increase reaction temperature. Monitor with GC/TLC. issue2a->sol2a sol2b Solution: Decrease reaction temperature. Improve heat monitoring. issue2b->sol2b sol2c Solution: Optimize reaction time. Monitor reaction progress. issue2c->sol2c sol3a Solution: Purify starting material (e.g., by distillation). issue3a->sol3a sol4a Solution: Minimize transfers. Optimize pH during workup. Careful solvent choice for chromatography. issue4a->sol4a

A troubleshooting workflow for diagnosing low adamantane yields.

References

stability issues of 2-Butyl-2-adamantanol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2-Butyl-2-adamantanol under various experimental conditions. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, a tertiary alcohol, is generally stable under neutral conditions. However, its stability is significantly compromised under acidic conditions. Under basic conditions, the molecule is relatively stable, as the hydroxyl group is a poor leaving group.

Q2: Why is this compound unstable in acidic solutions?

A2: The instability of this compound in acidic media is due to the protonation of the hydroxyl group by the acid. This converts the poor leaving group (-OH) into a good leaving group (-OH2+), which can depart as a water molecule. This leads to the formation of a relatively stable tertiary carbocation at the C2 position of the adamantane core. This carbocation can then undergo further reactions, primarily elimination to form alkenes or substitution if a suitable nucleophile is present.

Q3: What are the expected degradation products of this compound under acidic conditions?

A3: Under acidic conditions, this compound is expected to primarily undergo an E1 elimination reaction to yield a mixture of isomeric alkenes. The major product would be the most stable alkene (Zaitsev's rule), which is 2-butylideneadamantane. A minor product could be 2-butyl-1-adamantene. If a strong nucleophile is present in the acidic medium (e.g., a halide ion from a hydrohalic acid), SN1 substitution products may also be observed.

Q4: Is this compound stable in the presence of strong bases?

A4: Yes, this compound is generally stable in the presence of strong bases like sodium hydroxide or potassium tert-butoxide at moderate temperatures. The hydroxyl group is a poor leaving group and is not displaced by bases. While a strong base can deprotonate the hydroxyl group to form an alkoxide, this does not typically lead to degradation of the adamantane core under standard conditions. To induce a reaction under basic conditions, the hydroxyl group would first need to be converted into a better leaving group (e.g., a tosylate or mesylate).

Troubleshooting Guides

Issue 1: Unexpected Product Formation or Low Yield in Acid-Catalyzed Reactions

Symptoms:

  • Formation of multiple products detected by GC/MS or LC/MS.

  • The major product is an alkene instead of the expected substitution product.

  • Low recovery of starting material or desired product.

Possible Causes:

  • E1 Elimination: The acidic conditions are promoting the elimination of water to form alkenes. Tertiary alcohols are particularly prone to this.

  • High Temperature: Elevated temperatures favor elimination reactions over substitution reactions.

  • SN1 Substitution: If a nucleophile is present in the reaction mixture, it can be captured by the intermediate carbocation, leading to a substitution product.

Solutions:

  • Lower the Reaction Temperature: If substitution is the desired outcome, running the reaction at a lower temperature can disfavor the E1 pathway.

  • Use a Non-Nucleophilic Acid: If the goal is to avoid substitution, use a strong, non-nucleophilic acid like sulfuric acid in a non-nucleophilic solvent.

  • Control Reaction Time: Monitor the reaction closely to avoid prolonged exposure to acidic conditions, which can lead to further degradation.

Issue 2: Degradation of this compound During Workup or Purification

Symptoms:

  • Loss of product during aqueous acidic workup.

  • Degradation on silica gel chromatography.

Possible Causes:

  • Acidic Workup: Washing with an acidic solution can cause degradation via the mechanisms described above.

  • Acidic Silica Gel: Standard silica gel is slightly acidic and can promote the elimination of the tertiary hydroxyl group, especially with prolonged contact time.

Solutions:

  • Neutralize Promptly: After an acid-catalyzed reaction, quench the acid with a mild base (e.g., sodium bicarbonate solution) before or during the workup.

  • Use Deactivated Silica Gel: For chromatographic purification, use silica gel that has been deactivated with a base (e.g., triethylamine in the eluent) or use an alternative stationary phase like alumina.

Data Presentation

The following table summarizes the expected stability of this compound under various conditions. The degradation percentages are illustrative and can vary based on reaction time, temperature, and concentration.

ConditionReagentTemperature (°C)Expected Degradation (%)Primary Degradation Pathway
Acidic 1 M HCl (aq)2510-20SN1/E1
1 M HCl (aq)80>90E1
Conc. H₂SO₄25>50E1
Conc. H₂SO₄100~100E1
Basic 1 M NaOH (aq)25<1None
1 M NaOH (aq)80<5None
1 M KOtBu in tBuOH25<1None
Neutral Water25<1None
Water80<2None

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability under Acidic Conditions
  • Sample Preparation: Prepare a stock solution of this compound in a suitable inert solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In a reaction vial, add a known volume of the acidic solution to be tested (e.g., 1 M HCl).

  • Initiation: Add a precise volume of the this compound stock solution to the reaction vial to achieve the desired final concentration.

  • Incubation: Stir the reaction mixture at a constant temperature (e.g., 25 °C or 50 °C).

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot with a suitable base (e.g., a saturated solution of sodium bicarbonate) to stop the degradation.

  • Analysis: Analyze the quenched samples by a validated analytical method (e.g., HPLC or GC-FID) to determine the concentration of remaining this compound and to identify any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation.

Protocol 2: General Procedure for Assessing Stability under Basic Conditions
  • Sample Preparation: Prepare a stock solution of this compound as described in Protocol 1.

  • Reaction Setup: In a reaction vial, add a known volume of the basic solution to be tested (e.g., 1 M NaOH).

  • Initiation: Add a precise volume of the this compound stock solution to the reaction vial.

  • Incubation: Stir the reaction mixture at a constant temperature.

  • Time Points: Withdraw aliquots at specified time intervals.

  • Quenching: Neutralize the aliquot with a suitable acid (e.g., 1 M HCl).

  • Analysis: Analyze the samples as described in Protocol 1.

  • Data Analysis: Determine the extent of degradation, if any, over time.

Visualizations

Acid_Catalyzed_Degradation cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Reaction Pathways Adamantanol This compound Protonated_Adamantanol Protonated Alcohol (Good Leaving Group) Adamantanol->Protonated_Adamantanol + H+ Carbocation Tertiary Carbocation Protonated_Adamantanol->Carbocation - H2O Alkene Alkene (Elimination Product) Carbocation->Alkene E1 Pathway (-H+) Substitution Substitution Product Carbocation->Substitution SN1 Pathway (+ Nucleophile)

Caption: Acid-catalyzed degradation pathway of this compound.

Experimental_Workflow Start Prepare Stock Solution of this compound Setup Prepare Reaction Vials (Acidic/Basic/Neutral) Start->Setup Initiate Add Stock Solution to Vials Setup->Initiate Incubate Incubate at Constant Temperature Initiate->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Neutralize Aliquots Sample->Quench Analyze Analyze by HPLC or GC Quench->Analyze End Determine Degradation Rate Analyze->End

scale-up synthesis of 2-Butyl-2-adamantanol for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Butyl-2-adamantanol for industrial applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent method for synthesizing this compound at an industrial scale is the Grignard reaction. This involves the addition of a butyl Grignard reagent (e.g., butylmagnesium bromide) to 2-adamantanone. This approach is favored for its reliability and scalability.

Q2: What are the critical safety considerations when scaling up this Grignard reaction?

A2: Scaling up Grignard reactions introduces significant safety hazards. Key considerations include managing the highly exothermic nature of the reaction to prevent thermal runaways, the safe handling of pyrophoric Grignard reagents and reactive magnesium metal, and ensuring a strictly inert and anhydrous (water-free) reaction environment to prevent violent reactions and loss of yield.[1]

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: The primary byproduct of concern is the Wurtz coupling product, octane, resulting from the reaction of the Grignard reagent with unreacted butyl halide. To minimize this, ensure a slow, controlled addition of the butyl halide to the magnesium turnings to maintain a low instantaneous concentration. Additionally, maintaining the reaction temperature within the optimal range is crucial.

Q4: What is the most suitable method for purifying this compound at an industrial scale?

A4: Given that this compound is a solid crystalline compound, the preferred methods for large-scale purification are crystallization and precipitation.[2][3][4][5] These techniques are generally more cost-effective and scalable than chromatographic methods.[2] Vacuum distillation can also be considered if the compound is thermally stable and has a suitable boiling point.[2][6]

Q5: What are the expected yield and purity for the scaled-up synthesis of this compound?

A5: With an optimized process, yields for the Grignard reaction step can be in the range of 85-95%. Subsequent purification through crystallization should yield a final product with a purity of >98% as determined by Gas Chromatography (GC).

Troubleshooting Guides

Grignard Reaction Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Failure of Grignard reaction to initiate - Inactive magnesium surface (oxide layer)[7]- Presence of moisture in glassware or solvents[7]- Impurities in the butyl halide- Activate magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[7][8]- Rigorously dry all glassware in an oven and use anhydrous solvents.[7]- Use freshly distilled or high-purity butyl halide.
Low yield of this compound - Incomplete reaction- Degradation of the Grignard reagent- Formation of side products (e.g., Wurtz coupling)- Monitor the reaction progress by TLC or GC to ensure completion.- Maintain a consistent and controlled temperature throughout the reaction.- Add the butyl halide to the magnesium at a slow, controlled rate.[8]
Exothermic reaction is difficult to control - Addition rate of Grignard reagent to 2-adamantanone is too fast.- Inadequate cooling capacity of the reactor.- Reduce the addition rate of the Grignard reagent.- Ensure the reactor's cooling system is functioning optimally and is appropriately sized for the scale of the reaction.
Purification Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Product fails to crystallize - Presence of impurities inhibiting crystal formation- Incorrect solvent system or concentration- Perform a pre-purification step, such as an acid-base wash, to remove polar impurities.- Experiment with different crystallization solvents or solvent mixtures.- Try seeding the solution with a small crystal of pure this compound.
Low purity after crystallization - Inefficient removal of impurities- Co-precipitation of impurities- Re-dissolve the product in a minimal amount of hot solvent and allow it to recrystallize slowly.- Consider a multi-step purification process, such as a combination of distillation and crystallization.
Oily product obtained instead of solid - Residual solvent- Presence of low-melting point impurities- Ensure the product is thoroughly dried under vacuum to remove all residual solvent.- Analyze the oily fraction by GC-MS to identify impurities and tailor the purification strategy accordingly.

Experimental Protocols

Key Experiment 1: Scale-Up Synthesis of this compound via Grignard Reaction
  • Reactor Preparation: A suitable jacketed glass reactor is thoroughly cleaned, dried in an oven, and assembled while hot under a nitrogen or argon atmosphere.

  • Magnesium Activation: The reactor is charged with magnesium turnings and a small crystal of iodine. The mixture is gently warmed until the iodine vapor is visible, indicating the activation of the magnesium surface.

  • Grignard Reagent Formation: Anhydrous tetrahydrofuran (THF) is added to the reactor, followed by the slow, dropwise addition of a solution of n-butyl bromide in anhydrous THF. The reaction temperature is maintained between 30-40°C using the reactor's cooling jacket. The reaction is typically self-sustaining after initiation.

  • Addition of 2-Adamantanone: Once the magnesium is consumed, the Grignard reagent is cooled to 0-5°C. A solution of 2-adamantanone in anhydrous THF is then added dropwise, maintaining the internal temperature below 10°C.

  • Quenching: After the addition is complete, the reaction is stirred for an additional 1-2 hours at room temperature. The reaction is then carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the crude this compound.

Key Experiment 2: Purification by Crystallization
  • Dissolution: The crude this compound is dissolved in a minimal amount of a hot solvent, such as heptane or a mixture of toluene and heptane.

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the mixture is stirred for a short period before being filtered hot.

  • Crystallization: The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation: The resulting crystals are collected by filtration.

  • Washing and Drying: The crystals are washed with a small amount of cold solvent and then dried under vacuum to a constant weight.

Quantitative Data Summary

Parameter Laboratory Scale (10g) Pilot Scale (1kg) Industrial Scale (100kg)
Typical Yield (Grignard Reaction) 88-95%85-92%82-90%
Typical Purity (After Crystallization) >99% (GC)>98.5% (GC)>98.0% (GC)
Reaction Time (Grignard Formation) 1-2 hours2-4 hours4-8 hours
Reaction Time (Adamantanone Addition) 1 hour2-3 hours4-6 hours
Crystallization Time 4-6 hours8-12 hours12-24 hours

Visualizations

experimental_workflow Experimental Workflow for Scale-Up Synthesis of this compound cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Reactor Preparation (Inert Atmosphere) B Magnesium Activation (Iodine) A->B C Grignard Reagent Formation (n-BuBr + Mg in THF) B->C D Addition of 2-Adamantanone C->D E Reaction Quench (aq. NH4Cl) D->E F Work-up & Solvent Removal E->F Crude Product Transfer G Crystallization (e.g., Heptane) F->G H Filtration & Washing G->H I Drying under Vacuum H->I J Final Product: This compound (>98%) I->J

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield in Grignard Reaction Start Low Yield Observed Check_Initiation Did the reaction initiate properly? Start->Check_Initiation Check_Moisture Check for moisture in reagents/glassware. Check_Initiation->Check_Moisture No Check_Temp Was the temperature controlled? Check_Initiation->Check_Temp Yes Activate_Mg Activate Mg with Iodine/Dibromoethane. Check_Moisture->Activate_Mg Activate_Mg->Check_Temp Optimize_Cooling Optimize cooling and reagent addition rate. Check_Temp->Optimize_Cooling No Check_Side_Products Analyze crude product for side products (e.g., Wurtz coupling). Check_Temp->Check_Side_Products Yes Success Yield Improved Optimize_Cooling->Success Adjust_Addition Adjust halide addition rate. Check_Side_Products->Adjust_Addition Adjust_Addition->Success

Caption: A logical guide for troubleshooting low yields in the Grignard reaction step.

References

Technical Support Center: Resolving Solubility Issues with Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with adamantane derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are many adamantane derivatives poorly soluble in aqueous solutions?

Adamantane derivatives often exhibit low aqueous solubility due to the lipophilic and rigid nature of the adamantane cage structure.[1][2][3][4] This nonpolar hydrocarbon core contributes to high lipophilicity, making it challenging for these compounds to dissolve in polar solvents like water.[3][5] The strong intermolecular forces within the crystal lattice of adamantane derivatives also require significant energy to overcome for dissolution to occur.

Q2: My adamantane derivative has precipitated out of my experimental solution. What are the likely causes?

Precipitation of an adamantane derivative can be triggered by several factors:

  • Temperature Fluctuation: A decrease in temperature is a primary cause of precipitation, as the solubility of most solids, including adamantane derivatives, decreases with lower temperatures.[6]

  • Solvent Choice: The use of an inappropriate solvent is a common issue. Adamantane itself is practically insoluble in water but soluble in nonpolar organic solvents.[3][5] The solubility of its derivatives will depend on their specific functional groups.

  • Concentration: If the concentration of the adamantane derivative in the solution is close to its saturation point, even minor changes in conditions can lead to precipitation.[6]

  • pH Shift: For derivatives with ionizable functional groups, a change in the pH of the solution can alter the charge state of the molecule, significantly impacting its solubility.

  • Slow Dissolution Rate: In some cases, the compound may not have been fully dissolved initially, leading to the appearance of precipitate over time.

Q3: What are some initial steps I can take to troubleshoot the solubility of my adamantane derivative?

When encountering solubility issues, consider the following initial steps:

  • Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities. Good starting points for adamantane derivatives often include polar aprotic solvents like DMSO and DMF, and polar protic solvents like ethanol and methanol.[7]

  • Temperature Adjustment: Gently heating the solution can increase the solubility of your compound.[8] However, be cautious of potential degradation at elevated temperatures.

  • pH Modification: If your derivative contains acidic or basic functional groups, adjusting the pH of the aqueous solution can significantly enhance solubility by forming a more soluble salt.[9][10]

  • Co-solvents: Employing a mixture of solvents (co-solvency) can be highly effective.[9] For aqueous solutions, adding a water-miscible organic solvent like ethanol or propylene glycol can increase the solubility of nonpolar compounds.[9]

Q4: Can modifying the adamantane derivative itself improve its solubility?

Yes, chemical modification is a powerful strategy. Introducing polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, can increase the hydrophilicity and aqueous solubility of the adamantane scaffold.[1] Additionally, forming salts of acidic or basic adamantane derivatives is a common and effective method to enhance their dissolution rates.[11]

Troubleshooting Guides

Problem 1: My adamantane derivative will not dissolve in the desired aqueous buffer.

  • Initial Assessment:

    • Verify the structure of your derivative. Does it have ionizable groups?

    • Check the pH of your buffer.

  • Troubleshooting Steps:

    • pH Adjustment: If your compound has acidic or basic moieties, systematically adjust the pH of the buffer to ionize the functional group, which typically increases aqueous solubility.

    • Co-solvent Addition: Introduce a water-miscible co-solvent such as ethanol, DMSO, or polyethylene glycol (PEG) to the buffer. Start with a small percentage (e.g., 5-10%) and gradually increase it, monitoring for dissolution.

    • Complexation: Consider the use of cyclodextrins. The hydrophobic inner cavity of cyclodextrins can encapsulate the lipophilic adamantane core, while the hydrophilic exterior enhances aqueous solubility.[12][13][14]

    • Particle Size Reduction: If you have the solid compound, reducing its particle size through techniques like micronization can increase the surface area and improve the dissolution rate, though it won't change the equilibrium solubility.[9][10][15]

Problem 2: My adamantane derivative dissolves initially but then precipitates over time.

  • Initial Assessment:

    • Note the conditions under which precipitation occurs (e.g., upon cooling, after a certain time).

    • Consider if the initial solution was supersaturated.

  • Troubleshooting Steps:

    • Re-evaluate Solvent System: The solvent system may not be optimal for long-term stability. Consider a different solvent or a higher percentage of co-solvent.

    • Control Cooling Rate: If precipitation occurs upon cooling, a slower, more controlled cooling rate can sometimes prevent premature crystallization.

    • Use of Precipitation Inhibitors: Certain polymers can act as precipitation inhibitors, maintaining a supersaturated state for a longer duration.

    • Check for Compound Degradation: Ensure that the compound is not degrading over time into a less soluble species.

Data Presentation

Table 1: Solubility of Selected Adamantane Derivatives in Various Solvents

CompoundSolventTemperature (°C)SolubilityReference
AdamantaneWaterRoom Temp.Practically Insoluble[3][5]
Nonpolar Organic SolventsRoom Temp.Soluble[3][5]
Amantadine HydrochlorideWaterRoom Temp.50 mg/mL[16]
PBS (pH 7.2)Room Temp.~5 mg/mL[17]
EthanolRoom Temp.~5 mg/mL[17]
DMSORoom Temp.~50 mg/mL[17]
Memantine HydrochlorideWaterRoom Temp.1 mg/mL[18]

Table 2: Mole Fraction Solubility of 1-Adamantanamine Hydrochloride in Various Solvents at Different Temperatures

Temperature (K)EthanolAcetic AcidN-Methylpyrrolidone (NMP)N,N-Dimethylformamide (DMF)Dimethylacetamide (DMAC)
283.150.01530.03810.02450.00890.0198
293.150.02010.04960.03350.01210.0275
303.150.02610.06410.04510.01630.0376
313.150.03360.08250.06010.02180.0509
323.150.04310.10570.07930.02880.0685
333.150.05490.13480.10410.03790.0917
Data extracted from a study on 1-Adamantanamine hydrochloride solubility.[8][19]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method

  • Preparation: Add an excess amount of the adamantane derivative to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear container (e.g., a glass vial with a screw cap).

  • Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sampling and Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. The concentration of the dissolved adamantane derivative in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Protocol 2: Enhancing Solubility using Co-solvents

  • Stock Solution Preparation: Prepare a concentrated stock solution of the adamantane derivative in a water-miscible organic solvent in which it is freely soluble (e.g., DMSO or ethanol).

  • Co-solvent Titration: In a series of vials, add the desired aqueous buffer.

  • Dilution: To each vial, add increasing volumes of the stock solution to achieve the final target concentration of the adamantane derivative and varying percentages of the co-solvent.

  • Observation: Visually inspect each vial for any signs of precipitation immediately after addition and after a set equilibration period (e.g., 1 hour, 24 hours).

  • Determination of Optimal Co-solvent Concentration: The lowest percentage of co-solvent that maintains the adamantane derivative in solution at the desired concentration is considered the optimal concentration for this binary solvent system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess adamantane derivative prep2 Add known volume of aqueous buffer prep1->prep2 Combine in sealed container equil Agitate at constant temperature (24-48h) prep2->equil sep Settle or centrifuge to pellet excess solid equil->sep analysis1 Withdraw supernatant sep->analysis1 analysis2 Analyze concentration (HPLC, LC-MS) analysis1->analysis2

Caption: Experimental workflow for determining aqueous solubility.

troubleshooting_workflow cluster_aqueous Aqueous System cluster_organic Organic System start Adamantane derivative solubility issue q1 Ionizable groups? start->q1 solvent_screen Screen different organic solvents start->solvent_screen ph_adjust Adjust pH q1->ph_adjust Yes co_solvent Add co-solvent (e.g., DMSO, Ethanol) q1->co_solvent No ph_adjust->co_solvent complexation Use cyclodextrins co_solvent->complexation temp_adjust Increase temperature solvent_screen->temp_adjust

Caption: A logical workflow for troubleshooting solubility issues.

References

Validation & Comparative

Comparative Analysis of 2-Butyl-2-adamantanol and Other Adamantane Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide provides a comprehensive comparative analysis of 2-Butyl-2-adamantanol and other prominent adamantane derivatives for researchers, scientists, and drug development professionals. While direct experimental data on this compound is limited in publicly available literature, this document leverages established structure-activity relationships and data from analogous compounds to offer valuable insights into its potential physicochemical properties and biological activities. The comparison focuses on the well-documented antiviral and neuroprotective effects of adamantane derivatives, featuring key compounds such as amantadine and memantine.

Introduction to Adamantane Derivatives

Adamantane, a rigid, tricyclic hydrocarbon, serves as a valuable scaffold in medicinal chemistry due to its unique lipophilic and steric properties. The adamantane cage can enhance the metabolic stability and bioavailability of drug candidates, facilitating their passage across the blood-brain barrier. Modifications to the adamantane core, particularly at the bridgehead (C1) and secondary (C2) positions, have yielded a diverse range of bioactive molecules.

This guide will focus on comparing this compound with established 1- and 2-substituted adamantane derivatives to predict its potential therapeutic relevance.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of adamantane derivatives, such as lipophilicity (logP) and aqueous solubility, are critical determinants of their pharmacokinetic profiles. The introduction of a butyl group and a hydroxyl group at the C2 position of the adamantane cage in this compound is expected to significantly influence these parameters compared to simpler derivatives like amantadine and memantine.

CompoundMolecular FormulaMolecular Weight ( g/mol )logPAqueous SolubilityMelting Point (°C)
This compound C₁₄H₂₄O208.34Predicted: ~4.5-5.0Predicted: Low79[1]
Amantadine C₁₀H₁₇N151.252.44[2]6.29 g/L[2]180-192 (sublimes)[2]
Memantine C₁₂H₂₁N179.303.28[3]Soluble[3]153[3]
1-Adamantanol C₁₀H₁₆O152.232.30.3 g/L288
2-Adamantanol C₁₀H₁₆O152.232.20.6 g/L300

Note: Predicted values for this compound are based on computational models and structural similarity to other alkyl-adamantanols.

Comparative Biological Activity

The biological activity of adamantane derivatives is highly dependent on the nature and position of their substituents. The primary areas of therapeutic interest for these compounds are their antiviral and neuroprotective effects.

Antiviral Activity

The antiviral properties of adamantane derivatives, particularly against the influenza A virus, are well-established. Amantadine and rimantadine, both 1-aminoadamantane derivatives, function by blocking the M2 proton channel of the virus, thereby inhibiting viral uncoating. While quantitative data for this compound is unavailable, studies on other 2-substituted adamantanes can provide insights.

CompoundTargetAssayActivity (IC₅₀/EC₅₀)
Amantadine Influenza A M2 ion channelPlaque reduction assay0.1 - 1 µM
Rimantadine Influenza A M2 ion channelPlaque reduction assay0.05 - 0.5 µM
2-Aminoadamantane Influenza A M2 ion channelPlaque reduction assay~10-20 µM

The presence of a bulky, non-polar butyl group and a polar hydroxyl group at the C2 position of this compound suggests that its interaction with the M2 channel may differ significantly from the 1-amino derivatives. The hydroxyl group could potentially form hydrogen bonds within the channel, while the butyl group would have hydrophobic interactions. However, without experimental data, its efficacy remains speculative.

Neuroprotective Activity

The neuroprotective effects of adamantane derivatives are primarily attributed to their antagonism of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of this receptor leads to excitotoxicity, a key factor in neurodegenerative diseases like Alzheimer's. Memantine, a 1-amino-3,5-dimethyladamantane, is a clinically used uncompetitive NMDA receptor antagonist.

CompoundTargetAssayActivity (IC₅₀/Kᵢ)
Memantine NMDA Receptor[³H]MK-801 binding0.5 - 2 µM
Amantadine NMDA Receptor[³H]MK-801 binding5 - 10 µM
2-Aminoadamantane NMDA ReceptorElectrophysiology~50-100 µM

The substitution pattern at the C2 position in this compound could influence its interaction with the NMDA receptor channel. The butyl group's lipophilicity might enhance its ability to partition into the membrane and access the channel, but the overall structure-activity relationship for 2-alkyl-2-adamantanols as NMDA receptor antagonists is not well-defined.

Experimental Protocols

Influenza A M2 Ion Channel Activity Assay (Two-Electrode Voltage Clamp in Xenopus oocytes)

This electrophysiological assay is a common method to measure the activity of the M2 ion channel and its inhibition by small molecules.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the influenza A M2 protein.

  • Incubation: Injected oocytes are incubated for 2-4 days to allow for protein expression.

  • Electrophysiological Recording: A two-electrode voltage clamp is used to measure the current across the oocyte membrane.

  • Assay Procedure:

    • Oocytes are perfused with a low pH buffer (e.g., pH 5.5) to activate the M2 proton channel, and the resulting inward current is measured.

    • The test compound (e.g., this compound) is then perfused at various concentrations, and the inhibition of the pH-activated current is recorded.

  • Data Analysis: The concentration-response curve is plotted to determine the IC₅₀ value of the compound.

NMDA Receptor Binding Assay ([³H]MK-801 Displacement)

This radioligand binding assay is used to determine the affinity of a compound for the NMDA receptor ion channel. [³H]MK-801 is a high-affinity uncompetitive antagonist that binds within the open channel.

Methodology:

  • Membrane Preparation: Crude synaptic membranes are prepared from rat forebrains.

  • Binding Reaction:

    • The membrane preparation is incubated with a fixed concentration of [³H]MK-801 in the presence of glutamate and glycine (to open the channel).

    • Varying concentrations of the test compound are added to compete for the binding site.

  • Incubation: The reaction mixture is incubated to reach equilibrium.

  • Filtration: The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding of [³H]MK-801 is determined by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled MK-801). The IC₅₀ value for the test compound is calculated from the competition curve.

Visualizations

experimental_workflow cluster_antiviral Antiviral Activity Assay cluster_neuroprotective Neuroprotective Activity Assay oocyte_prep Oocyte Preparation crna_injection M2 cRNA Injection oocyte_prep->crna_injection incubation_av Incubation (2-4 days) crna_injection->incubation_av tevc Two-Electrode Voltage Clamp incubation_av->tevc low_ph Low pH Activation tevc->low_ph compound_add_av Compound Addition low_ph->compound_add_av current_measure Current Measurement compound_add_av->current_measure ic50_calc_av IC50 Calculation current_measure->ic50_calc_av membrane_prep Synaptic Membrane Preparation binding_reaction [3H]MK-801 Binding Reaction membrane_prep->binding_reaction incubation_np Incubation binding_reaction->incubation_np filtration Filtration incubation_np->filtration scintillation Scintillation Counting filtration->scintillation ic50_calc_np IC50 Calculation scintillation->ic50_calc_np

Caption: Workflow for assessing antiviral and neuroprotective activity.

signaling_pathway cluster_nmda NMDA Receptor Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_influx Ca2+ Influx NMDAR->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Memantine Memantine (Antagonist) Memantine->NMDAR

Caption: Simplified NMDA receptor signaling and antagonism.

Conclusion

While this compound remains a molecule with uncharacterized biological activity, this comparative analysis provides a framework for predicting its potential properties. Based on the structure-activity relationships of other adamantane derivatives, it is plausible that this compound could exhibit either antiviral or neuroprotective activities, or potentially a combination of both. The presence of the 2-butyl and 2-hydroxyl groups will undoubtedly confer unique pharmacological characteristics that warrant further investigation. The experimental protocols detailed in this guide provide a clear path for the empirical evaluation of this and other novel adamantane derivatives. Further research, including in vitro and in vivo studies, is essential to fully elucidate the therapeutic potential of this compound.

References

Validating the Molecular Structure of 2-Butyl-2-adamantanol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel molecules is a cornerstone of successful research. This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques for the structural validation of 2-Butyl-2-adamantanol, a substituted adamantane derivative.

The rigid, cage-like structure of the adamantane moiety makes it a valuable scaffold in medicinal chemistry and materials science. Substitution at the 2-position with a butyl and a hydroxyl group introduces specific stereochemical and electronic features that must be unambiguously confirmed. While X-ray crystallography is considered the gold standard for absolute structure determination, a multi-technique approach employing spectroscopic and computational methods provides a more holistic validation.

This guide will objectively compare the utility of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural confirmation of this compound. We will present the expected data from each technique, detailed experimental protocols, and a discussion of the strengths and limitations of each method.

Comparison of Analytical Techniques for this compound Structure Validation

The following table summarizes the expected outcomes and key parameters for the analysis of this compound using various analytical techniques.

TechniqueParameterExpected Data for this compoundPurpose in Structure Validation
X-ray Crystallography Crystal System & Space GroupHypothetical: Monoclinic, P2₁/cProvides unequivocal 3D arrangement of atoms in the solid state.
Unit Cell Dimensionsa, b, c (Å), β (°)Defines the size and shape of the repeating unit in the crystal lattice.
Bond Lengths (Å)C-C (adamantane): ~1.54 Å; C-C (butyl): ~1.53 Å; C-O: ~1.43 ÅConfirms connectivity and provides precise bond distances.
Bond Angles (°)C-C-C (adamantane): ~109.5°Confirms the tetrahedral geometry of the adamantane cage.
NMR Spectroscopy ¹H NMR Chemical Shifts (δ, ppm)Adamantyl protons: 1.5-2.0 ppm; Butyl protons: 0.9-1.5 ppm; OH proton: variableProvides information on the chemical environment of each proton.
¹³C NMR Chemical Shifts (δ, ppm)Adamantyl carbons: 28-70 ppm; Butyl carbons: 14-40 ppm; C-OH carbon: ~70-80 ppmDetermines the number of unique carbon atoms and their functionalities.
Mass Spectrometry Molecular Ion Peak (m/z)[M]⁺ at m/z 208.18Confirms the molecular weight of the compound.[1]
Key Fragmentation Peaks (m/z)[M-H₂O]⁺ at 190, [M-C₄H₉]⁺ at 151Reveals characteristic fragmentation patterns aiding in structural elucidation.
Infrared Spectroscopy O-H Stretch (cm⁻¹)Broad peak at ~3400 cm⁻¹Confirms the presence of the hydroxyl functional group.
C-H Stretch (cm⁻¹)Sharp peaks at ~2850-2950 cm⁻¹Indicates the presence of sp³ hybridized C-H bonds in the adamantane and butyl groups.
C-O Stretch (cm⁻¹)Peak at ~1050-1150 cm⁻¹Corroborates the presence of the tertiary alcohol.

Experimental Protocols

X-ray Crystallography (Hypothetical Protocol)
  • Crystallization: Single crystals of this compound would be grown by slow evaporation of a suitable solvent (e.g., methanol, ethanol, or a hexane/ethyl acetate mixture).

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (~100 K). X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson synthesis and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

NMR Spectroscopy
  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Mass Spectrometry
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol) is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount of this compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is collected first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹). The characteristic absorption bands are then assigned to the corresponding functional groups.

Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for structure validation and the relationship between the different analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample MS Mass Spectrometry Purification->MS Sample IR Infrared Spectroscopy Purification->IR Sample Xray X-ray Crystallography (if crystalline) Purification->Xray Sample Connectivity Determine Connectivity & Functional Groups NMR->Connectivity MolecularFormula Confirm Molecular Formula MS->MolecularFormula IR->Connectivity ThreeD_Structure Determine 3D Structure Xray->ThreeD_Structure Final_Structure Validated Structure of This compound Connectivity->Final_Structure MolecularFormula->Final_Structure ThreeD_Structure->Final_Structure G cluster_techniques Analytical Techniques cluster_info Information Provided Xray X-ray Crystallography ThreeD Absolute 3D Structure (Solid State) Xray->ThreeD Definitive NMR NMR Spectroscopy Connectivity Atom Connectivity (Solution) NMR->Connectivity Detailed MS Mass Spectrometry MolWeight Molecular Weight & Formula MS->MolWeight Precise IR Infrared Spectroscopy FuncGroups Functional Groups IR->FuncGroups Confirmatory

References

A Comparative Analysis of the Reactivity of 1-Adamantanol and 2-Adamantanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid, tricyclic hydrocarbon, is a cornerstone in medicinal chemistry and materials science, prized for its unique structural and physicochemical properties. The reactivity of its derivatives is critically dependent on the substitution pattern on the adamantane cage. This guide provides an in-depth comparison of the reactivity of derivatives of the two primary positional isomers of adamantanol: 1-adamantanol and 2-adamantanol. This analysis is supported by experimental data from solvolysis reactions, which serve as a reliable probe for assessing the reactivity of these compounds.

The Decisive Role of Carbocation Stability

The difference in reactivity between 1- and 2-adamantanol derivatives is fundamentally rooted in the stability of the carbocation intermediates formed during nucleophilic substitution reactions, which predominantly proceed via an SN1 mechanism.

  • 1-Adamantanol Derivatives: These compounds have the leaving group attached to a tertiary bridgehead carbon (C1). Upon departure of the leaving group, a tertiary carbocation is formed.

  • 2-Adamantanol Derivatives: In contrast, the leaving group in these derivatives is at a secondary carbon (C2), leading to the formation of a less stable secondary carbocation.

Theoretical and experimental studies have consistently shown that the 1-adamantyl cation is significantly more stable than the 2-adamantyl cation. This increased stability accelerates the rate-determining step of the S_N1 reaction, the formation of the carbocation, making 1-adamantyl derivatives substantially more reactive than their 2-substituted counterparts.

Quantitative Comparison of Reactivity: Solvolysis Rate Data

Table 1: Comparative Solvolysis Data for Adamantyl Derivatives

CompoundLeaving GroupSolventTemperature (°C)Rate Constant (k, s⁻¹)Relative Rate
1-Adamantyl BromideBr80% Ethanol25~1.3 x 10⁻⁶1
tert-Butyl Bromide (for reference)Br80% Ethanol251.3 x 10⁻³~1000
2-Adamantyl TosylateOTs80% Ethanol-Water (v/v)25k1
4-Adamantylidene-2ax-adamantyl TosylateOTs80% Ethanol-Water (v/v)25~4.7 x k~4.7

Note: The rate constant for 1-bromoadamantane is an estimate based on its solvolysis being approximately 1000 times slower than tert-butyl bromide under similar conditions[1]. The data for 2-adamantyl tosylate derivatives is from a comparative study within the 2-substituted series[2].

Reaction Mechanisms and Pathways

The solvolysis of both 1- and 2-adamantanol derivatives proceeds through an S_N1 mechanism, which involves the formation of a carbocation intermediate. The overall workflow can be visualized as follows:

References

A Comparative Guide to the Biological Activity of 2-Substituted Adamantane Derivatives and Clinically Approved Adamantane Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Introduction

Adamantane, a rigid and lipophilic tricyclic hydrocarbon, is a well-established privileged scaffold in medicinal chemistry. Its unique three-dimensional structure contributes to favorable pharmacokinetic properties, including enhanced metabolic stability and blood-brain barrier penetration.[1] While 1-substituted adamantane derivatives such as the antiviral drugs amantadine and rimantadine, and the N-methyl-D-aspartate (NMDA) receptor antagonist memantine, have seen widespread clinical use, the biological potential of 2-substituted adamantanes remains a developing area of research.[1][2]

This guide provides a comparative analysis of the known biological activities of 2-substituted adamantane derivatives and their clinically approved 1-substituted counterparts. Due to a notable scarcity of direct biological activity data for 2-Butyl-2-adamantanol, this comparison will focus on its more extensively studied amino derivatives, providing a valuable reference for future drug discovery and development efforts in this chemical space.

Comparative Biological Activity

The biological activity of adamantane derivatives is significantly influenced by the position of substitution on the adamantane cage. The difference in the chemical environment between the tertiary bridgehead carbon (C1) and the secondary carbon (C2) leads to distinct pharmacological profiles.

Antiviral Activity against Influenza A Virus

The most well-known therapeutic application of adamantane derivatives is in the treatment of influenza A infections. Amantadine and rimantadine exert their antiviral effect by blocking the M2 proton ion channel of the virus, which is essential for viral uncoating and replication.[3][4] While highly effective against susceptible strains, the emergence of resistant strains, particularly those with the S31N mutation in the M2 protein, has limited their clinical utility.[5]

Recent research has shown that 2-substituted aminoadamantane derivatives can overcome this resistance. Notably, some 2-alkyl-2-aminoadamantanes have demonstrated potent activity against amantadine-resistant H1N1 influenza strains in the low micromolar range.[5][6] It is hypothesized that these derivatives may act through an alternative mechanism, as they show efficacy against strains where M2 channel blockade is ineffective.[7] Interestingly, the activity of these 2,2-dialkylamantadines appears to be subtype-dependent, with pronounced activity against H1N1 strains but not H3N2 strains.[5]

CompoundVirus Strain (M2 protein)IC50 (µM)Cell LineReference
Amantadine Influenza A/PR/8/34 (H1N1, Amantadine-sensitive)0.062 - >50MDCK[8]
Influenza A/WSN/33 (H1N1, Amantadine-sensitive)VariesMDCK[9]
Rimantadine Influenza A/Wuhan/359/95 (H3N2, Amantadine-sensitive)Not specified, but activeMDCK[10]
Influenza A/PR/8/34 (H1N1, Amantadine-resistant)InactiveMDCK[10]
2-methyl-2-aminoadamantane Influenza A/Calif/07/2009 (H1N1, S31N mutant)InactiveMDCK[6]
2-ethyl-2-aminoadamantane Influenza A/Calif/07/2009 (H1N1, S31N mutant)<24MDCK[6]
2-propyl-2-aminoadamantane Influenza A/Calif/07/2009 (H1N1, S31N mutant)<24MDCK[6]
2,2-dimethyl-1-aminoadamantane Influenza A/PR/8/34 (H1N1, Amantadine-resistant)Low micromolarMDCK[5]

Table 1: Comparative in vitro antiviral activity of 1- and 2-substituted aminoadamantanes against Influenza A virus. IC50 values represent the concentration required to inhibit 50% of viral replication.

Neuromodulatory Activity: NMDA Receptor Antagonism

Memantine, a 1-amino-3,5-dimethyladamantane, is an uncompetitive antagonist of the NMDA receptor used in the treatment of Alzheimer's disease.[1] It blocks the excessive influx of calcium through the NMDA receptor channel, which is associated with excitotoxicity, without affecting normal synaptic transmission.[1] There is a lack of published data on the direct NMDA receptor activity of this compound or other 2-substituted adamantanol derivatives. However, the activity of 1-aminoadamantane derivatives suggests that the 1-position is favorable for interaction with the NMDA receptor channel.[1]

CompoundReceptorKᵢ (nM)IC₅₀ (µM)Assay TypeReference
Memantine NMDA7400.5 - 1.5Radioligand Binding
Amantadine NMDA11,000-Radioligand Binding

Table 2: Comparative NMDA receptor binding affinity of clinically approved 1-aminoadamantane derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Influenza A Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaque formation.

1. Cell Culture:

  • Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates and grown to a confluent monolayer.[11][12]

2. Virus Inoculation:

  • The cell monolayers are washed with phosphate-buffered saline (PBS) and then infected with a specific dilution of an influenza A virus strain, calculated to produce 50-100 plaques per well.[11]

  • The plates are incubated for 1 hour at 37°C to allow for viral adsorption.[11]

3. Compound Treatment:

  • After incubation, the virus inoculum is removed.

  • A semi-solid overlay medium (e.g., containing agarose or Avicel) with varying concentrations of the test compound is added to the wells.[11][13] Control wells receive the overlay medium without the compound.

4. Incubation and Plaque Visualization:

  • The plates are incubated for 2-3 days at 37°C in a 5% CO₂ atmosphere to allow for the formation of plaques (zones of cell death).[11]

  • The cells are then fixed with a solution such as 4% formaldehyde and stained with crystal violet. Plaques appear as clear areas against a purple background of healthy cells.[12]

5. Data Analysis:

  • The number of plaques in each well is counted.

  • The IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control wells.[14]

NMDA Receptor Binding Assay

This assay measures the affinity of a compound for the NMDA receptor.

1. Membrane Preparation:

  • Membranes are prepared from a source rich in NMDA receptors, such as rat forebrain tissue.[15]

2. Competitive Binding:

  • The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the NMDA receptor (e.g., [³H]MK-801).[16]

  • Varying concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.[16]

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.[16]

  • The amount of radioactivity trapped on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The data is used to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) is determined.

  • The inhibitor constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.[1]

Signaling Pathways and Experimental Workflows

M2_Inhibition cluster_virus Influenza A Virus cluster_cell Host Cell Viral RNA Viral RNA M2 M2 Proton Channel Endosome Endosome M2->Endosome H+ Influx Uncoating Viral Uncoating & RNA Release Endosome->Uncoating Amantadine Amantadine/ Rimantadine Amantadine->M2 Blocks

Mechanism of M2 proton channel blockade.

NMDA_Antagonism cluster_neuron Postsynaptic Neuron NMDA_R NMDA Receptor Ca_Influx Ca²+ Influx NMDA_R->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Glutamate Glutamate (Excessive) Glutamate->NMDA_R Activates Memantine Memantine Memantine->NMDA_R Blocks (Uncompetitive)

Uncompetitive antagonism of the NMDA receptor.

Antiviral_Screening_Workflow A Prepare MDCK Cell Monolayer B Infect with Influenza A Virus A->B C Treat with Test Compound (e.g., 2-substituted adamantane) B->C D Incubate for Plaque Formation C->D G Assess Cytotoxicity (e.g., MTT Assay) C->G E Fix and Stain Cells D->E F Count Plaques and Calculate IC50 E->F H Determine Selectivity Index (CC50/IC50) F->H G->H

Experimental workflow for in vitro antiviral screening.

References

Bridging the Gap: Computational Modeling Validates Experimental Findings for Adamantane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Adamantane, a unique tricyclic hydrocarbon, has captured the attention of medicinal chemists for its ability to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. Its rigid, lipophilic cage structure serves as a valuable scaffold in drug design, leading to the development of antivirals, antidiabetics, and central nervous system-acting drugs. The validation of experimental results through computational modeling is a critical step in modern drug discovery, providing deeper insights into molecular interactions and guiding the design of more potent and selective therapeutic agents. This guide offers an objective comparison of experimental data with computational predictions for various adamantane derivatives, highlighting the synergy between these two approaches.

I. Antiviral Activity of Amantadine Analogs Against Influenza A

Amantadine and its derivatives, such as rimantadine, have been cornerstone therapies against Influenza A virus.[1] Their mechanism of action involves the inhibition of the M2 proton channel, a crucial component for viral replication.[1] Computational studies, including quantitative structure-activity relationship (QSAR) and molecular docking, have been instrumental in understanding the binding modes of these compounds and in the design of novel, more potent analogs.

Table 1: Comparison of Experimental Antiviral Activity and Computational Binding Affinity of Amantadine Analogs

CompoundExperimental IC50 (µM) against Influenza A (H3N2)Computational Binding Affinity (kcal/mol) to M2 Channel
Amantadine15.2-5.8
Rimantadine8.5-6.5
Glycyl-rimantadine2.1-7.9

Data is illustrative and compiled from multiple sources for comparative purposes.

The antiviral activity of adamantane derivatives is commonly assessed using a plaque reduction assay. This in vitro method involves the following steps:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown to confluence in 96-well plates.

  • Virus Infection: The cell monolayers are infected with a known titer of Influenza A virus.

  • Compound Treatment: Serial dilutions of the test compounds are added to the infected cells.

  • Incubation: The plates are incubated for 48-72 hours to allow for viral replication and plaque formation.

  • Plaque Visualization: The cells are fixed and stained with crystal violet, and the plaques (zones of cell death) are counted.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated control.

Molecular docking simulations are performed to predict the binding conformation and affinity of a ligand to its target protein.

  • Protein and Ligand Preparation: The 3D structure of the Influenza M2 proton channel is obtained from the Protein Data Bank (PDB). The 3D structures of the adamantane derivatives are built and optimized using molecular modeling software.

  • Docking Simulation: A docking program (e.g., AutoDock) is used to place the ligand into the binding site of the protein and score the different binding poses based on a scoring function that estimates the binding free energy.

  • Analysis: The predicted binding affinities and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the structural basis of inhibition.

G cluster_0 Experimental Workflow cluster_1 Computational Workflow Synthesis Synthesis of Adamantane Derivatives Purification Purification and Characterization Synthesis->Purification InVitro_Assay In Vitro Antiviral Assay (Plaque Reduction) Purification->InVitro_Assay IC50 Determination of IC50 InVitro_Assay->IC50 Comparison Comparison and Validation IC50->Comparison Modeling 3D Modeling of Compounds Docking Molecular Docking with M2 Protein Modeling->Docking Binding_Energy Calculation of Binding Affinity Docking->Binding_Energy Binding_Energy->Comparison

Figure 1. Workflow for validating experimental antiviral data with computational modeling.
II. Sigma-2 Receptor Ligands for Cancer Therapy

The sigma-2 receptor is overexpressed in various tumor cells, making it an attractive target for the development of anticancer drugs. Novel adamantane-based compounds have been synthesized and evaluated as potential sigma-2 receptor ligands.[2] Molecular docking and molecular dynamics (MD) simulations have been employed to elucidate the binding modes and stability of these compounds within the receptor's active site.[2]

Table 2: Experimental Cytotoxicity and Predicted Binding Energies of Adamantane-Based Sigma-2 Receptor Ligands

CompoundExperimental IC50 (µM) in Cancer Cell LinesComputational Docking Score (kcal/mol)
Reference Ligand5.8-9.2
Adamantane Compound 112.3-8.5
Adamantane Compound 29.7-8.8

Data is illustrative and based on findings from studies on novel adamantane-based sigma-2 receptor ligands.[2]

The cytotoxicity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the adamantane derivatives for 48 hours.

  • MTT Addition: MTT solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.

MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.

  • System Setup: The docked complex of the adamantane derivative and the sigma-2 receptor is placed in a simulated biological environment (water, ions).

  • Simulation: The system is subjected to a simulation for a specific duration (e.g., 50 ns), where the movements of all atoms are calculated based on classical mechanics.[2]

  • Analysis: The trajectory of the simulation is analyzed to assess the stability of the binding pose, root-mean-square deviation (RMSD) of the ligand, and key intermolecular interactions.

While the precise downstream signaling of the sigma-2 receptor is still under investigation, its activation is linked to the induction of apoptosis (programmed cell death) in cancer cells.

G Adamantane_Ligand Adamantane Ligand Sigma2_Receptor Sigma-2 Receptor Adamantane_Ligand->Sigma2_Receptor Binds to Caspase_Activation Caspase Activation Sigma2_Receptor->Caspase_Activation Induces Apoptosis Apoptosis Caspase_Activation->Apoptosis Leads to

Figure 2. Postulated signaling pathway for adamantane-based sigma-2 receptor ligands.
III. Adamantane Derivatives as 11β-HSD1 Inhibitors for Metabolic Disorders

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme implicated in obesity and diabetes. Adamantane-linked 1,2,4-triazole derivatives have been investigated as potential inhibitors of this enzyme.[3][4] In silico studies, particularly molecular docking, have been crucial in predicting the binding affinity and identifying key interactions with the enzyme's active site.[3][4]

Table 3: Comparison of Experimental and In Silico Data for Adamantane-Linked 11β-HSD1 Inhibitors

CompoundExperimental Inhibition (%) at 10 µMPredicted Binding Affinity (kcal/mol)
Compound 155-8.30
Compound 242-7.70
Compound 348-7.83

Data derived from studies on adamantane-linked 1,2,4-triazole derivatives.[4]

The inhibitory activity of the compounds against 11β-HSD1 is measured using an in vitro enzymatic assay.

  • Enzyme and Substrate Preparation: Recombinant human 11β-HSD1 and its substrate (e.g., cortisone) are prepared in a suitable buffer.

  • Compound Incubation: The enzyme is pre-incubated with the test compounds at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate and a cofactor (NADPH).

  • Reaction Termination and Detection: The reaction is stopped after a specific time, and the product (cortisol) is quantified using methods like HPLC or a specific immunoassay.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.

Computational docking results can guide the design of more potent inhibitors by identifying regions of the molecule that can be modified to enhance binding.

G Initial_Docking Initial Docking of Adamantane Derivatives Analyze_Interactions Analyze Binding Interactions and Pose Initial_Docking->Analyze_Interactions Identify_Modifications Identify Potential Modifications for Improved Binding Analyze_Interactions->Identify_Modifications Design_New_Compounds Design New Compounds with Enhanced Features Identify_Modifications->Design_New_Compounds Synthesize_and_Test Synthesize and Test New Compounds Design_New_Compounds->Synthesize_and_Test

Figure 3. Logic diagram for using computational docking to guide drug design.

Conclusion

The integration of computational modeling with experimental validation provides a powerful paradigm in the development of adamantane-based therapeutics. Molecular docking, DFT calculations, and molecular dynamics simulations offer invaluable atomic-level insights that complement and explain experimental observations. This synergistic approach not only accelerates the drug discovery process but also enables a more rational design of compounds with improved efficacy and safety profiles. The presented data and methodologies underscore the importance of this combined strategy for researchers and professionals in the field of drug development.

References

spectroscopic comparison of 2-Butyl-2-adamantanol with its precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective spectroscopic comparison of the tertiary alcohol 2-Butyl-2-adamantanol with its synthetic precursors, 2-adamantanone and a butylating agent (n-butyllithium or butylmagnesium bromide). This analysis is supported by a detailed experimental protocol for its synthesis and characterization.

The adamantane cage is a rigid, bulky, and lipophilic hydrocarbon framework that has garnered significant interest in medicinal chemistry and materials science. Its unique three-dimensional structure can impart favorable pharmacokinetic properties to drug candidates, such as enhanced metabolic stability and improved oral bioavailability. This compound, a tertiary alcohol derivative of adamantane, serves as a key building block in the synthesis of more complex adamantane-containing molecules. Understanding its spectroscopic signature in comparison to its precursors is crucial for reaction monitoring, purification, and final product verification.

This guide provides a comparative analysis of the key spectroscopic features of this compound and 2-adamantanone using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). While spectroscopic data for the highly reactive organometallic precursors (n-butyllithium and butylmagnesium bromide) are not typically acquired in a routine laboratory setting due to their instability and tendency to exist as aggregates in solution, their role in the transformation is discussed.[1]

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through the nucleophilic addition of a butyl group to the carbonyl carbon of 2-adamantanone. This is commonly accomplished using either an organolithium reagent, such as n-butyllithium (n-BuLi), or a Grignard reagent, like butylmagnesium bromide (BuMgBr). The reaction is generally performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent the quenching of the highly reactive organometallic reagents.[2]

Synthesis_Pathway cluster_precursors Precursors 2-Adamantanone 2-Adamantanone This compound This compound 2-Adamantanone->this compound n-Butyllithium n-Butyllithium n-Butyllithium->this compound 1. Anhydrous Ether/THF 2. Aqueous Workup Butylmagnesium_Bromide Butylmagnesium_Bromide Butylmagnesium_Bromide->this compound 1. Anhydrous Ether/THF 2. Aqueous Workup

Caption: Synthetic route to this compound from 2-adamantanone.

Spectroscopic Data Comparison

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence and disappearance of key functional groups during a chemical reaction. The most significant change in the transformation of 2-adamantanone to this compound is the conversion of a carbonyl group (C=O) to a hydroxyl group (O-H).

CompoundKey IR Absorptions (cm⁻¹)Interpretation
2-Adamantanone ~1715 (strong, sharp)C=O stretch of a cyclic ketone.
2910, 2850 (strong, sharp)C-H stretch of the adamantane cage.
This compound ~3400 (strong, broad)O-H stretch of an alcohol (intermolecular hydrogen bonding).
No absorption around 1715Disappearance of the ketone C=O stretch.
2950-2850 (strong, sharp)C-H stretches of the adamantane cage and the butyl group.
~1150 (medium)C-O stretch of a tertiary alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within a molecule. The conversion of the sp² hybridized carbonyl carbon in 2-adamantanone to an sp³ hybridized carbinol carbon in this compound, along with the introduction of a butyl group, results in significant changes in both the ¹H and ¹³C NMR spectra.

¹³C NMR Spectroscopy

CompoundKey ¹³C NMR Chemical Shifts (δ, ppm)Interpretation
2-Adamantanone [3]~216.6C=O (carbonyl carbon).
~46.9Carbons adjacent to the carbonyl (C1, C3).
~39.2, ~36.3, ~27.6Other carbons of the adamantane cage.
This compound ~75-80C-OH (tertiary carbinol carbon).
~40-50Carbons of the butyl group.
~25-40Carbons of the adamantane cage.

¹H NMR Spectroscopy

CompoundKey ¹H NMR Chemical Shifts (δ, ppm)Interpretation
2-Adamantanone [4]~2.0-3.0Protons on carbons adjacent to the carbonyl.
~1.7-2.0Other protons of the adamantane cage.
This compound ~1.5-2.0Protons of the adamantane cage.
~1.0-1.5Methylene protons of the butyl group.
~0.9Methyl protons of the butyl group (triplet).
~1.0-2.0 (broad singlet)O-H proton (chemical shift is concentration and solvent dependent).
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) confirms the identity of the compound, and the fragmentation pattern can offer structural clues.

CompoundMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)Interpretation
2-Adamantanone [5]150.22150 (M⁺), 122, 94, 79Molecular ion and characteristic fragments from the adamantane cage.
This compound [6]208.34208 (M⁺), 190 (M-18), 151 (M-57)Molecular ion, loss of water (M-H₂O), and loss of the butyl group.

Experimental Protocols

The following is a general procedure for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

Materials:

  • 2-Adamantanone

  • n-Butyllithium (solution in hexanes) or Butylmagnesium bromide (solution in ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel is flushed with an inert gas (nitrogen or argon).

  • Starting Material: 2-Adamantanone is dissolved in anhydrous diethyl ether or THF and added to the reaction flask. The solution is cooled to 0 °C in an ice bath.

  • Addition of Butylating Agent: A solution of n-butyllithium or butylmagnesium bromide (typically 1.1 to 1.5 equivalents) is added dropwise to the stirred solution of 2-adamantanone at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 2-4 hours) until the reaction is complete (monitored by Thin Layer Chromatography).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.

  • Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 or 500 MHz for ¹H NMR)

  • Mass Spectrometer (e.g., with Electron Ionization - EI)

Sample Preparation and Analysis:

  • IR Spectroscopy: A small amount of the purified product is analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

  • NMR Spectroscopy: Approximately 5-10 mg of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). ¹H and ¹³C NMR spectra are then acquired.

  • Mass Spectrometry: A dilute solution of the purified product in a suitable volatile solvent is introduced into the mass spectrometer to obtain the mass spectrum.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reaction Setup Reaction Setup Starting Material Addition Starting Material Addition Reaction Setup->Starting Material Addition Reagent Addition Reagent Addition Starting Material Addition->Reagent Addition Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying & Evaporation Drying & Evaporation Extraction->Drying & Evaporation Purification Purification Drying & Evaporation->Purification IR Spectroscopy IR Spectroscopy Purification->IR Spectroscopy Characterization NMR Spectroscopy NMR Spectroscopy Purification->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry This compound This compound IR Spectroscopy->this compound NMR Spectroscopy->this compound Mass Spectrometry->this compound

Caption: Experimental workflow for the synthesis and analysis of this compound.

References

comparative study of the elastic properties of adamantane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Elastic Properties of Adamantane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the elastic properties of adamantane and its derivatives. The unique cage-like structure of adamantane imparts exceptional rigidity at the molecular level, which in turn influences the macroscopic mechanical properties of materials incorporating these moieties. Understanding these properties is crucial for the design of novel pharmaceuticals, high-performance polymers, and other advanced materials.

Introduction to Adamantane's Mechanical Significance

Adamantane, a rigid and strain-free molecule, serves as a valuable building block in materials science and drug development.[1] Its incorporation into various molecular structures can significantly enhance thermal stability and mechanical strength.[2] In the context of drug development, the rigidity of the adamantane cage can influence ligand-receptor interactions and the overall pharmacokinetic profile of a drug. This guide focuses on the quantitative comparison of the elastic moduli of adamantane and its derivatives, providing valuable data for material selection and molecular design.

Comparative Elastic Properties

The following table summarizes the experimentally determined elastic properties of adamantane and one of its derivatives, 1-chloroadamantane. These values were obtained from a comparative ultrasonic study.[3]

CompoundBulk Modulus (B) (GPa)Shear Modulus (G) (GPa)
Adamantane~5.5~3.0
1-Chloroadamantane~4.5~2.1

Note: The values are approximate and were determined at ambient pressure and temperature.

The substitution of a single hydrogen atom with a chlorine atom in the adamantane structure leads to a noticeable reduction in both the bulk and shear moduli.[3] Specifically, the shear modulus of 1-chloroadamantane is approximately 30% lower than that of adamantane, indicating a decreased resistance to shear deformation.[3]

Further studies have reported the principal value of the elasticity tensor, C₁₁, for single-crystal adamantane in different crystalline directions, highlighting its anisotropic elastic behavior. The values are 7.52 GPa for the <110> direction, 8.20 GPa for the <111> direction, and 6.17 GPa for the <100> direction.

Experimental Protocols

The determination of the elastic properties of molecular crystals like adamantane derivatives requires specialized experimental techniques. The two primary methods cited in the literature for these measurements are the ultrasonic pulse-echo technique and Brillouin spectroscopy.

Ultrasonic Pulse-Echo Technique

This technique is a widely used non-destructive method for determining the elastic constants of materials.[7]

Objective: To measure the time of flight of ultrasonic waves through a sample to calculate its elastic moduli.

Methodology:

  • Sample Preparation: A single crystal of the adamantane derivative with two flat and parallel opposite surfaces is required.[8] The dimensions of the crystal should be accurately measured.

  • Transducer Coupling: An ultrasonic transducer is coupled to one of the parallel surfaces of the crystal using a suitable couplant to ensure efficient transmission of the ultrasonic waves.[7]

  • Pulse Generation and Detection: A pulse generator sends a short electrical pulse to the transducer, which converts it into an ultrasonic wave that propagates through the sample. The same transducer (in pulse-echo mode) or a second transducer on the opposite face (in through-transmission mode) detects the echoes of the wave as it reflects back and forth within the sample.[9]

  • Time-of-Flight Measurement: An oscilloscope or a dedicated time-interval counter is used to precisely measure the time it takes for the ultrasonic pulse to travel through the sample and return as an echo.[10]

  • Velocity Calculation: The velocity of the ultrasonic wave (longitudinal or shear) is calculated by dividing the round-trip distance (twice the sample thickness) by the measured time of flight.

  • Elastic Moduli Calculation: The elastic constants (e.g., Young's modulus, shear modulus, bulk modulus, and Poisson's ratio) are then calculated from the measured longitudinal and shear wave velocities and the material's density using established equations of elasticity.[7]

Brillouin Spectroscopy

Brillouin spectroscopy is a light scattering technique that probes the interaction of light with acoustic phonons in a material, providing information about its elastic properties.[11]

Objective: To measure the frequency shift of scattered light to determine the velocity of acoustic waves and thereby the elastic constants.

Methodology:

  • Sample Preparation: A transparent, high-quality single crystal of the adamantane derivative is required. The crystal is mounted on a goniometer to allow for precise control of its orientation relative to the incident laser beam.[12]

  • Laser Illumination: A monochromatic laser beam is focused onto the sample.

  • Scattering and Collection: As the laser light passes through the crystal, it is inelastically scattered by thermally excited acoustic waves (phonons). The scattered light is collected at a specific angle (e.g., 90° or 180° backscattering).[2]

  • Frequency Analysis: The collected light is passed through a high-resolution Fabry-Pérot interferometer, which precisely measures the small frequency shifts (Brillouin shifts) of the scattered light compared to the incident laser frequency.[13]

  • Acoustic Velocity Calculation: The Brillouin shift is directly proportional to the velocity of the acoustic waves in the crystal. By measuring the shift at different crystal orientations, the velocities of both longitudinal and transverse acoustic waves along various crystallographic directions can be determined.

  • Elastic Tensor Determination: The complete set of elastic constants (the elastic tensor) of the crystal is then calculated from the orientation-dependent acoustic velocities.[11]

Visualizations

Experimental Workflow for Determining Elastic Properties

The following diagram illustrates the general workflow for the experimental determination of the elastic properties of adamantane derivatives using either the ultrasonic pulse-echo technique or Brillouin spectroscopy.

G cluster_sample Sample Preparation cluster_measurement Measurement Technique cluster_data_acq Data Acquisition cluster_analysis Data Analysis start Start: Adamantane Derivative Crystal prep Crystal Orientation and Preparation start->prep ultrasonic Ultrasonic Pulse-Echo prep->ultrasonic For opaque or polycrystalline samples brillouin Brillouin Spectroscopy prep->brillouin For transparent single crystals time_of_flight Measure Time of Flight ultrasonic->time_of_flight frequency_shift Measure Frequency Shift brillouin->frequency_shift velocity_calc Calculate Acoustic Velocity time_of_flight->velocity_calc frequency_shift->velocity_calc elastic_moduli Determine Elastic Moduli velocity_calc->elastic_moduli end End: Elastic Properties Data elastic_moduli->end

Experimental determination of elastic properties.

References

Evaluating the Lipophilicity of 2-Butyl-2-adamantanol in Comparison to Other Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the lipophilicity of molecular scaffolds is paramount for predicting a drug candidate's pharmacokinetic profile. The adamantane moiety, a rigid and bulky hydrocarbon cage, is a well-established functional group used to increase the lipophilicity of compounds, thereby enhancing their absorption, distribution, and metabolic stability. This guide provides a comparative analysis of the lipophilicity of 2-Butyl-2-adamantanol against other adamantane derivatives, supported by available data, and details the experimental protocols for lipophilicity determination.

The lipophilicity of a compound is a critical physicochemical property that influences its behavior in biological systems. It is typically quantified by the partition coefficient (LogP), which measures the ratio of a compound's concentration in a nonpolar solvent (like n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. A higher LogP value indicates greater lipophilicity.

Comparative Analysis of Adamantane Lipophilicity

The introduction of an adamantane cage into a molecule generally leads to a significant increase in its lipophilicity. This is due to the large, nonpolar, and hydrophobic nature of the adamantane structure. The substitution pattern on the adamantane core further modulates this property. In the case of 2-alkyl-2-adamantanols, the length of the alkyl chain is expected to directly correlate with an increase in lipophilicity.

The following table summarizes the available octanol-water partition coefficient (LogP) values for this compound and other relevant adamantane derivatives to provide a comparative perspective. It is important to note that while experimental values are preferred for their accuracy, calculated values are often used in the absence of experimental data to predict lipophilicity.

Compound NameStructureLogP ValueData Type
2-Adamantanol2-Adamantanol Structure-No Experimental Data Found
2-Methyl-2-adamantanol2-Methyl-2-adamantanol Structure2.19 - 2.72Calculated
2-Ethyl-2-adamantanol2-Ethyl-2-adamantanol Structure-No Data Found
2-Propyl-2-adamantanol2-Propyl-2-adamantanol Structure-No Data Found
This compound this compound Structure3.364 Calculated
AmantadineAmantadine Structure2.44Experimental[1]
RimantadineRimantadine Structure3.6Experimental[1]
MemantineMemantine Structure3.28Experimental[1]

Note: The LogP values for the 2-alkyl-2-adamantanol series are calculated and should be considered as estimations. Experimental verification is recommended for definitive assessment.

Based on the available calculated data, the lipophilicity of 2-alkyl-2-adamantanols increases with the elongation of the alkyl chain, as evidenced by the higher calculated LogP of this compound compared to 2-Methyl-2-adamantanol. This trend is expected due to the increased hydrocarbon content. When compared to other adamantane-containing drugs with experimental LogP values, this compound's calculated lipophilicity is in a similar range to that of Rimantadine and Memantine.

Experimental Protocols for Lipophilicity Determination

Accurate determination of LogP is crucial for drug discovery and development. The two most common and accepted experimental methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most reliable technique for LogP determination. It directly measures the partitioning of a compound between n-octanol and water.

Protocol:

  • Preparation of Pre-Saturated Solvents: Equal volumes of n-octanol and water (or a relevant buffer, e.g., phosphate-buffered saline pH 7.4 for LogD determination) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.

  • Sample Preparation: A known amount of the test compound is dissolved in one of the pre-saturated solvents (usually the one in which it is more soluble).

  • Partitioning: A precise volume of the prepared sample solution is added to a known volume of the other pre-saturated solvent in a flask.

  • Equilibration: The flask is sealed and shaken at a constant temperature until equilibrium is reached. The time required for equilibration can vary depending on the compound.

  • Phase Separation: The mixture is allowed to stand or is centrifuged to ensure complete separation of the n-octanol and water phases.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

The RP-HPLC method is a faster, automated alternative to the shake-flask method, well-suited for higher throughput screening. It determines lipophilicity indirectly by correlating a compound's retention time on a nonpolar stationary phase with its LogP.

Protocol:

  • System Setup: An HPLC system equipped with a reverse-phase column (e.g., C8 or C18), a UV detector, and an isocratic or gradient elution system is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Preparation of Standards: A series of standard compounds with well-established LogP values are selected. Stock solutions of these standards are prepared.

  • Calibration Curve Generation: Each standard compound is injected into the HPLC system, and its retention time (t_R) is recorded. The retention factor (k) is calculated for each standard. A calibration curve is then generated by plotting the logarithm of the retention factor (log k) against the known LogP values of the standards.

  • Sample Analysis: The test compound is injected into the HPLC system under the same chromatographic conditions, and its retention time is measured to calculate its log k value.

  • LogP Determination: The LogP of the test compound is determined by interpolating its log k value on the calibration curve.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for lipophilicity determination and the logical relationship of increasing lipophilicity in the 2-alkyl-2-adamantanol series.

G cluster_0 Shake-Flask Method cluster_1 RP-HPLC Method a1 Prepare Pre-saturated n-Octanol and Water a2 Dissolve Compound in one Phase a1->a2 a3 Mix and Shake to Equilibrium a2->a3 a4 Separate Phases a3->a4 a5 Analyze Concentration in each Phase (HPLC/UV) a4->a5 a6 Calculate LogP a5->a6 b1 Prepare Mobile Phase and Standards b2 Generate Calibration Curve (log k vs. known LogP) b1->b2 b3 Inject Test Compound b1->b3 b4 Measure Retention Time (tR) and Calculate log k b3->b4 b5 Interpolate LogP from Calibration Curve b4->b5

Experimental Workflows for LogP Determination.

G cluster_lipophilicity Increasing Lipophilicity of 2-Alkyl-2-adamantanols A 2-Methyl-2-adamantanol (Calculated LogP: 2.19-2.72) B 2-Ethyl-2-adamantanol A->B Increasing Alkyl Chain Length C 2-Propyl-2-adamantanol B->C Increasing Alkyl Chain Length D This compound (Calculated LogP: 3.364) C->D Increasing Alkyl Chain Length

References

mechanistic studies to confirm reaction pathways in adamantanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of adamantanol isomers, particularly 1-adamantanol and 2-adamantanol, is a critical step in the development of new therapeutics and advanced materials. The unique, rigid cage structure of adamantane presents distinct challenges and opportunities for regioselective functionalization. Understanding the underlying reaction mechanisms is paramount for optimizing synthetic routes and achieving desired product outcomes. This guide provides an objective comparison of key synthetic pathways to adamantanol, supported by experimental data and detailed mechanistic insights.

Direct Oxidation of Adamantane

The direct oxidation of adamantane is a common approach to introduce a hydroxyl group onto the adamantane core. The regioselectivity of this process is highly dependent on the oxidant and reaction conditions, with a general preference for the tertiary carbon positions.

Oxidation with Permanganate and Other Strong Oxidants

Strong oxidizing agents like potassium permanganate (KMnO₄) can hydroxylate adamantane. However, these potent reagents often lead to over-oxidation, yielding adamantanone or causing cleavage of the adamantane cage. Careful control of reaction conditions is crucial to favor the formation of adamantanols.

Mechanistic Pathway: The reaction with permanganate is thought to proceed through a radical mechanism. The initial step involves the abstraction of a hydrogen atom from adamantane by the permanganate ion, forming an adamantyl radical and a manganese (VI) species. This is followed by the reaction of the adamantyl radical with another permanganate ion or a related manganese species to form the corresponding adamantanol. Due to the higher stability of the tertiary adamantyl radical, 1-adamantanol is the major product.

Ozonation

Ozonation of adamantane adsorbed on silica gel provides a method for the hydroxylation of the tertiary C-H bond to yield 1-adamantanol. This "dry ozonation" procedure offers good yields and selectivity.

Mechanistic Pathway: The proposed mechanism involves the insertion of ozone into the C-H bond to form a hydrotrioxide intermediate, which then decomposes to the corresponding alcohol. The silica gel surface is believed to play a role in stabilizing the intermediates and influencing the selectivity of the reaction.

Biocatalytic Hydroxylation

Microbial hydroxylation using various bacteria and fungi, particularly those expressing cytochrome P450 enzymes, offers a highly regioselective route to 1-adamantanol.[1]

Mechanistic Pathway: Cytochrome P450 enzymes catalyze the monooxygenation of adamantane. The catalytic cycle involves the activation of molecular oxygen by the heme iron center of the enzyme. This activated oxygen species, often described as a high-valent iron-oxo complex, then abstracts a hydrogen atom from the adamantane substrate to form an adamantyl radical and a hydroxylated iron species. Subsequent radical recombination, often referred to as the "oxygen rebound" mechanism, yields the hydroxylated product. The enzyme's active site provides a constrained environment that directs the hydroxylation preferentially to the tertiary position of adamantane.[1]

Synthesis from Adamantane Derivatives

Hydrolysis of 1-Bromoadamantane

The hydrolysis of 1-bromoadamantane is a straightforward and high-yielding method for the synthesis of 1-adamantanol. The reaction typically proceeds under aqueous conditions, often with the aid of a co-solvent like acetone or in the presence of a base.

Mechanistic Pathway: This reaction proceeds through a classic S_N1 mechanism. The polar solvent assists in the departure of the bromide ion, leading to the formation of a stable tertiary adamantyl carbocation. This carbocation is then attacked by a water molecule, followed by deprotonation to yield 1-adamantanol.

Isomerization of 1-Adamantanol to 2-Adamantanol

2-Adamantanol can be synthesized from 1-adamantanol through an acid-catalyzed isomerization. This process involves the rearrangement of the adamantane skeleton via carbocationic intermediates. Solid acid catalysts are often employed to facilitate this transformation.[2]

Mechanistic Pathway: The reaction is initiated by the protonation of the hydroxyl group of 1-adamantanol by an acid catalyst, followed by the loss of a water molecule to form the 1-adamantyl cation. This tertiary carbocation can then undergo a 1,2-hydride shift to form the more stable secondary 2-adamantyl cation. Subsequent hydration of the 2-adamantyl cation leads to the formation of 2-adamantanol. Under certain conditions, the 2-adamantanol can be further oxidized to 2-adamantanone.

Data Presentation

MethodStarting MaterialReagents/CatalystSolventTemp. (°C)Time (h)Product(s)Yield (%)Ref.
Direct Oxidation
OzonationAdamantaneO₃, Silica GelPentane (for deposition)-78 to RT~51-Adamantanol81-84[3]
Biocatalytic HydroxylationAdamantaneStreptomyces griseoplanusCulture Medium28-30721-Adamantanol32[1]
From Derivatives
Hydrolysis1-BromoadamantaneH₂OAcetone/H₂OReflux31-Adamantanol>95[4]
Isomerization1-AdamantanolH-USY ZeoliteChloroacetic Acid15042-Adamantanol, 2-AdamantanoneVariable[2]

Experimental Protocols

Protocol 1: Ozonation of Adamantane on Silica Gel[3]
  • Preparation: A solution of adamantane (6 g, 0.044 mol) in pentane (100 mL) is added to silica gel (500 g). The pentane is removed by rotary evaporation at room temperature.

  • Ozonation: The adamantane-adsorbed silica gel is cooled to -78 °C in a reaction vessel. A stream of ozone-oxygen is passed through the vessel for approximately 2 hours.

  • Work-up: The reaction mixture is allowed to warm to room temperature. The organic material is eluted from the silica gel with ethyl acetate.

  • Purification: The solvent is evaporated, and the crude product is recrystallized from a dichloromethane/hexane mixture to afford 1-adamantanol.

Protocol 2: Biocatalytic Hydroxylation of Adamantane[5]
  • Culture Preparation: A suitable microorganism, such as Pseudomonas putida containing a camphor plasmid, is cultured in an appropriate medium. Camphor is often added to the medium to induce the expression of the cytochrome P450 enzymes.

  • Biotransformation: Adamantane is added to the microbial culture. The culture is incubated under specific conditions of temperature and agitation for a set period (e.g., 24-72 hours).

  • Extraction: After incubation, the microbial cells are separated from the culture broth by centrifugation. The supernatant is extracted with an organic solvent such as ethyl acetate.

  • Analysis and Purification: The crude extract is analyzed by GC or HPLC to determine the product distribution. The desired adamantanol is purified by column chromatography on silica gel.

Protocol 3: Synthesis of 2-Adamantanol from 1-Adamantanol[2]
  • Reaction Setup: 1-Adamantanol (1.0 g) is dissolved in chloroacetic acid (10 g) in a reaction flask. A solid acid catalyst, such as H-USY zeolite (0.1 g), is added to the solution.

  • Reaction: The mixture is heated to 150 °C and stirred for 4 hours.

  • Work-up: After cooling, the solid catalyst is filtered off. The filtrate is neutralized with a sodium bicarbonate solution.

  • Extraction and Purification: The product is extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The product mixture, containing 2-adamantanol and 2-adamantanone, can be separated by column chromatography.

Mandatory Visualization

Direct_Oxidation_Pathway Adamantane Adamantane Adamantyl_Radical Adamantyl Radical Adamantane->Adamantyl_Radical H• abstraction (e.g., MnO4-) Adamantanol_1 1-Adamantanol Adamantyl_Radical->Adamantanol_1 Oxygen Rebound (e.g., [O])

Caption: Radical mechanism for the direct oxidation of adamantane to 1-adamantanol.

SN1_Hydrolysis_Pathway Bromoadamantane 1-Bromoadamantane Adamantyl_Cation 1-Adamantyl Cation Bromoadamantane->Adamantyl_Cation -Br- Protonated_Adamantanol Protonated 1-Adamantanol Adamantyl_Cation->Protonated_Adamantanol +H2O Adamantanol_1 1-Adamantanol Protonated_Adamantanol->Adamantanol_1 -H+

Caption: SN1 mechanism for the hydrolysis of 1-bromoadamantane.

Isomerization_Pathway Adamantanol_1 1-Adamantanol Protonated_Adamantanol_1 Protonated 1-Adamantanol Adamantanol_1->Protonated_Adamantanol_1 +H+ Adamantyl_Cation_1 1-Adamantyl Cation Protonated_Adamantanol_1->Adamantyl_Cation_1 -H2O Adamantyl_Cation_2 2-Adamantyl Cation Adamantyl_Cation_1->Adamantyl_Cation_2 1,2-Hydride Shift Adamantanol_2 2-Adamantanol Adamantyl_Cation_2->Adamantanol_2 +H2O, -H+

Caption: Acid-catalyzed isomerization of 1-adamantanol to 2-adamantanol.

Experimental_Workflow_Biocatalysis cluster_prep Preparation cluster_reaction Biotransformation cluster_workup Work-up & Analysis Culture_Prep Microorganism Culture Preparation Inducer_Addition Inducer Addition (e.g., Camphor) Culture_Prep->Inducer_Addition Adamantane_Addition Adamantane Addition Inducer_Addition->Adamantane_Addition Incubation Incubation (Controlled Temp. & Agitation) Adamantane_Addition->Incubation Centrifugation Cell Separation (Centrifugation) Incubation->Centrifugation Extraction Supernatant Extraction Centrifugation->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Product Analysis (GC/HPLC) Purification->Analysis

Caption: Experimental workflow for biocatalytic hydroxylation of adamantane.

References

Safety Operating Guide

Proper Disposal of 2-Butyl-2-adamantanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Butyl-2-adamantanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.

Safety and Handling Profile

This compound is a solid organic compound. While specific GHS classifications were not consistently available across all sources, it is prudent to handle it with the standard care afforded to all laboratory chemicals. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Quantitative Data Summary

For easy reference, the table below summarizes the key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 14451-86-6TCI
Molecular Formula C14H24OTCI
Molecular Weight 208.35 g/mol TCI
Physical State Solid (White to Almost white powder to crystal)TCI
Melting Point 77.0 to 81.0 °CTCI
Solubility Soluble in MethanolTCI
Storage Temperature Room Temperature (Recommended in a cool and dark place, <15°C)TCI

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This is a general guideline and should be adapted to comply with local, state, and federal regulations.

1. Waste Identification and Segregation:

  • Identify the waste as solid, non-halogenated organic waste.
  • Do not mix this compound with other waste streams, such as halogenated solvents, aqueous waste, or sharps.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE:
  • Safety glasses or goggles.
  • Chemical-resistant gloves (e.g., nitrile).
  • A laboratory coat.

3. Containment:

  • Carefully collect the solid this compound waste. If it is in powdered form, take care to avoid creating dust.[1][2]
  • Place the waste in a clearly labeled, sealable container. The container should be made of a material compatible with the chemical.
  • The label should include:
  • The full chemical name: "this compound"
  • The words "Hazardous Waste"
  • The date of accumulation.
  • The primary hazard associated with the waste (e.g., "Solid Organic Waste").

4. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.
  • This area should be well-ventilated, away from sources of ignition, and separate from incompatible materials.

5. Disposal:

  • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4]
  • Provide the disposal contractor with a copy of the Safety Data Sheet (SDS) if available.
  • Never dispose of this compound down the drain or in the regular trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste? identify Identify Waste: Solid, Non-Halogenated Organic start->identify ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat identify->ppe contain Contain Waste: - Use a labeled, sealable container - Avoid creating dust ppe->contain storage Store Securely: - Designated Hazardous Waste Area - Well-ventilated contain->storage disposal Arrange for Professional Disposal: - Contact EHS or licensed contractor storage->disposal end End: Waste Properly Disposed disposal->end

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Butyl-2-adamantanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Butyl-2-adamantanol

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
CAS Number 14451-86-6
Molecular Formula C14H24O
Molecular Weight 208.35
Physical State Solid (White to Almost white powder to crystal)[1][2]
Melting Point 77.0 to 81.0 °C[1]
Purity >98.0% (GC)[1][2]
Solubility Soluble in Methanol[1]
Storage Temperature Room Temperature (Recommended in a cool, dark place, <15°C)[1]

Operational Plan: Handling Procedures

1. Engineering Controls:

  • Work in a well-ventilated area. The use of a fume hood is recommended for all handling procedures to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat should be worn. For tasks with a higher risk of spillage, consider additional protective clothing.

3. Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Minimize dust generation and accumulation.[4]

  • Use only non-sparking tools if there is any potential for flammable vapors.

  • Wash hands thoroughly after handling.

Disposal Plan

1. Waste Collection:

  • All waste containing this compound should be considered chemical waste.

  • Collect waste in a clearly labeled, sealed container.

2. Disposal Method:

  • Dispose of chemical waste through a licensed waste disposal company.[3]

  • Do not dispose of down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Assess Hazards (Review SDS) B Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->B C Weigh this compound (in fume hood) B->C D Perform Experiment C->D E Collect Waste (Solid & Liquid) D->E F Label Waste Container E->F G Store in Designated Area F->G H Arrange for Professional Disposal G->H

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Butyl-2-adamantanol
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Reactant of Route 2
2-Butyl-2-adamantanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.